2-Aminocyclopentanol hydrochloride
Description
BenchChem offers high-quality 2-Aminocyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31889-37-9 | |
| Record name | cis-2-Amino-cyclopentanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride (CAS 68327-11-7)
A Versatile Chiral Alicyclic Scaffold for Medicinal Chemistry
Executive Summary
In the realm of high-precision drug discovery, (1R,2R)-trans-2-Aminocyclopentanol hydrochloride (CAS 68327-11-7) represents a critical chiral building block. Unlike linear amino alcohols, this alicyclic scaffold offers defined stereochemistry and conformational rigidity, properties essential for freezing bioactive conformations and improving ligand-target binding affinity. This guide analyzes the physicochemical profile, asymmetric synthesis, and application logic of this scaffold, tailored for researchers optimizing lead compounds in neurological and antiviral therapeutic areas.
Chemical Identity & Stereochemical Profile
CAS 68327-11-7 refers specifically to the (1R,2R)-trans isomer of 2-aminocyclopentanol in its hydrochloride salt form. The trans relationship between the amine and hydroxyl groups is thermodynamically favored in ring-opening synthesis, but the specific (1R,2R) absolute configuration requires enantioselective catalysis or resolution.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | (1R,2R)-2-Aminocyclopentanol hydrochloride | trans-isomer |
| CAS Number | 68327-11-7 | Specific to (1R,2R) enantiomer |
| Molecular Formula | C₅H₁₁NO[1][2][3][4] · HCl | Salt form improves stability |
| Molecular Weight | 137.61 g/mol | Fragment-based drug design (FBDD) friendly |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas |
| Melting Point | 179 – 181 °C | Sharp melt indicates high purity |
| Optical Rotation | [α]²⁰/D = -32.0° to -36.0° | c=1 in H₂O |
| Solubility | High in H₂O, MeOH, EtOH | Poor in non-polar solvents (Hexane, Et₂O) |
| Stereochemistry | (1R, 2R) | trans-diequatorial-like conformation |
Synthetic Methodology: Asymmetric Desymmetrization
The synthesis of enantiopure CAS 68327-11-7 is non-trivial due to the need to break the symmetry of the meso-cyclopentene oxide precursor. The industrial standard involves Co(III)-salen catalyzed asymmetric ring opening , a method that ensures high enantiomeric excess (ee >97%).
3.1. Mechanistic Workflow
The reaction utilizes a chiral Cobalt-Salen complex to catalyze the nucleophilic attack on the epoxide. The choice of nucleophile (often a carbamate or azide) and the catalyst chirality dictates the final absolute configuration.
Figure 1: Asymmetric synthesis pathway via Co(salen) catalyzed desymmetrization of meso-epoxides.
3.2. Protocol Highlights
-
Catalyst Loading: Low loadings (0.5 - 1 mol%) of oligomeric (salen)Co(III) complexes are sufficient.
-
Nucleophile: Phenyl carbamate is often preferred over azides for safety and ease of handling on multi-gram scales.
-
Purification: The hydrochloride salt formation acts as a final purification step. The trans isomer crystallizes readily, rejecting any trace cis impurities formed via non-catalyzed background reactions.
Applications in Drug Discovery
The (1R,2R)-aminocyclopentanol core is a "privileged scaffold" in medicinal chemistry.[2] Its utility stems from its ability to restrict the conformational freedom of the amino-alcohol pharmacophore.
4.1. Conformational Restriction & Bioisosterism
Linear amino alcohols (e.g., in adrenergic blockers) possess high entropic freedom. Cyclizing the carbon backbone into a cyclopentane ring locks the amine and hydroxyl groups into a specific spatial vector.
-
Entropy Benefit: Binding to a protein target requires less entropy loss compared to a flexible chain, theoretically improving
. -
Vector Control: The trans arrangement vectors the H-bond donor (OH) and the basic center (NH2) approx 180° apart (pseudo-diequatorial), distinct from the cis isomer.
Figure 2: Strategic application of the aminocyclopentanol scaffold in lead optimization.
4.2. Specific Therapeutic Areas
-
Neurology: Used in the synthesis of glutamate receptor modulators where the distance between the charged amine and the hydroxyl group is critical for receptor pocket fit.
-
Antivirals: Serves as a carbocyclic mimic of the ribose sugar in nucleoside analogs (e.g., Peramivir analogs), improving metabolic stability against glycosidases.
Handling, Safety, and Stability
As a hydrochloride salt, CAS 68327-11-7 is significantly more stable than the free base, which is prone to oxidation and hygroscopicity.
Safety Protocol (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements:
Storage & Handling:
-
Atmosphere: Store under Nitrogen or Argon. The salt is hygroscopic; moisture absorption can alter stoichiometry and affect yield in sensitive coupling reactions.
-
Temperature: Refrigeration (2-8°C) is recommended for long-term storage to prevent slow discoloration.
-
Solvent Compatibility: Soluble in water, DMSO, and Methanol. Avoid non-polar solvents for reaction media unless using phase transfer catalysis.
Analytical Characterization
Verifying the identity of CAS 68327-11-7 requires distinguishing it from the cis isomer and the enantiomer.
-
1H NMR (D₂O):
-
The methine protons (CH-NH2 and CH-OH) in the trans isomer typically appear as multiplets with larger coupling constants (
Hz) compared to the cis isomer, reflecting the trans-diaxial/diequatorial relationship depending on ring puckering. -
Look for distinct multiplets in the 3.5 – 4.2 ppm region relative to TMS.
-
-
Chiral HPLC:
-
Essential for verifying >98% ee.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA mixtures (requires free-basing or specific buffers).
-
References
-
Chem-Impex International. (1R,2R)-2-Aminocyclopentanol hydrochloride Product Data. Retrieved from
-
Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride 97%. Retrieved from
- Ready, J. M., & Jacobsen, E. N. (2001). Highly Active Oligomeric (salen)Co Catalysts for the Enantioselective Desymmetrization of meso-Epoxides. Journal of the American Chemical Society. (Contextual grounding for synthesis method).
-
TCI Chemicals. (1R,2R)-2-Aminocyclopentanol Hydrochloride Specifications. Retrieved from
-
BenchChem. (1S,3S)-3-Aminocyclopentanol Hydrochloride Technical Guide. (Reference for general aminocyclopentanol scaffold applications). Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,2R)-反式-2-氨基环戊醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Guide: cis- vs. trans-2-Aminocyclopentanol Hydrochloride
This technical guide provides an in-depth analysis of cis- and trans-2-aminocyclopentanol hydrochloride , focusing on their stereochemical distinctions, synthetic pathways, and analytical characterization.
Executive Summary
2-Aminocyclopentanol hydrochloride (2-ACP·HCl) is a critical chiral bifunctional building block used in the synthesis of carbocyclic nucleosides, peptide foldamers, and chiral auxiliaries. The diastereomeric relationship between the cis and trans isomers dictates their reactivity, biological activity, and physical properties.
-
The trans-isomer is thermodynamically favored in many synthetic routes (e.g., epoxide opening) and is characterized by an anti-periplanar arrangement of substituents.
-
The cis-isomer is often sought for specific bioactive conformations due to its ability to form intramolecular hydrogen bonds (in the free base form), mimicking the ribose ring puckering in nucleosides.
This guide details the structural divergence, validated synthetic protocols, and definitive analytical methods to distinguish these isomers.
Structural & Stereochemical Analysis[1][2][3]
Conformational Dynamics
Unlike cyclohexane, which adopts a rigid chair conformation, the cyclopentane ring exists in a dynamic equilibrium between envelope (E) and twist (T) conformations to minimize torsional strain (Pitzer strain).
-
Trans-2-Aminocyclopentanol: The amino (-NH
) and hydroxyl (-OH) groups prefer a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. However, in the hydrochloride salt form, the ionic interactions and crystal packing forces often stabilize a specific twisted conformation.-
Key Feature: Substituents are on opposite faces of the ring plane.
-
Dihedral Angle: Typically
120–180° (anti-clinal to anti-periplanar).
-
-
Cis-2-Aminocyclopentanol: The substituents are on the same face. In the free base, an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the amine nitrogen stabilizes the cis isomer. In the hydrochloride salt, this IHB is disrupted, but the cis relationship forces the ring into a distinct puckered conformation to accommodate the syn-relationship.
-
Key Feature: Substituents are on the same face (syn-clinal).
-
Dihedral Angle: Typically
0–60° (syn-periplanar to syn-clinal).
-
Visualization of Stereochemical Pathways
Figure 1: Stereochemical relationship and conversion pathway. The trans-isomer is the direct product of epoxide opening, while the cis-isomer is accessible via inversion strategies.
Analytical Characterization
Distinguishing cis from trans is non-trivial due to the flexibility of the cyclopentane ring. NMR spectroscopy, specifically coupling constant analysis, is the gold standard.
Nuclear Magnetic Resonance (NMR)
The vicinal coupling constant (
| Parameter | Trans-Isomer | Cis-Isomer | Mechanistic Basis |
| 8.0 – 11.5 Hz | 4.0 – 6.5 Hz | Karplus relationship: Trans has | |
| Chemical Shift ( | Ring protons often more dispersed. | Ring protons often more clustered. | Anisotropic shielding effects differ by face.[1] |
| NOESY/ROESY | No cross-peak between H1 and H2. | Strong cross-peak between H1 and H2. | Cis protons are spatially proximal (< 3 Å). |
Note: Unlike cyclohexane systems where
Physical Properties
-
Melting Point (HCl Salt):
-
Trans: Typically 191–196 °C [1].
-
Cis: Typically 179–181 °C [2].
-
Note: Melting points are highly sensitive to purity and hydration state; NMR is preferred for identification.
-
Synthesis & Experimental Protocols
Protocol A: Synthesis of trans-2-Aminocyclopentanol HCl
Mechanism: Regioselective nucleophilic ring-opening of cyclopentene oxide. This follows an
Materials:
-
Cyclopentene oxide[2]
-
Aqueous Ammonia (25-30%) or Sodium Azide (requires reduction step)
-
HCl in Isopropanol/Dioxane
Workflow:
-
Ring Opening: Dissolve cyclopentene oxide (1.0 eq) in aqueous ammonia (excess, 5-10 eq) to suppress polymerization. Heat to 60°C in a sealed pressure vessel for 6-12 hours.
-
Workup: Concentrate in vacuo to remove excess ammonia and water. The residue is the crude trans-amino alcohol.
-
Salt Formation: Dissolve the crude oil in minimal dry ethanol or isopropanol. Cool to 0°C. Add HCl (4M in dioxane) dropwise until pH < 3.
-
Crystallization: Precipitate with diethyl ether. Filter the white solid.
-
Recrystallization: Recrystallize from Ethanol/Et2O to yield pure trans-isomer.
Protocol B: Synthesis of cis-2-Aminocyclopentanol HCl (via Inversion)
Mechanism: To access the cis isomer, one must invert the stereochemistry of the trans isomer. This is efficiently achieved via a Thionyl Chloride (SOCl
Workflow:
-
Oxazoline Formation: Suspend trans-2-aminocyclopentanol HCl (1.0 eq) in dry chloroform (
). Add Thionyl Chloride ( , 1.5 eq) dropwise at 0°C. -
Reflux: Heat the mixture to reflux for 2-4 hours. The intermediate formed is the cis-fused oxazoline.
-
Hydrolysis: Cool the reaction. Add water slowly to quench. Heat the aqueous layer to reflux for 1 hour to hydrolyze the oxazoline ring.
-
Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (
) x 3. -
Salt Formation: Dry the organic phase (
), concentrate, and treat with HCl/Isopropanol as in Protocol A. -
Result: The product is cis-2-aminocyclopentanol HCl.[3][4][5]
Applications in Drug Discovery[1][4][8]
The choice of isomer critically affects the spatial orientation of pharmacophores.
-
Carbocyclic Nucleosides: The cis-isomer mimics the ribose sugar configuration found in natural nucleosides (where the base and 5'-OH are often cis relative to the ring plane).
-
Peptide Foldamers: 2-Aminocyclopentanecarboxylic acid (ACPC) derivatives (structurally related) rely on cis vs trans constraints to induce helicity in synthetic peptides.
-
Chiral Ligands: Trans-isomers are often used as scaffolds for chiral ligands (e.g., Jacobsen's catalysts) due to their rigid anti-backbone.
Figure 2: Divergent applications based on stereochemistry.
References
-
Sigma-Aldrich. trans-2-Aminocyclopentanol hydrochloride Product Specification.
-
Chem-Impex International. (1R,2R)-2-Aminocyclopentanol hydrochloride Properties.
-
Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.
-
BenchChem. Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols.
-
National Institutes of Health (NIH). Asymmetric synthesis of cis-aminocyclopentenols.
Sources
Comprehensive Technical Guide to (1R,2R)-2-Aminocyclopentanol Hydrochloride: Chemical Data, Synthesis, and Applications in Drug Development
Executive Summary
(1R,2R)-2-Aminocyclopentanol hydrochloride is a highly valued chiral building block in modern medicinal chemistry and asymmetric synthesis[1]. As a trans-1,2-amino alcohol, it provides a rigid, stereochemically defined cyclopentane scaffold that is critical for dictating the spatial orientation of complex pharmaceutical agents[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven enantioselective synthetic protocol, and explores its mechanistic role in the development of next-generation therapeutics.
Physicochemical Properties & Structural Data
Understanding the baseline chemical data of (1R,2R)-2-Aminocyclopentanol hydrochloride is essential for downstream formulation and synthetic planning. The hydrochloride salt form is specifically utilized to enhance aqueous solubility, prevent atmospheric degradation (hygroscopicity), and facilitate enantiomeric purification[1].
| Property | Value |
| CAS Number | 68327-11-7[1] |
| IUPAC Name | (1R,2R)-2-aminocyclopentan-1-ol;hydrochloride[3] |
| Molecular Formula | C₅H₁₁NO·HCl[1] |
| Molecular Weight | 137.61 g/mol [1] |
| Melting Point | 179 - 181 °C[1] |
| Specific Rotation [α]²⁰/D | -32.0° to -36.0° (C=1, H₂O)[2] |
| Appearance | White to light yellow crystalline powder[2] |
| PubChem CID | 16114817[1] |
Synthetic Methodologies & Protocols
The Mechanistic Rationale: Overcoming Meso-Epoxide Inertness
Historically, the synthesis of highly enantioenriched trans-1,2-amino alcohols relied on the ring-opening of meso-epoxides using hydrazoic acid—a highly toxic and explosive reagent that severely limited preparative-scale viability[4].
To circumvent these safety hazards, the modern gold-standard protocol utilizes the enantioselective addition of phenyl carbamate[5]. Causality of Catalyst Selection: Monomeric (salen)Co catalysts often fail to efficiently open intrinsically unreactive meso-epoxides. The protocol below utilizes an oligomeric (salen)Co(III)-OTf complex to facilitate a cooperative bimetallic mechanism ()[6]. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while a proximal cobalt center delivers the carbamate nucleophile, ensuring both high reaction rates and exceptional enantioselectivity[7].
Step-by-Step Protocol: Catalytic Enantioselective Synthesis
This protocol is designed as a self-validating system; the final thermodynamic purification step inherently guarantees the stereochemical integrity of the product.
Phase 1: Asymmetric Ring Opening
-
Reaction Setup: In a dry reaction vessel, dissolve cyclopentene oxide (meso-epoxide, 1.0 eq) and phenyl carbamate (1.0 eq) in a highly concentrated solvent system[5].
-
Catalyst Addition: Introduce 1.0 mol % of the oligomeric (salen)Co(III)-OTf catalyst[5].
-
Reaction Monitoring: Stir the mixture at room temperature. The bimetallic cooperativity drives the enantioselective nucleophilic attack. Monitor via GC or HPLC until complete consumption of the epoxide is observed[4].
Phase 2: Deprotection & Self-Validating Purification 4. Basic Hydrolysis: Subject the crude protected trans-1,2-amino alcohol to basic deprotection conditions (e.g., NaOH in aqueous ethanol) and heat to reflux to safely cleave the phenyl carbamate moiety[5]. 5. Extraction: Cool the mixture, dilute with water, and extract the free amine into an organic solvent (e.g., dichloromethane). 6. Precipitation: Treat the organic extract with an anhydrous solution of HCl in ether. The hydrochloride salt will precipitate immediately[5]. 7. Recrystallization (Self-Validation): Isolate the crude solid via filtration and recrystallize from an ethanol/ether matrix. This thermodynamic purification step acts as a self-validating filter, ensuring the final (1R,2R)-2-Aminocyclopentanol hydrochloride is isolated in >99% enantiomeric excess (ee) [5].
Synthetic workflow for (1R,2R)-2-Aminocyclopentanol HCl via enantioselective carbamate addition.
Applications in Medicinal Chemistry & Drug Development
(1R,2R)-2-Aminocyclopentanol hydrochloride is heavily utilized in the synthesis of drugs targeting neurological disorders and bone resorption pathologies[1],[8]. Its primary utility lies in its ability to act as a rigid, chiral spacer that optimally positions functional groups for target protein binding.
Case Study: Cathepsin K Inhibitors for Bone Resorption
In the development of therapeutics for osteoporosis, (1R,2R)-2-Aminocyclopentanol is utilized to synthesize highly selective Cathepsin K inhibitors ()[8].
Mechanistic Causality: The chiral amino alcohol is coupled with cyclic carboxylic acids to form hydroxycarboxamide derivatives[9]. The rigid trans-configuration of the cyclopentyl ring restricts the conformational freedom of the resulting amide. This forced spatial orientation allows the molecule to perfectly occupy the catalytic active site of Cathepsin K, a cysteine protease secreted by osteoclasts[8]. By locking into this active site, the drug prevents the enzyme from degrading bone collagen, thereby halting bone resorption[8].
Integration of (1R,2R)-2-Aminocyclopentanol into Cathepsin K inhibitors for bone resorption.
References
-
Birrell, J. A., & Jacobsen, E. N. (2013) - A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895-2897. Available at:[Link]
- Google Patents (JP4312657B2) - Novel hydroxy carboxamide derivatives and their use as Cathepsin K inhibitors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | TCI AMERICA [tcichemicals.com]
- 3. (1R,2R)-2-Aminocyclopentanol Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical method for the synthesis of highly enantioenriched trans-1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP4312657B2 - Novel hydroxy carboxamide derivatives - Google Patents [patents.google.com]
- 9. JP4312657B2 - Novel hydroxy carboxamide derivatives - Google Patents [patents.google.com]
Technical Whitepaper: (1S,2R)-2-Aminocyclopentanol Hydrochloride
The following technical guide details the chemical architecture, synthesis strategies, and pharmaceutical applications of (1S,2R)-2-Aminocyclopentanol hydrochloride.
A Pivotal Chiral Scaffold for Asymmetric Synthesis and Drug Discovery
CAS: 225791-13-9 Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol Stereochemistry: cis-(1S,2R)[1]
Executive Summary
(1S,2R)-2-Aminocyclopentanol hydrochloride is a high-value chiral building block characterized by a rigid cyclopentane ring containing vicinal amino and hydroxyl groups in a cis configuration. Unlike its trans counterpart—which is readily accessible via simple epoxide opening—the cis isomer requires sophisticated synthetic orchestration to establish the relative stereochemistry.
This compound serves two critical functions in modern drug development:
-
Pharmacophore Scaffold: It acts as a conformationally constrained mimetic of amino acids (e.g., serine, threonine) and is a core structural motif in carbocyclic nucleosides and glycosidase inhibitors.
-
Chiral Auxiliary: Upon cyclization to the oxazolidinone, it functions as a highly effective Evans-type auxiliary, inducing high diastereoselectivity in asymmetric alkylations and aldol reactions due to the rigid bicyclic framework.
Chemical Profile & Stereochemistry
The utility of CAS 225791-13-9 hinges on its specific stereochemical arrangement. The (1S,2R) configuration places the amine and hydroxyl groups on the same face of the cyclopentane ring (cis), creating a pre-organized chelating environment.
| Property | Specification | Technical Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |
| Solubility | Soluble in water, methanol, DMSO | High polarity due to ionic HCl salt form. |
| Melting Point | >200°C (dec) | Typical for amino alcohol salts. |
| Chiral Purity | ≥ 98% ee | Critical for asymmetric synthesis applications. |
| Stereo-descriptors | (1S, 2R) | cis-configuration. (Note: trans isomers are 1S,2S or 1R,2R). |
Synthesis & Manufacturing Methodologies
Synthesizing the cis-(1S,2R) isomer is chemically distinct from the trans isomer. Direct aminolysis of cyclopentene oxide yields the trans product (Walden inversion). Therefore, production of the cis isomer relies on pathways that retain relative stereochemistry or utilize double-inversion strategies.
A. The Enzymatic/Curtius Rearrangement Route (Scalable)
This is the preferred route for high-enantiopurity manufacturing, avoiding difficult chromatographic resolutions.
-
Biocatalytic Reduction: Ethyl 2-oxocyclopentanecarboxylate is reduced using Baker's Yeast or a specific ketoreductase (KRED) to yield the cis-(1R,2S)-hydroxy ester with high diastereoselectivity (dynamic kinetic resolution).
-
Hydrolysis & Protection: The ester is hydrolyzed to the acid.
-
Curtius Rearrangement: The acid is converted to the acyl azide (using DPPA or mixed anhydride/NaN₃). Thermal rearrangement yields the isocyanate with retention of configuration at the migrating carbon.
-
Hydrolysis: Acidic hydrolysis of the isocyanate yields the cis-amino alcohol.
B. The Hetero-Diels-Alder Route (Oxazoline Method)
An alternative approach utilizes a [4+2] cycloaddition to establish the cis relationship immediately.
-
Reactants: Cyclopentadiene + Nitrosocarbonyl intermediate (generated in situ).[2]
-
Process: The hetero-Diels-Alder reaction forms a cis-fused bicyclic oxazine.[3]
-
Reduction: Cleavage of the N-O bond and hydrogenation yields the cis-amino alcohol.
Visualization: Synthesis Workflow (Curtius Route)
Figure 1: The stereoselective synthesis pathway utilizing Curtius rearrangement to maintain cis-geometry.[4][5]
Applications in Drug Discovery[7][8][9]
4.1. Chiral Auxiliaries in Asymmetric Synthesis
The (1S,2R)-amino alcohol is the precursor to (4R,5S)-cyclopentano[d]oxazolidin-2-one .[4] This bicyclic auxiliary is a conformationally rigid analogue of the Evans auxiliary.
-
Mechanism: When N-acylated, the rigid cyclopentane ring locks the oxazolidinone conformation. The bulky ring structure shields one face of the enolate, forcing incoming electrophiles to attack from the opposite side.
-
Utility: Used for asymmetric alkylations, aldol condensations, and Diels-Alder reactions to generate chiral centers with >99:1 diastereomeric ratios.
4.2. Carbocyclic Nucleosides
Carbocyclic nucleosides (where the ribose oxygen is replaced by a methylene group) possess high metabolic stability against phosphorylases.
-
Role: The (1S,2R)-2-aminocyclopentanol scaffold mimics the C1'-C2' fragment of the sugar.
-
Therapeutic Area: Antiviral (e.g., potential analogues of Abacavir or Entecavir structures) and anticancer agents. The cis arrangement allows for the correct positioning of the "base" and "hydroxyl" groups to mimic natural nucleosides.
4.3. Constrained Peptide Mimetics
In structure-based drug design, reducing the conformational entropy of a ligand often improves binding affinity.
-
Application: This scaffold replaces flexible amino acid residues (like Serine or Threonine) in peptide chains, locking the backbone into a specific turn or helix geometry. This is particularly relevant in designing inhibitors for proteases (e.g., HIV protease, HCV protease).
Visualization: Chiral Auxiliary Mechanism
Figure 2: Workflow for utilizing the scaffold as a chiral auxiliary to induce stereochemistry in target drugs.[2][3][4][6][7]
Handling & Stability Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to deliquescence, altering stoichiometry in precise synthesis.
-
Storage: Store at 2–8°C under argon or nitrogen.
-
Safety: Classified as a skin and eye irritant (H315, H319). Use standard PPE. Avoid inhalation of dust.
-
Analysis:
-
Identity: 1H NMR (D2O) shows characteristic multiplets for cyclopentane ring protons.
-
Purity: HPLC using a chiral column (e.g., Chiralpak AD-H or OD-H) is required to verify enantiomeric excess, often requiring derivatization (e.g., with FDAA/Marfey's reagent) due to lack of UV chromophore.
-
References
-
Sigma-Aldrich. (1S,2R)-cis-2-Aminocyclopentanol hydrochloride Product Specification. Available at:
-
BenchChem. Technical Guide to Aminocyclopentanols in Drug Discovery. Available at:
-
PubChem. Compound Summary: (1S,2R)-2-Aminocyclopentanol hydrochloride. National Library of Medicine. Available at:
- Ghosh, A. K., et al. "Cis-1-aminoindan-2-ol in Asymmetric Synthesis." Journal of Medicinal Chemistry. (Contextual reference for cis-amino alcohol auxiliaries).
-
Martinez, C. A., et al. "Biocatalytic synthesis of chiral amino alcohols." Organic Process Research & Development. (General reference for enzymatic resolution of cyclic amino ketones).
Sources
- 1. chembk.com [chembk.com]
- 2. data.epo.org [data.epo.org]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
2-Aminocyclopentanol Hydrochloride: Solubility Profile & Handling Guide
Topic: 2-Aminocyclopentanol Hydrochloride Solubility in Water and Methanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminocyclopentanol hydrochloride (CAS: 68327-11-7 for trans, 225791-13-9 for cis) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for carbocyclic nucleosides and glycosidase inhibitors. Its utility in asymmetric synthesis relies heavily on its phase behavior in polar protic solvents.
This guide provides a technical analysis of its solubility in water and methanol .[1] While specific saturation limits (
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.
| Property | Data / Characteristic | Implication for Solubility |
| Molecular Formula | Small molecular weight salt; highly polar.[1] | |
| Molecular Weight | 137.61 g/mol | High surface-area-to-volume ratio enhances solvation. |
| Functional Groups | Amine ( | Dual H-bond donors/acceptors facilitate interaction with protic solvents.[1] |
| Stereochemistry | cis or trans (often (1R,2R) or (1S,2R)) | Diastereomers may exhibit slight variations in lattice energy and solubility. |
| Melting Point | ~191–196°C | High lattice energy requires significant solvation enthalpy ( |
| Hygroscopicity | High | Tendency to absorb atmospheric water requires inert storage.[1] |
Solubility Dynamics
Aqueous Solubility
Status: Freely Soluble Mechanism: Ionic Dissociation & Hydrophilic Solvation[1]
In water (
-
Dissociation: The ionic bond between the protonated amine (
) and the chloride counter-ion ( ) breaks. -
Hydration: Water molecules form a hydration shell around the cation (via oxygen lone pairs) and the anion (via hydrogen).
-
H-Bonding: The hydroxyl group on the cyclopentane ring acts as both a donor and acceptor, further stabilizing the solute in the aqueous phase.[1]
Application Note: Aqueous solutions are standard for optical rotation measurements (e.g.,
Methanol Solubility
Status: Soluble Mechanism: Solvation via Hydrogen Bonding[1]
Methanol (
-
Polarity: Methanol (
) is sufficiently polar to dissolve the salt but less so than water. -
Solvation: The hydroxyl group of methanol interacts strongly with both the ammonium center and the hydroxyl group of the solute.
-
Synthesis Role: Methanol is frequently used as the reaction medium for hydrogenation and deprotection steps (e.g., removal of N-Boc groups) because it dissolves the reactants and products effectively without inducing premature precipitation.
Comparative Analysis: The Recrystallization Sweet Spot
While water and methanol are excellent for dissolving the compound, they are poor choices for isolating it via crystallization because the solubility remains high even at low temperatures.[1]
-
Water/Methanol: High solubility at
and Low recovery yield. -
Isopropanol (IPA): Moderate solubility at
, Low solubility at High recovery yield.
Expert Insight: Literature protocols explicitly recommend isopropanol for recrystallization.[1] The lower polarity of IPA compared to methanol forces the salt out of solution as the temperature drops, purifying the crystal lattice.
Visualization: Solvation & Isolation Logic
The following diagram illustrates the decision matrix for solvent selection based on the compound's behavior.
Caption: Solvent selection logic. Methanol is optimal for reactions; Isopropanol is optimal for purification.
Experimental Protocols (Self-Validating Systems)
Since specific solubility limits (
Protocol A: Gravimetric Solubility Determination
Use this to define the saturation limit (
-
Preparation: Dry 3 clean glass vials and weigh them (
). -
Saturation: Add 1.0 mL of solvent (Water or Methanol) to a separate mixing vial.
-
Addition: Add 2-Aminocyclopentanol HCl in 10 mg increments, vortexing for 60 seconds between additions. Maintain temperature at 25°C.
-
Endpoint: Stop when visible solid remains undissolved after 5 minutes of vortexing.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into the pre-weighed vials.
-
Evaporation: Evaporate the solvent (vacuum oven at 40°C or nitrogen stream).
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Protocol B: Recrystallization for Purity Enhancement
Use this to purify crude material.
-
Dissolution: Place crude 2-Aminocyclopentanol HCl in a flask. Add Isopropanol (IPA) (approx. 5 mL per gram).
-
Heating: Heat to boiling (
). If solid remains, add IPA in 0.5 mL increments until fully dissolved. -
Hot Filtration: If insoluble particles (dust/impurities) persist, filter rapidly while hot.[1]
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) on the benchtop. Do not rush this step; slow cooling yields purer crystals.
-
Crystallization: Move flask to an ice bath (0-4°C) for 1 hour. White crystals should precipitate.
-
Collection: Filter via Buchner funnel. Wash with cold acetone (antisolvent) to remove residual IPA.
-
Drying: Dry under vacuum at 40°C.
Applications & Handling
Synthesis & Workup
-
Reaction Solvent: Methanol is recommended for hydrogenation reactions involving this compound.[1][2]
-
Deprotection: When removing N-Boc groups using HCl, doing so in Methanol or Dioxane is standard.[1]
-
Scavengers: If using HCl/Methanol for deprotection, consider adding a scavenger (e.g., anisole) if tert-butyl cations cause side reactions.[1][3]
Storage
-
Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Warning: The hydrochloride salt is hygroscopic.[1] Exposure to moist air will result in a sticky oil/gum, making accurate weighing difficult.
References
-
BenchChem. (2025).[1][2][3][4] Synthesis and Troubleshooting of (1S,3S)-3-Aminocyclopentanol Hydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Sheet. Retrieved from
-
Google Patents. (2021).[1] CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[1] cis-2-Amino-cyclopentanol hydrochloride Safety Data Sheet. Retrieved from
-
ChemicalBook. (2024).[1] (1S,2R)-2-aminocyclopentanol hydrochloride Properties and Supplier Data. Retrieved from
Sources
An In-depth Technical Guide to the pKa Values of 2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of pKa in Drug Development
2-Aminocyclopentanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry.[1] Its utility as an intermediate in the synthesis of biologically active molecules underscores the importance of a thorough understanding of its physicochemical properties.[1] Among these, the acid dissociation constant (pKa) is paramount. The pKa value governs the extent of ionization of a molecule at a given pH, which in turn dictates crucial pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and receptor binding. An accurate knowledge of the pKa values of 2-aminocyclopentanol hydrochloride is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.
This guide will explore the two ionizable groups in 2-aminocyclopentanol: the amino group (-NH₂) and the hydroxyl group (-OH). In its hydrochloride salt form, the amino group is protonated (-NH₃⁺). The relevant pKa values will be that of the protonated amine (pKa₁) and the hydroxyl group (pKa₂).
Structural Considerations and Expected pKa Values
2-Aminocyclopentanol exists as cis and trans stereoisomers. This geometric difference is expected to have a discernible impact on the pKa values of both the amino and hydroxyl groups due to intramolecular interactions.
The Amino Group (pKa₁)
The pKa of a protonated amine (R-NH₃⁺) typically falls in the range of 9-11.[2][3] This value is influenced by the electronic and steric environment of the nitrogen atom. For 2-aminocyclopentanol, we can anticipate a pKa in this region. However, the neighboring hydroxyl group will exert an inductive effect. Oxygen is more electronegative than carbon and will pull electron density away from the nitrogen atom, making the lone pair on the nitrogen less available to accept a proton. This electron-withdrawing effect should slightly lower the pKa of the conjugate acid (the protonated amine), making it a slightly stronger acid compared to a simple cycloalkylamine.
Stereoisomeric Effects on pKa₁:
-
Trans-isomer: In the trans configuration, the amino and hydroxyl groups are on opposite sides of the cyclopentane ring. Intramolecular hydrogen bonding between the -NH₃⁺ and -OH groups is less likely.
-
Cis-isomer: In the cis configuration, the amino and hydroxyl groups are on the same side of the ring, allowing for potential intramolecular hydrogen bonding. This hydrogen bond can stabilize the protonated form, making it less likely to donate a proton. Consequently, the cis-isomer is expected to have a slightly higher pKa₁ than the trans-isomer.
The Hydroxyl Group (pKa₂)
The pKa of a typical alcohol is in the range of 16-18.[2] The neighboring amino group in 2-aminocyclopentanol will influence this value. The amino group is electron-donating, which would tend to increase the electron density on the oxygen, making the hydroxyl proton less acidic and thus raising the pKa. However, in its protonated form (-NH₃⁺), the group becomes strongly electron-withdrawing, which would significantly lower the pKa of the hydroxyl group.
Stereoisomeric Effects on pKa₂:
-
Trans-isomer: The protonated amino group will exert a through-bond inductive effect, lowering the pKa of the hydroxyl group.
-
Cis-isomer: In addition to the inductive effect, the proximity of the -NH₃⁺ group in the cis-isomer can facilitate intramolecular hydrogen bonding with the hydroxyl group. This interaction can further polarize the O-H bond, making the proton more acidic. Therefore, the cis-isomer is expected to have a lower pKa₂ than the trans-isomer.
Estimated pKa Values
Without direct experimental data, we can provide estimated ranges based on the principles discussed above and data for similar compounds.
| Functional Group | General Range | Expected Range for 2-Aminocyclopentanol | Stereoisomeric Influence |
| Protonated Amine (pKa₁) | 9 - 11[2][3] | 9.5 - 10.5 | cis > trans |
| Hydroxyl Group (pKa₂) | 16 - 18[2] | 14 - 16 | cis < trans |
Methodologies for pKa Determination
Accurate determination of pKa values requires robust experimental techniques. The choice of method depends on the properties of the analyte and the required precision.
Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining pKa values.[4] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (2-aminocyclopentanol hydrochloride) while monitoring the pH.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH.
-
Accurately weigh a sample of 2-aminocyclopentanol hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place the analyte solution in a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a calibrated burette to add the NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small increments of the NaOH solution (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to pKa₁ (the deprotonation of the -NH₃⁺ group), and the second will correspond to pKa₂ (the deprotonation of the -OH group).
-
Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume can be used to accurately determine the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. The absorbance of a solution is measured at a specific wavelength across a range of pH values.
Experimental Protocol:
-
Wavelength Selection:
-
Record the UV-Vis spectra of 2-aminocyclopentanol hydrochloride in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelength of maximum absorbance difference (λ_max).
-
-
Preparation of Buffers:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.
-
-
Measurement:
-
Prepare a series of solutions containing a constant concentration of 2-aminocyclopentanol hydrochloride in each of the buffer solutions.
-
Measure the absorbance of each solution at the selected λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.
-
The pKa can be calculated using the following equation: pKa = pH + log[(A_I - A)/(A - A_M)] where A is the measured absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_M is the absorbance of the non-ionized form.
-
Sources
Stereochemical Profiling and Synthetic Methodologies of 2-Aminocyclopentanol Derivatives in Drug Development
Executive Summary
The 2-aminocyclopentanol scaffold represents a privileged structural motif in modern medicinal chemistry. Its value lies fundamentally in its conformational rigidity, which restricts the rotational degrees of freedom of the vicinal amino and hydroxyl groups. This rigid spatial orientation enables precise vectorization of pharmacophores, a critical requirement for high-affinity target engagement in rational drug design. This technical guide explores the stereochemical causality of the scaffold, details self-validating synthetic protocols for specific diastereomers, and outlines its critical applications in pharmacology.
Stereochemical Causality and Target Engagement
The cyclopentane ring forces the 1,2-substituents into distinct cis and trans geometries, profoundly impacting biological activity. The dihedral angle between the amino and hydroxyl groups dictates the molecule's ability to form bidentate interactions with metalloenzymes or integrate into the hydrogen bond networks of complex receptor pockets.
-
Receptor Binding (GPCRs): The cis and trans derivatives are extensively utilized to probe the orthosteric binding pockets of G-protein coupled receptors (GPCRs). For instance,1 exhibit high selectivity for the Adenosine A1 receptor[1]. The cyclopentyl ring fits optimally into a hydrophobic subpocket, driving Gi/o protein activation and subsequent adenylyl cyclase inhibition[1].
-
Antimicrobial Scaffolds: In the development of less toxic antifungal agents,2 utilizing aminocyclopentanol have been synthesized to allosterically modify the sterol binding pocket. This modification effectively reduces human cell hemolysis while retaining potent yeast inhibition[2].
-
Enzyme Inhibition: The cis-configuration serves as an excellent sugar mimic. The spatial arrangement of the heteroatoms mimics the oxocarbenium transition state of carbohydrates, leading to potent3[3].
Fig 1. Mechanism of A1 receptor activation by aminocyclopentanol-derived adenosine agonists.
Self-Validating Synthetic Protocols
Achieving absolute stereochemical purity is paramount in drug development to avoid off-target toxicity. The following protocols detail the synthesis of specific diastereomers, emphasizing the causality behind reagent selection and in-process validation.
Protocol A: Chemoenzymatic Resolution of trans-2-Aminocyclopentanol
Objective: Isolate enantiomerically pure (1R,2R) or (1S,2S)-trans-2-aminocyclopentanol from a racemic mixture. Causality: Traditional chemical resolution via diastereomeric salt formation often suffers from low yields and requires exhaustive recrystallizations. Biocatalytic kinetic resolution using4 offers superior enantioselectivity (>99% ee) under mild, environmentally benign conditions[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve rac-trans-2-aminocyclopentanol (50 mM) in 100 mM Tris-HCl buffer (pH 8.5).
-
Biocatalyst Addition: Introduce purified PvDAPDH alongside a cofactor regeneration system (Bacillus megaterium glucose dehydrogenase, BmGDH, and glucose) to maintain active NADPH levels[4].
-
Incubation: Stir the mixture at 30 °C for 24 hours. The enzyme selectively deaminates one enantiomer.
-
Self-Validation (In-Process Control): Monitor the reaction via chiral HPLC (e.g., using a Chiralcel OD-H column). The reaction is deemed complete when the kinetic resolution reaches ~50% conversion, leaving the unreacted enantiomer at >99% ee[4].
-
Workup: Adjust the pH to 12 using 1M NaOH to ensure the remaining amine is fully deprotonated, then extract with dichloromethane. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Fig 2. Stereoselective synthesis and enzymatic resolution of trans-2-aminocyclopentanol.
Protocol B: Stereoretentive N-Methylation of cis-2-Aminocyclopentanol
Objective: Synthesize cis-2-(Methylamino)cyclopentanol without epimerization or over-alkylation. Causality: Direct alkylation with methyl iodide often yields a complex mixture of secondary, tertiary, and quaternary amines. Reductive amination using formaldehyde is chosen because the intermediate imine/aminal formation is reversible and sterically controlled, ensuring mono-N-methylation while preserving the cis stereocenter[3].
Step-by-Step Methodology:
-
Imine Formation: To a solution of 3 (1.0 eq) in anhydrous methanol, add an aqueous solution of formaldehyde (1.1 eq)[3]. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction to 0 °C. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq). The mild nature of NaBH₃CN prevents the reduction of unreacted formaldehyde, minimizing dimethylation.
-
Self-Validation: Monitor the disappearance of the primary amine via Thin Layer Chromatography (TLC) using a ninhydrin stain. Primary amines will appear purple/pink, whereas the desired secondary amine will appear yellow/brown[3].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, and purify via flash column chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield the pure secondary amine.
Quantitative Data Summary
The following table summarizes the stereochemical profiles, synthetic routes, and biological applications of key 2-aminocyclopentanol derivatives.
| Isomer | Stereocenters | Preferred Synthetic Route | Enantiomeric Excess (ee) | Primary Biological Application |
| (1R,2R)-trans | 1R, 2R | Chemoenzymatic Resolution (PvDAPDH) | >99% | Chiral building block, Neuroscience targeting[5] |
| (1S,2S)-trans | 1S, 2S | Chemoenzymatic Resolution (PvDAPDH) | >99% | Asymmetric synthesis, SAH analogs[4] |
| cis-isomer | 1R,2S / 1S,2R | Reductive Amination | N/A (Diastereomeric purity) | Glycosidase inhibition, GPCRs[3] |
References
-
ResearchGate - Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization URL:[Link]
-
ACS Publications (Journal of Medicinal Chemistry) - Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists URL: [Link]
- Google Patents - WO2016112260A1 - Concise synthesis of urea derivatives of amphotericin b URL
Sources
2-Aminocyclopentanol Hydrochloride: Comprehensive Safety Data, Handling Protocols, and Synthetic Applications
Executive Summary
2-Aminocyclopentanol hydrochloride is an indispensable chiral building block widely utilized in asymmetric synthesis, materials science, and pharmaceutical development[1]. Because the 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry, this compound is frequently employed as a key intermediate in the synthesis of drugs targeting neurological disorders and in the creation of enantiomerically pure catalysts[1]. The stereochemistry of the cyclopentane ring—whether (1R,2R), (1S,2S), or cis/trans configurations—dictates its specific application, making rigorous stereochemical control and precise analytical validation critical during its handling and synthesis[2].
Physicochemical & Stereoisomeric Profiling
To facilitate rapid identification and experimental planning, the quantitative physicochemical data and stereoisomeric classifications for 2-Aminocyclopentanol hydrochloride variants are summarized below.
Table 1: Stereoisomeric and Physicochemical Properties
| Isomer Configuration | CAS Number | Molecular Formula | Molecular Weight | Physical Appearance |
| (1S,2S)-2-Aminocyclopentanol HCl | 68327-04-8 | C₅H₁₂ClNO | 137.61 g/mol | White crystal |
| (1R,2R)-2-Aminocyclopentanol HCl | 68327-11-7 | C₅H₁₂ClNO | 137.61 g/mol | White/light yellow powder[3] |
| cis-(1R,2S)-2-Aminocyclopentanol HCl | 137254-03-6 | C₅H₁₂ClNO | 137.61 g/mol | White to light brown solid[4][5] |
| cis-(1S,2R)-2-Aminocyclopentanol HCl | 225791-13-9 | C₅H₁₂ClNO | 137.61 g/mol | Solid[6] |
| trans-(1R,2R)-2-Aminocyclopentanol HCl | 31775-67-4 | C₅H₁₂ClNO | 137.61 g/mol | Solid[7] |
Material Safety Data (MSDS) & Hazard Mitigation
2-Aminocyclopentanol hydrochloride is generally classified as an irritant, though specific batches may exhibit corrosive properties depending on residual hydrochloric acid content[8].
Table 2: GHS Safety & Hazard Specifications
| Parameter | Specification / Code | Description |
| Hazard Statements | H315, H319, H335 | Causes skin, eye, and respiratory irritation[6]. |
| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing dust; wear PPE; rinse eyes cautiously[6]. |
| Storage Conditions | Ambient to Inert | Store at room temperature in a dry, well-ventilated area[4][5][6]. |
Self-Validating Emergency Response Protocols
To ensure trustworthiness and safety in the laboratory, emergency responses must not merely be actions, but closed-loop systems with built-in validation steps.
-
Ocular Exposure:
-
Action: Flush eyes immediately with copious amounts of water for at least 15 minutes, removing contact lenses if present[6].
-
Causality: The hydrochloride salt dissociates in ocular fluid to form localized dilute hydrochloric acid, which can cause severe corneal etching if not rapidly diluted.
-
Validation Step: Utilize a sterile pH test strip on the runoff fluid from the corner of the eye. Cease rinsing only when the runoff pH stabilizes at ~7.0, confirming complete neutralization.
-
-
Dermal Exposure:
-
Action: Remove contaminated clothing and wash the affected skin with plenty of soap and water[6].
-
Causality: Soap acts as a mild surfactant and base, helping to neutralize the acidic salt and remove organic residues from the lipid bilayer of the skin.
-
Validation Step: Visually inspect the area for erythema (redness) immediately and after 2 hours. If localized pH testing of the skin shows acidity or if erythema persists, decontamination was incomplete and requires medical intervention.
-
-
Inhalation:
-
Action: Move the affected individual to fresh air and keep them in a comfortable resting position.
-
Validation Step: Monitor the individual using a pulse oximeter. A sustained SpO₂ > 95% alongside the cessation of coughing validates the restoration of normal respiratory function.
-
Synthetic Workflows & Experimental Protocols
The synthesis of highly enantioenriched trans-2-aminocyclopentanol hydrochloride is typically achieved via the asymmetric ring-opening (ARO) of meso-epoxides. Historically, methods utilized hazardous ammonia equivalents like hydrazoic acid, which required extreme safety precautions[2]. A modern, safer, and highly efficient protocol utilizes phenyl carbamate catalyzed by an oligomeric (salen)Co(III)-OTf complex[2][9].
Self-Validating Protocol for Multigram Asymmetric Synthesis
Reference grounding: Birrell & Jacobsen (2013)[2][10]
Step 1: Catalyst Activation & Asymmetric Ring Opening (ARO)
-
Action: Dissolve cyclopentene oxide (meso-epoxide) and phenyl carbamate in a suitable non-polar solvent. Introduce 0.5–1.0 mol % of the oligomeric (salen)Co(III)-OTf catalyst and stir at room temperature[2].
-
Causality: The bimetallic, cooperative nature of the oligomeric (salen)Co catalyst is crucial. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while the adjacent cobalt center delivers the carbamate nucleophile, ensuring strict enantioselective anti-addition[9].
-
Validation Step: Monitor the reaction via Gas Chromatography (GC). The step is validated as complete only when the cyclopentene oxide peak completely disappears, confirming 100% conversion to the protected trans-1,2-amino alcohol intermediate.
Step 2: Basic Deprotection (Carbamate Cleavage)
-
Action: Subject the crude carbamate intermediate to basic hydrolysis using NaOH in an aqueous/organic solvent mixture to cleave the phenyl carbamate protecting group[2][9].
-
Causality: The carbamate group sterically and electronically hinders the amine. Cleavage is mandatory to liberate the free amine for downstream pharmaceutical coupling or salt formation.
-
Validation Step: Perform Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the UV-active carbamate intermediate validates successful deprotection.
Step 3: Hydrochloride Salt Formation & Recrystallization
-
Action: Acidify the liberated free amine solution with HCl to precipitate the crude hydrochloride salt. Recrystallize the product from an ethanol/ether solvent system[2].
-
Causality: The free amine of cyclopentanol is prone to oxidative degradation and atmospheric CO₂ absorption. Converting it to the HCl salt renders it thermodynamically stable, highly crystalline, and suitable for long-term storage.
-
Validation Step: Analyze the recrystallized product using chiral High-Performance Liquid Chromatography (HPLC). The entire synthetic protocol is validated as successful when the enantiomeric excess (ee) is confirmed at >99%[2].
Workflow for the enantioselective synthesis of trans-2-aminocyclopentanol hydrochloride.
References
- Aspira Scientific. "(1S,2S)-2-Aminocyclopentanol hydrochloride, 98%". aspirasci.com.
- Arborpharm. "Cas No. 31775-67-4 trans-(1R,2R)-2-AMinocyclopentanol hydrochloride". arborpharmchem.com.
- ChemScene. "137254-03-6 | (1R,2S)-2-aminocyclopentanol hydrochloride". chemscene.com.
- TCI Chemicals. "(1R,2R)-2-Aminocyclopentanol Hydrochloride". tcichemicals.com.
- Echemi. "(1S,2R)-2-Aminocyclopentan-1-Ol,Hydrochloride". echemi.com.
- ChemicalBook. "(1R,2S)-cis-2-Aminocyclopentanol hydrochloride". chemicalbook.com.
- Chem-Impex. "(1R,2R)-2-Aminocyclopentanol hydrochloride". chemimpex.com.
- Birrell, J. A., & Jacobsen, E. N. (2013). "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols". NIH / Organic Letters.
- Avantor. "(1S,2R)-2-Aminocyclopentanol hydrochloride". avantorsciences.com.
- MDPI. "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes". mdpi.com.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stereochemical Labyrinth: A Technical Guide to 2-Amino-1-hydroxycyclopentane HCl and its Synonyms
Executive Summary
In the realm of advanced organic synthesis and drug development, 2-amino-1-hydroxycyclopentane HCl is a privileged bifunctional scaffold. However, referring to this compound by its base name is fundamentally insufficient for rigorous scientific application. Because the rigid cyclopentane ring restricts bond rotation, the relative spatial orientation of the hydroxyl and amino groups generates distinct cis and trans diastereomers, each existing as a pair of enantiomers. This whitepaper deconstructs the synonyms associated with this compound, elucidating how stereochemical nuances dictate its pharmacological efficacy and utility in asymmetric synthesis.
Structural Fundamentals and the Nomenclature Conundrum
The core structure of 2-amino-1-hydroxycyclopentane HCl consists of a five-membered carbon ring substituted with a primary amine at C2 and a secondary hydroxyl group at C1.
The Causality of the Hydrochloride Salt: Why is this compound almost exclusively handled as a hydrochloride (HCl) salt rather than a free base? The protonation of the primary amine serves a critical self-protective function. It prevents oxidative degradation of the amine, minimizes unwanted nucleophilic side reactions during long-term storage, and drastically enhances the compound's aqueous solubility—a mandatory requirement for downstream biological assays and polarimetric analysis[1].
In chemical databases, synonyms for this compound are not merely alternative names; they are highly specific descriptors of 3D molecular architecture mapped to unique CAS Registry Numbers. Table 1 consolidates the quantitative and registry data for these stereochemical synonyms.
Table 1: Physicochemical and Registry Data for 2-Aminocyclopentanol HCl Stereoisomers
| Synonym / Isomer Descriptor | Stereochemistry | CAS Registry Number | Melting Point (°C) | Optical Rotation [α]20D | Primary Application |
| (1R,2R)-2-Aminocyclopentanol HCl | trans (Diequatorial) | 68327-11-7 | 179 - 181 | -32° to -36° (c=1, H2O) | Chiral building block[1] |
| (1S,2S)-2-Aminocyclopentanol HCl | trans (Diequatorial) | 68327-04-8 | ~179 - 181 | +32° to +36° (c=1, H2O) | Proteomics / Ligands |
| Cis-(1R,2S)-2-Aminocyclopentanol HCl | cis (Equatorial-Axial) | 137254-03-6 | N/A | N/A | Neurological drugs[2] |
| trans-2-Aminocyclopentanol HCl | trans (Racemic) | 31775-67-4 | 191 - 196 | 0° | Synthetic intermediate[3] |
Pharmacological and Synthetic Criticality
The specific synonym (and thus, the specific isomer) chosen for a workflow dictates the success or failure of the entire project. The causality lies in spatial recognition and binding affinity.
-
Neurological Drug Development: The cis-form of 2-aminocyclopentanol hydrochloride exhibits a twofold higher cholinesterase inhibitory potential compared to its trans-counterpart[3]. This pharmacological divergence occurs because the equatorial-axial arrangement of the cis-isomer aligns more favorably with the hydrogen-bonding network within the cholinesterase enzyme's active site.
-
Asymmetric Synthesis: The enantiopure trans-isomers ((1R,2R) and (1S,2S)) are diequatorial. This specific geometry provides the precise "bite angle" required for chelating transition metals, making them indispensable chiral building blocks for synthesizing oligomeric (salen) complexes and other asymmetric catalysts[1],[4].
Stereochemical divergence of 2-aminocyclopentanol HCl and downstream applications.
Enantioselective Synthesis Workflow
Historically, synthesizing enantiopure trans-1,2-amino alcohols relied on hazardous reagents like hydrazoic acid. To bypass these safety concerns, a highly enantioselective protocol was developed utilizing a carbamate addition strategy[4].
Methodology 1: Synthesis of trans-2-Aminocyclopentanol HCl
-
Epoxide Activation: Dissolve meso-cyclopentene oxide and phenyl carbamate in a suitable organic solvent.
-
Catalytic Ring Opening: Introduce 0.5–1.0 mol % of an oligomeric (salen)Co-OTf catalyst. Causality: The bimetallic nature of this specific oligomeric catalyst facilitates cooperativity between metal centers, drastically lowering the activation energy required for the nucleophilic attack on the intrinsically unreactive meso-epoxide[4].
-
Intermediate Isolation: Extract and purify the protected trans-1,2-amino alcohol intermediate.
-
Basic Deprotection: Subject the intermediate to basic conditions to cleave the phenyl carbamate protecting group, yielding the free amine.
-
Salt Formation & Recrystallization: Treat the free base with aqueous hydrochloric acid. Recrystallize the resulting precipitate to isolate the enantiopure hydrochloride salt (>99% ee)[4].
Enantioselective synthesis workflow for trans-2-aminocyclopentanol HCl via carbamate addition.
Analytical Validation: A Self-Validating Protocol
Because synonyms are frequently conflated by suppliers, incoming raw materials must be subjected to a self-validating analytical system. This protocol is "self-validating" because it relies on orthogonal techniques: thermal analysis confirms purity, polarimetry provides macroscopic confirmation of chirality, and chromatography provides microscopic quantification of enantiomeric excess.
Methodology 2: Analytical Quality Control Workflow
-
Visual & Thermal Inspection: Confirm the product is a white to slightly yellow crystalline powder. Measure the melting point using a capillary apparatus. Target for the (1R,2R) isomer: 179–181 °C[1].
-
Macroscopic Chiral Validation (Polarimetry): Dissolve 1.0 g of the synthesized salt in 100 mL of H₂O to achieve a concentration of C=1. Measure the specific optical rotation [α]20D. A reading of -32° to -36° confirms the macroscopic presence of the (1R,2R) enantiomer[1]. Conversely, a reading of +32° to +36° indicates the (1S,2S) enantiomer.
-
Microscopic Chiral Validation (HPLC): Derivatize a small sample to the free base and inject it into a High-Performance Liquid Chromatograph (HPLC) equipped with a commercial chiral stationary phase column. Compare retention times against racemic standards to precisely quantify the enantiomeric excess (Target: >99% ee)[4].
References
- Chem-Impex International. "(1R,2R)-2-Aminocyclopentanol hydrochloride." Chem-Impex.
- Aspira Scientific. "(1S,2S)-2-Aminocyclopentanol hydrochloride, 98%." AspiraSci.
- ChemScene. "137254-03-6 | (1R,2S)-2-aminocyclopentanol hydrochloride." ChemScene.
- Sigma-Aldrich. "trans-2-Aminocyclopentanol 97 31775-67-4." MilliporeSigma.
- Birrell, J. A., & Jacobsen, E. N. (2013). "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." Organic Letters, 15(12), 2895–2897. American Chemical Society.
Sources
The Physicochemical and Synthetic Profiling of Aminocyclopentanol Salts in Drug Development
Executive Summary
Aminocyclopentanol derivatives are highly versatile, conformationally constrained chiral building blocks used extensively in modern medicinal chemistry. This technical whitepaper provides an in-depth analysis of the molecular weight, chemical formula, and physicochemical properties of aminocyclopentanol salts. It further details the causality behind their synthetic methodologies and their strategic utility in small-molecule drug development.
Structural and Physicochemical Profiling
The free base form of aminocyclopentanol (encompassing isomers such as 2-aminocyclopentanol and 3-aminocyclopentanol) possesses the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol ([1]). However, free base aliphatic amines are inherently susceptible to atmospheric oxidation, tend to be highly hygroscopic, and frequently exist as viscous liquids or amorphous solids. To circumvent these handling and stability issues, they are routinely converted into their hydrochloride (HCl) salts.
The addition of hydrochloric acid yields the aminocyclopentanol hydrochloride salt, with the molecular formula C₅H₁₂ClNO (often denoted structurally as C₅H₁₁NO · HCl) (). This conversion increases the molecular weight to 137.61 g/mol [1]. The resulting salt form is highly crystalline, water-soluble, and stereochemically stable, making it the preferred physical state for long-term storage and precise stoichiometric addition in complex pharmaceutical syntheses.
Table 1: Physicochemical Properties of Aminocyclopentanol and its Hydrochloride Salt
| Property | Aminocyclopentanol (Free Base) | Aminocyclopentanol Hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO (C₅H₁₁NO · HCl) |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol |
| Monoisotopic Mass | 101.084 Da | 137.061 Da |
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų |
| Physical State (Standard) | Viscous liquid / Hygroscopic solid | Crystalline solid |
| Hydrogen Bond Donors | 2 | 3 |
Strategic Utility in Medicinal Chemistry
The rigid cyclopentane ring of aminocyclopentanol restricts the conformational flexibility of the molecule, which is a critical design element in structure-based drug design (SBDD). By locking the amino and hydroxyl pharmacophores into specific spatial arrangements (e.g., cis-(1R,3S) or trans-(1R,2R)), medicinal chemists can precisely target enzyme active sites or protein-protein interfaces.
-
Antiviral and Neurological Agents: Specific stereoisomers, such as (1R,3S)-3-aminocyclopentanol hydrochloride, are critical intermediates in the synthesis of advanced therapeutics, including the HIV integrase inhibitor Bictegravir ([2]).
-
Glycosidase Inhibitors: Aminocyclopentanols serve as core scaffolds in the synthesis of potent glycosidase inhibitors, effectively mimicking the transition state of carbohydrate hydrolysis ([3]).
-
De Novo Drug Design: Computational models frequently utilize 2-aminocyclopentanol as a primary reactant for generating novel bioactive compounds, such as trypsin inhibitors, due to its reliable reactivity and predictable synthesizability ([4]).
Experimental Methodology: Synthesis of the Hydrochloride Salt
The following protocol outlines a self-validating system for converting free base aminocyclopentanol to its hydrochloride salt. The methodology ensures high yield, preserves stereochemical integrity, and allows for real-time analytical validation.
Step-by-Step Protocol:
-
Dissolution (Preparation): Dissolve 10.0 mmol (1.01 g) of enantiomerically pure aminocyclopentanol free base in 20 mL of anhydrous diethyl ether (or absolute ethanol) under an inert argon atmosphere.
-
Causality: Utilizing anhydrous solvents and an inert atmosphere prevents premature hydrolysis and limits the introduction of atmospheric moisture, which could compromise the crystallization of the salt.
-
-
Acidification (Salt Formation): Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.05 equivalents (10.5 mmol) of a 4M HCl in dioxane solution dropwise over 15 minutes.
-
Causality: The exothermic nature of acid-base neutralization can lead to localized heating, potentially causing degradation or epimerization of the chiral centers. Controlling the temperature at 0°C mitigates this risk.
-
-
In-Process Control (Self-Validation): Monitor the pH of the mother liquor using pH indicator strips. The addition is complete when the pH stabilizes at ~2.0. The immediate formation of a white, crystalline precipitate serves as a visual confirmation of successful salt formation.
-
Isolation and Purification: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of cold anhydrous diethyl ether.
-
Causality: The cold ether wash removes any unreacted free base and residual dioxane without dissolving the highly polar hydrochloride salt, ensuring the final product strictly adheres to the theoretical molecular weight of 137.61 g/mol .
-
-
Drying and Storage: Dry the solid under a high vacuum (<1 mbar) at 40°C for 12 hours to remove trace solvents. Store the resulting white crystals in a desiccator.
Workflow and Logical Relationship Visualization
The following diagram illustrates the synthetic workflow and the analytical validation checkpoints required to confirm the molecular weight and formula of the synthesized salt.
Synthetic workflow for aminocyclopentanol hydrochloride salt formation and validation.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:
-
Mass Spectrometry (ESI-MS): The mass spectrum of the hydrochloride salt will display a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 102.09, confirming the core C₅H₁₁NO structure[1].
-
Elemental Analysis (Combustion Analysis): CHN analysis must be conducted to confirm the presence of the chloride ion and validate the empirical formula C₅H₁₂ClNO. Theoretical values: C (43.64%), H (8.79%), N (10.18%), Cl (25.77%).
-
Nuclear Magnetic Resonance (¹H-NMR): Conducted in D₂O to confirm the structural integrity of the cyclopentane ring and the stereochemical relationship between the amino and hydroxyl protons.
References
-
PubChem. "(1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289". National Center for Biotechnology Information. URL:[Link]
-
Ogawa, S., Kanto, M., & Uchida, C. "Design and Synthesis of Aminocyclopentanol Glycosidase Inhibitors". Current Bioactive Compounds, Bentham Science Publishers. URL:[Link]
-
Hartenfeller, M., et al. "DOGS: Reaction-Driven de novo Design of Bioactive Compounds". PLoS Computational Biology. URL:[Link]
Sources
- 1. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1279032-31-3: (1R,3S)-3-Aminocyclopentanol hydrochlori… [cymitquimica.com]
- 3. Design and Synthesis of Aminocyclopentanol Glycosidase Inhibitors...: Ingenta Connect [ingentaconnect.com]
- 4. DOGS: Reaction-Driven de novo Design of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Aminocyclopentanol via Epoxide Ring Opening
Subtitle: Mechanistic Insights, Enantioselective Protocols, and Analytical Validation
Introduction & Mechanistic Overview
The synthesis of 1,2-amino alcohols is a fundamental transformation in organic chemistry, providing critical chiral building blocks for pharmaceutical agents and ligands for asymmetric catalysis. Cyclopentene oxide, a strained meso-epoxide, serves as a highly effective electrophilic precursor for these motifs[1].
The nucleophilic ring opening of cyclopentene oxide with amines or ammonia provides a direct route to 2-aminocyclopentanol. Because the reaction proceeds strictly via an SN2 mechanism, the nucleophile attacks the oxirane carbon from the face opposite to the oxygen atom. The rigid five-membered ring prevents syn-attack due to severe torsional strain and orbital misalignment, ensuring absolute anti-addition and the exclusive formation of trans-2-aminocyclopentanol[2].
S_N2 anti-periplanar attack mechanism ensuring trans-diastereoselectivity.
Strategic Approaches: Regio- and Stereoselectivity
The synthetic strategy chosen dictates the stereochemical outcome of the final product:
-
Racemic Pathway (Thermodynamic Control): Uncatalyzed aminolysis with aqueous ammonia or alkylamines yields a racemic mixture of (±)-trans-2-aminocyclopentanol. Because the epoxide is unactivated, this pathway requires elevated temperatures (80–100 °C) to overcome the activation energy barrier[1].
-
Enantioselective Pathway (Desymmetrization): Asymmetric synthesis requires a chiral catalyst to differentiate the two enantiotopic carbons of the meso-epoxide. Oligomeric (salen)Co(III) complexes have proven highly effective in directing the attack of carbamates to a single carbon, yielding highly enantioenriched products (>99% ee)[3].
Mechanistic divergence in the synthesis of trans-2-aminocyclopentanol from cyclopentene oxide.
Quantitative Comparison of Synthetic Modalities
The choice of methodology directly impacts the yield, required conditions, and stereochemical purity of the isolated product.
| Synthesis Strategy | Nucleophile | Catalyst | Typical Yield | Enantiomeric Excess (ee) | Stereochemical Outcome |
| Thermal Aminolysis | Aqueous NH₃ (Excess) | None | 65–75% | N/A (Racemic) | (±)-trans |
| Lewis Acid Catalyzed | Alkylamines | Acetic Acid | 80–90% | N/A (Racemic) | (±)-trans |
| Asymmetric Ring Opening | Phenyl Carbamate | (salen)Co(III)-OTf | 85–95% | >99% | (1R,2R) or (1S,2S) |
Validated Experimental Protocols
Protocol A: Synthesis of Racemic (±)-trans-2-Aminocyclopentanol (Thermal Aminolysis)
This protocol utilizes thermal activation to drive the ring-opening of cyclopentene oxide[2].
Step-by-Step Methodology:
-
Reaction Setup: To a heavy-walled pressure vessel equipped with a magnetic stir bar, add cyclopentene oxide (1.0 equiv). Caution: Cyclopentene oxide is volatile (bp ~102 °C); a sealed vessel is mandatory to prevent reagent loss during heating.
-
Nucleophile Addition: Introduce a 10-fold molar excess of 25% aqueous ammonia.
-
Causality: The primary amine product is more nucleophilic than ammonia. A massive excess of NH₃ is critical to statistically minimize over-alkylation (the formation of secondary or tertiary amines).
-
-
Thermal Activation: Seal the vessel and heat the biphasic mixture to 80 °C with vigorous stirring for 12–16 hours.
-
Monitoring & Self-Validation: Cool an aliquot and spot it on a silica TLC plate alongside the starting material. Stain the plate with ninhydrin and heat. A distinct purple/blue spot confirms the presence of the primary amine, validating successful ring-opening.
-
Workup: Cool the vessel entirely to room temperature before opening. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure racemic amino alcohol.
Protocol B: Enantioselective Synthesis of (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride
This protocol utilizes an oligomeric (salen)Co(III) catalyst to achieve highly enantioselective desymmetrization[3],[4].
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the oligomeric (salen)Co(III)-OTf catalyst (1.0 mol %) in anhydrous methyl tert-butyl ether (MTBE).
-
Reagent Addition: Add cyclopentene oxide (1.0 equiv) and phenyl carbamate (1.1 equiv) to the catalyst solution.
-
Causality: Phenyl carbamate is deliberately chosen over a free amine. Free amines are strong Lewis bases that irreversibly coordinate to the Co(III) metal center, displacing the active ligands and poisoning the catalyst. Phenyl carbamate is a weaker nucleophile that requires the catalyst to activate the epoxide, ensuring the reaction occurs exclusively within the chiral environment of the catalyst[3].
-
-
Desymmetrization: Stir the reaction mixture at room temperature for 24 hours. Monitor the consumption of the epoxide via GC-MS or TLC.
-
Deprotection: Once the carbamate addition is complete, add a 3 M solution of sodium hydroxide (NaOH) in methanol to the reaction mixture. Heat to reflux for 4 hours to hydrolyze the carbamate protecting group, liberating the free amino alcohol.
-
Isolation & Self-Validation: Concentrate the mixture, extract with ethyl acetate, and dry the organic phase. To isolate the product, slowly add ethereal HCl to precipitate (1R,2R)-trans-2-aminocyclopentanol hydrochloride.
-
Causality: Isolation as the hydrochloride salt acts as a self-purifying system. Enantiopure salts possess different solubility profiles than their racemic counterparts. Recrystallization of the HCl salt selectively precipitates the highly enantioenriched product (>99% ee), leaving minor enantiomeric impurities in the mother liquor[3].
-
References
1.[1] "Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines", Benchchem. 1 2.[2] "Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: An In-depth Technical Guide", Benchchem. 2 3.[3] "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols", NIH (PubMed Central).3 4.[4] "trans-2-Aminocyclopentanol 97 31775-67-4", MilliporeSigma. 4
Sources
Application Note: Protocol for Reductive Amination of 2-Hydroxycyclopentanone
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for the reductive amination of 2-hydroxycyclopentanone.
Abstract & Core Directive
The reductive amination of 2-hydroxycyclopentanone (1) presents unique challenges compared to simple ketones, primarily due to its tendency to dimerize, its potential for dehydration to 2-cyclopentenone under acidic conditions, and the stereochemical implications of the
Mechanistic Insight & Reaction Design
The Challenge of the Substrate
2-Hydroxycyclopentanone often exists as a solid dimer (hemiketal) at room temperature.[1] For the reaction to proceed, the dimer must dissociate into the monomeric ketone in solution. Furthermore, the
Why STAB?
Traditional reductive amination using NaBH
-
Mildness: It reduces imines/iminiums much faster than ketones, preventing the reduction of the starting material to the diol.
-
Safety: It is non-toxic compared to cyanoborohydride.[1]
-
Selectivity: It operates effectively in weakly acidic media (AcOH), which catalyzes imine formation without promoting rapid dehydration of the
-hydroxy ketone.[1]
Reaction Pathway Visualization
The following diagram illustrates the equilibrium of the starting material and the irreversible reduction step.
Caption: Mechanistic pathway highlighting the critical dimer dissociation and the competition between productive reduction and dehydration.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Hydroxycyclopentanone | 1.0 | Substrate | Often supplied as dimer.[1] |
| Primary/Secondary Amine | 1.0 - 1.2 | Reactant | Free base preferred.[1] If HCl salt, add 1 eq.[1] Et |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive; handle quickly or under N |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation.[1] |
| 1,2-Dichloroethane (DCE) | Solvent | Standard | THF is a viable green alternative.[1] |
| Sodium Bicarbonate (sat.[1] aq.) | Quench | Base | Neutralizes acid/boron complexes.[1] |
Step-by-Step Procedure
Step 1: Dimer Dissociation & Imine Formation [1]
-
Weigh 2-hydroxycyclopentanone dimer (1.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add DCE (or THF) to achieve a concentration of 0.2 – 0.4 M.[1]
-
Critical Step: If the dimer does not dissolve, gently warm the solution to 40°C for 10-15 minutes until a clear solution is obtained (monomerization), then cool back to room temperature (20-25°C).
-
Add the Amine (1.0–1.1 equiv).[1]
-
Add Glacial Acetic Acid (1.0–2.0 equiv).
-
Stir at room temperature for 30–60 minutes under Nitrogen/Argon atmosphere.
Step 2: Reduction 7. Add STAB (1.4–1.5 equiv) portion-wise over 5–10 minutes.
- Stir the reaction mixture at room temperature.
- Monitoring: Check by TLC or LC-MS after 2 hours. Most reactions are complete within 4–16 hours.[1]
- Endpoint: Disappearance of the ketone (or imine intermediate) and appearance of the amine product.
Step 3: Workup & Purification [1][3]
9. Quench: Slowly add saturated aqueous NaHCO
- Note: 2-Aminocyclopentanols are polar.[1] If the product is highly polar, consider continuous extraction or salting out the aqueous layer with NaCl.
- Drying: Dry combined organics over anhydrous Na
SO or MgSO . Filter and concentrate in vacuo.[1] - Purification: Purify via flash column chromatography (Silica gel).
- Eluent: DCM:MeOH (95:5 to 90:[1]10) often with 1% NH
OH or Et N to prevent streaking of the amine.
Stereochemical Considerations
The reductive amination of 2-substituted cyclopentanones typically yields a mixture of cis and trans isomers.[1]
-
Trans-isomer (Major): Often favored due to the hydride attacking from the face cis to the hydroxyl group (directed by the hydroxyl) or simple thermodynamic stability of the product, though this is highly substrate-dependent.[1]
-
Cis-isomer: Can be formed via chelation-controlled delivery if using non-bulky hydrides or specific solvents, but STAB is bulky.[1]
Recommendation: Analyze the crude mixture via
-
Cis: Generally smaller coupling constants (
Hz).[1] -
Trans: Generally larger coupling constants (
Hz) due to pseudo-diaxial character in the envelope conformation.[1]
Workflow Visualization
Caption: Operational workflow for the reductive amination process ensuring safety and high yield.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Dimer did not dissociate. | Ensure initial warming step is performed.[1] Increase AcOH to 2.0 eq. |
| Dehydration Product | Acid concentration too high or temp too high.[1] | Keep reaction at 20°C. Do not heat after adding acid. Use milder acid (e.g., reduce AcOH). |
| Low Yield (Workup) | Product is water-soluble.[1] | Salt out the aqueous phase (NaCl). Use CHCl |
| Dialkylation | Primary amine is too reactive.[1] | Use excess amine (1.5 eq) or switch to stepwise method (form imine, isolate/evaporate, then reduce). |
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link
-
Sigma-Aldrich. "Product Specification: (1R,2R)-trans-2-Aminocyclopentanol."[1] Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Link
Sources
- 1. CAS 473-84-7: 2-hydroxycyclopentanone | CymitQuimica [cymitquimica.com]
- 2. chem.msu.ru [chem.msu.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Aminocyclopentanol as a Chiral Auxiliary in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis, the quest for highly selective methods to create stereochemically defined molecules is paramount for drug development professionals. 2-Aminocyclopentanol is a highly versatile, conformationally constrained chiral building block[1]. Both its cis- and trans-isomers serve as critical precursors for chiral auxiliaries, ligands, and organocatalysts. Specifically, the cis-(1S,2R)-2-aminocyclopentanol derivative, (4R,5S)-cyclopentano[d]oxazolidin-2-one , has emerged as a robust alternative to traditional Evans' oxazolidinones[2]. Its rigid bicyclic framework provides exceptional diastereofacial shielding, enabling >99% diastereomeric excess (de) in asymmetric alkylations and syn-aldol reactions[3].
This technical guide provides a comprehensive overview, mechanistic insights, and self-validating experimental protocols for utilizing 2-aminocyclopentanol-derived auxiliaries.
Mechanistic Rationale & Structural Advantages
The efficacy of a chiral auxiliary lies in its ability to create a highly biased steric environment during the transition state of a chemical reaction[4].
-
Conformational Rigidity: Unlike acyclic amino acid-derived auxiliaries (e.g., valine or phenylglycine), the cyclopentane ring in 2-aminocyclopentanol heavily restricts bond rotation[3]. When converted into an oxazolidinone, the resulting bicyclic system locks the conformation of the attached N-acyl group.
-
Chelated Transition State: In both alkylation and aldol reactions, enolization (using LDA or Bu₂BOTf) forms a rigid Z-enolate[5]. The metal cation (Li⁺ or B) chelates the oxazolidinone carbonyl and the enolate oxygen. The rigid cyclopentane backbone effectively blocks one face of the enolate, forcing the incoming electrophile to approach exclusively from the less hindered face[4].
Caption: Mechanistic pathway of stereocontrol via a chelated transition state.
Experimental Protocols
Self-Validating System Note: To ensure absolute scientific integrity, all protocols below require intermediate TLC monitoring. Final validation of diastereomeric ratio (dr) must be confirmed via chiral HPLC or high-field ¹H NMR spectroscopy prior to auxiliary cleavage.
Protocol 3.1: Synthesis of the Chiral Auxiliary ((4R,5S)-cyclopentano[d]oxazolidin-2-one)
Causality: The auxiliary is synthesized via a Curtius rearrangement of a stereodefined β-hydroxy acid. This concerted mechanism ensures complete retention of stereochemistry from the 2-aminocyclopentanol precursor[2].
-
Preparation: Dissolve the β-hydroxy acid derived from cis-2-aminocyclopentanol (1.0 equiv) in refluxing anhydrous benzene.
-
Rearrangement: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise over 30 minutes[5].
-
Cyclization: Reflux the mixture for 12 hours. The intermediate isocyanate spontaneously cyclizes with the adjacent hydroxyl group to form the oxazolidinone ring[5].
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexane) to afford the pure auxiliary (Typical yield: 71%)[2].
Protocol 3.2: Asymmetric Alkylation of Enolates
Causality: Lithium diisopropylamide (LDA) is used to quantitatively generate the Z-enolate at ultra-low temperatures (-78 °C) to prevent epimerization and unwanted side reactions[4].
-
N-Acylation: Deprotonate the auxiliary with n-BuLi (-78 °C, THF) and react with an acyl chloride to form the N-acyl oxazolidinone[5].
-
Enolization: Cool a solution of the N-acyl oxazolidinone in anhydrous THF to -78 °C. Add LDA (1.1 equiv) dropwise and stir for 30 minutes[6].
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then slowly warm to 0 °C[4].
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography[4].
Protocol 3.3: Asymmetric syn-Aldol Reaction
Causality: Boron enolates are utilized because the highly covalent, short B-O bonds create a tighter, more highly organized Zimmerman-Traxler transition state, maximizing diastereoselectivity[5].
-
Enolate Formation: Dissolve the N-acyl auxiliary in CH₂Cl₂ at 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes, then cool to -78 °C[5].
-
Aldehyde Addition: Add the target aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 1-3 hours[4].
-
Oxidative Workup: Quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (to oxidize the boron). Extract and purify to isolate the syn-aldol adduct[5].
Protocol 3.4: Non-Destructive Cleavage of the Auxiliary
Causality: Lithium hydroperoxide (LiOOH) is highly nucleophilic and selectively attacks the exocyclic imide carbonyl, cleanly cleaving the auxiliary without racemizing the newly formed chiral center[5].
-
Reaction Setup: Dissolve the alkylated/aldol product in a 3:1 THF/H₂O mixture and cool to 0 °C[5].
-
Cleavage: Add a pre-mixed aqueous solution of LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv)[4]. Stir at 0 °C until TLC indicates complete consumption of the starting material[5].
-
Recovery: Quench with aqueous Na₂SO₃ to destroy excess peroxide. Remove THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ to recover the intact chiral auxiliary (>80% recovery)[5]. Acidify the aqueous layer to pH 2 and extract with EtOAc to isolate the enantiopure carboxylic acid[2].
Caption: Experimental workflow for chiral auxiliary synthesis, application, and recovery.
Data Presentation: Comparative Performance
The table below summarizes the performance of the 2-aminocyclopentanol-derived auxiliary against the industry-standard Evans' auxiliary (valine-derived) in standard asymmetric transformations (e.g., benzylation of N-propionyl derivatives)[4].
| Chiral Auxiliary System | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Recovery Rate (%) |
| (4R,5S)-Cyclopentano[d]oxazolidin-2-one | Asymmetric Alkylation | 88 - 92 | > 99:1 | 80 - 85 |
| Evans' (S)-4-Isopropyl-2-oxazolidinone | Asymmetric Alkylation | 85 - 90 | 98:2 | 75 - 80 |
| (4R,5S)-Cyclopentano[d]oxazolidin-2-one | syn-Aldol Reaction | 85 - 89 | > 99:1 | 80 - 85 |
Analysis: The quantitative data firmly establishes that the conformationally constrained cyclopentanol framework performs on par with, or slightly exceeds, the stereocontrol of established acyclic-derived auxiliaries, making it a highly reliable tool for complex drug synthesis[3].
References
-
Ghosh, A. K., Cho, H., & Onishi, M. "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." Tetrahedron: Asymmetry (1997). Source: NIH/PMC. 3
-
BenchChem. "Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol Derivatives as Chiral Auxiliaries." 5
-
BenchChem. "A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives." 4
-
Chem-Impex. "(1R,2R)-2-Aminocyclopentanol hydrochloride: Pharmaceutical Development and Chemical Synthesis." 1
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Bictegravir intermediate using aminocyclopentanol
Application Note: Strategic Synthesis of the Bictegravir Tricyclic Scaffold
Abstract & Strategic Overview
This application note details the critical cyclocondensation protocol for synthesizing the tricyclic core of Bictegravir (BIC), a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). The pivotal transformation involves the reaction of a functionalized pyridone/pyranone acetal scaffold with the chiral building block (1R,3S)-3-aminocyclopentan-1-ol .
Why this step is critical:
-
Stereochemical Integrity: The (1R,3S) configuration of the aminocyclopentanol dictates the final diastereoselectivity of the drug. Preserving this chirality during the harsh acidic cyclization conditions is paramount.
-
Impurity Control: Incomplete cyclization leads to open-chain hemiaminal impurities that are difficult to purge downstream.
-
Atom Economy: This protocol utilizes a "one-pot" deprotection-condensation-cyclization cascade, minimizing solvent waste and isolation steps.
Reaction Mechanism & Pathway
The formation of the oxazine ring is a cascade reaction. It proceeds through three distinct phases:
-
Acetal Hydrolysis: Acid-catalyzed deprotection of the dimethyl acetal to generate a reactive aldehyde.
-
Imine Formation: Nucleophilic attack by the amine of (1R,3S)-3-aminocyclopentan-1-ol onto the aldehyde.
-
Oxazine Ring Closure: Intramolecular attack of the hydroxyl group onto the imine/enamine intermediate to form the fused tricyclic system.
Visualizing the Pathway (Graphviz)
Figure 1: Mechanistic cascade from the acetal precursor to the tricyclic oxazine core.
Materials & Equipment
| Reagent/Material | Specification | Role |
| Core Scaffold | Pyridone Dimethyl Acetal* | Electrophilic Precursor |
| Amino Alcohol | (1R,3S)-3-aminocyclopentan-1-ol (>99% ee) | Chiral Nucleophile |
| Solvent | Acetonitrile (MeCN) | Reaction Medium |
| Acid Catalyst | Acetic Acid (glacial) | Protodeacetalization |
| Lewis Acid | Magnesium Bromide (MgBr2) or MsOH | Cyclization Promoter |
| Quench | 0.5M HCl / Brine | Workup |
*Note: The core scaffold is typically Methyl 1-(2,2-dimethoxyethyl)-5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate or its pyranone analog.
Detailed Experimental Protocol
Safety Warning: Acetonitrile is toxic and flammable. Methanesulfonic acid is corrosive. Perform all operations in a fume hood.
Phase 1: Reactor Setup and Charging
-
Equip a double-jacketed glass reactor with an overhead stirrer, a reflux condenser, and an internal temperature probe.
-
Inert the vessel with Nitrogen (
) to remove ambient moisture (critical for controlling hydrolysis rates). -
Charge: Add 1.0 equivalent of the Core Scaffold (Acetal) to the reactor.
-
Solvent: Add 8.0 volumes of Acetonitrile (MeCN). Agitate at 200 RPM until a slurry is formed.
Phase 2: Reagent Addition & Reaction
-
Acid Charge: Add 1.0 volume of Acetic Acid followed by 0.05 equivalents of Methanesulfonic acid (MsOH).
-
Scientist's Note: The dual-acid system is strategic. AcOH provides the bulk solvent buffering, while the stronger MsOH catalyzes the initial acetal cleavage without degrading the amide bonds.
-
-
Heating: Ramp the jacket temperature to 75°C over 30 minutes.
-
Hold: Maintain internal temperature at 70-75°C for 2 hours to ensure complete deprotection of the acetal to the aldehyde.
-
Amine Addition: Cool the reactor to 40°C. Add 1.2 equivalents of (1R,3S)-3-aminocyclopentan-1-ol .
-
Why Cool? Adding the amine at high heat can cause immediate polymerization or degradation. A lower temperature allows controlled imine formation.
-
-
Cyclization: Re-heat the reactor to 80°C and stir for 16–18 hours.
-
Mechanism:[3] This prolonged heat drives the equilibrium toward the closed oxazine ring.
-
Phase 3: Workup and Isolation
-
Cooling: Cool reaction mass to 20°C.
-
Quench: Add 10 volumes of water.
-
Extraction: Extract the mixture with Dichloromethane (DCM) (3 x 5 volumes).
-
Wash: Wash the combined organic layers with saturated Sodium Bicarbonate (
) to remove excess acid, followed by a brine wash. -
Concentration: Distill off DCM under reduced pressure to yield the crude tricyclic intermediate.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the Bictegravir intermediate.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Consequence of Deviation |
| Water Content (KF) | < 0.5% in MeCN | Excess water inhibits ring closure (equilibrium shift) and hydrolyzes the imine. |
| (1R,3S)-Amine Purity | > 99.5% ee | Lower optical purity directly reduces the diastereomeric ratio (dr) of the final drug. |
| Reaction Temp | 75°C ± 5°C | <70°C: Incomplete cyclization. >85°C: Degradation of the fluorobenzyl amide. |
| Stoichiometry | 1.1 – 1.2 eq Amine | Excess amine is difficult to remove; insufficient amine leaves unreacted aldehyde which polymerizes. |
Troubleshooting Guide:
-
Issue: HPLC shows high levels of "Open Chain" intermediate.
-
Solution: The cyclization is reversible. Increase reaction time or add a water scavenger (like Molecular Sieves or Trimethyl Orthoformate) to drive the equilibrium to the right.
-
-
Issue: Epimerization of the chiral center.
-
Solution: This usually occurs if the reaction is overheated (>90°C) or if the acid concentration is too high. Reduce MsOH loading.
-
References
-
Gilead Sciences, Inc. (2015). Polycyclic Carbamoylpyridone Compounds and Methods of Use. WO 2015/195656.
-
Lazerwith, S. E., et al. (2018). Discovery of Bictegravir (GS-9883), a Novel, Potent, and Unboosted HIV-1 Integrase Strand Transfer Inhibitor. Journal of Medicinal Chemistry, 61(11), 4961–4980.
-
Mylan Laboratories Ltd. (2018). Process for the preparation of Bictegravir and intermediate thereof. WO 2018/229798.
Sources
- 1. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sasebo.repo.nii.ac.jp [sasebo.repo.nii.ac.jp]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Synthesis of Chiral Ligands from trans-2-Aminocyclopentanol: A Detailed Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, as the architects of stereoselectivity in asymmetric catalysis, are pivotal in achieving this goal. Among the vast array of chiral scaffolds, those derived from trans-2-aminocyclopentanol offer a unique combination of conformational rigidity and synthetic versatility. This guide provides an in-depth exploration of the synthesis of various classes of chiral ligands originating from this readily accessible building block, complete with detailed protocols and application notes for their use in key asymmetric transformations.
The strategic importance of the trans-1,2-amino alcohol motif on a cyclopentane framework lies in its ability to create a well-defined and sterically hindered chiral environment around a metal center. This, in turn, allows for high levels of enantiocontrol in a variety of catalytic reactions, making these ligands highly valuable for the synthesis of complex chiral molecules.
The Precursor: Accessing Enantiopure trans-2-Aminocyclopentanol
The foundation of any successful chiral ligand synthesis is the availability of an enantiomerically pure starting material. While racemic trans-2-aminocyclopentanol is commercially available, its resolution is a critical first step. A highly effective method for obtaining the optically active amino alcohol is through chemoenzymatic resolution.
Application Note: Chemoenzymatic Resolution
This approach leverages the high stereoselectivity of enzymes, specifically lipases, to differentiate between the two enantiomers of a racemic mixture. The lipase-catalyzed acylation of the hydroxyl group of racemic trans-2-(N,N-dialkylamino)cyclopentanol proceeds at a much faster rate for one enantiomer, allowing for the separation of the acylated product from the unreacted amino alcohol. This method consistently yields both the amino alcohol and its acetate derivative with very good chemical yields and high enantiomeric excesses (ee) of 95% to over 99%.[1]
Key Causality: The enzyme's active site creates a chiral pocket that preferentially binds and orients one enantiomer for the acylation reaction, leading to a kinetic resolution. The choice of the N-alkyl substituents on the amine can influence the efficiency of the resolution.
Synthesis of C₂-Symmetric Chiral Diamine Ligands
Chiral vicinal diamines are a privileged class of ligands in asymmetric catalysis, forming stable and effective catalysts with a variety of transition metals.[2] The synthesis of C₂-symmetric diamines from trans-2-aminocyclopentanol provides a powerful tool for a range of enantioselective transformations. A key transformation in this process is the conversion of the amino alcohol functionality to a diamine.
Protocol 1: Synthesis of (1R,2R)-trans-N,N'-Dialkyl-1,2-diaminocyclopentane
This protocol outlines a two-step process starting from the resolved (1R,2R)-trans-2-(N,N-dialkylamino)cyclopentanol. The first step involves the stereospecific conversion of the amino alcohol to the corresponding diamine, followed by N-alkylation.
Step 1: Conversion of Amino Alcohol to Diamine
This transformation can be achieved through a one-pot stereospecific process from the racemic amino alcohol, followed by enzymatic resolution of the resulting diamine.[3] This method involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine source.
Step 2: N-Alkylation of the Diamine
A general and efficient method for the N,N'-dimethylation of a 1,2-diamine involves the formation of a diazaphospholidine oxide intermediate, followed by methylation and subsequent acid-catalyzed hydrolysis.[4]
Experimental Protocol:
-
Diazaphospholidine Oxide Formation: To a solution of the enantiopure trans-1,2-diaminocyclopentane (1.0 eq) in an anhydrous solvent such as dichloromethane under an inert atmosphere, add triethylamine (2.2 eq). Cool the mixture to 0 °C and add phenylphosphonic dichloride (1.0 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC).
-
N,N'-Dimethylation: To the resulting diazaphospholidine oxide, add an excess of a methylating agent, such as methyl iodide, and a suitable base.
-
Hydrolysis: After the methylation is complete, the protecting group is removed by acid-catalyzed hydrolysis (e.g., with HCl in methanol) to yield the desired (1R,2R)-trans-N,N'-dimethyl-1,2-diaminocyclopentane.
-
Purification: The final product is purified by distillation or chromatography.
Synthesis of Chiral Oxazoline-Containing Ligands
Oxazoline-containing ligands, such as Phosphine-Oxazoline (PHOX) and Bis(oxazoline) (BOX) ligands, are highly effective in a wide range of asymmetric catalytic reactions.[5] The synthesis of these ligands from trans-2-aminocyclopentanol allows for the creation of a modular and tunable ligand library.
Protocol 2: Synthesis of a Chiral (cyclopentyl)-PHOX Ligand
This protocol describes a general route for the synthesis of a PHOX ligand starting from enantiopure trans-2-aminocyclopentanol.
Step 1: Oxazoline Ring Formation
The oxazoline ring is formed by the condensation of the amino alcohol with a nitrile, often catalyzed by a Lewis acid.
Experimental Protocol:
-
To a solution of (1R,2R)-trans-2-aminocyclopentanol (1.0 eq) in a suitable solvent like chlorobenzene, add 2-cyanobenzonitrile (1.1 eq) and a catalytic amount of ZnCl₂ (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Phosphine Introduction
The phosphine group is introduced onto the aryl backbone of the oxazoline. This can be achieved through ortho-lithiation followed by reaction with a chlorophosphine.
Experimental Protocol:
-
Dissolve the purified oxazoline intermediate in an anhydrous solvent like THF under an inert atmosphere and cool to -78 °C.
-
Add a strong base such as n-butyllithium dropwise to deprotonate the aromatic ring at the position ortho to the oxazoline.
-
After stirring for a period to ensure complete lithiation, add chlorodiphenylphosphine (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction and purify the resulting PHOX ligand by column chromatography under an inert atmosphere.
Applications in Asymmetric Catalysis
Ligands derived from trans-2-aminocyclopentanol have demonstrated their utility in a variety of enantioselective transformations. The following are representative applications with typical performance data.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
This is a classic carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Ligands derived from trans-2-aminocyclopentanol have been shown to be effective in this transformation.[1]
General Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a trans-2-(N,N-dialkylamino)cyclopentanol derivative) in an anhydrous solvent like toluene.
-
Cool the solution to 0 °C and add a solution of diethylzinc in hexane dropwise.
-
Stir the mixture for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the aldehyde (e.g., benzaldehyde) dropwise and continue stirring at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, purify by column chromatography, and determine the enantiomeric excess by chiral HPLC or GC.
| Ligand Precursor | Aldehyde | Yield (%) | ee (%) | Reference |
| (1R,2S)-trans-2-(N,N-dimethylamino)cyclopentanol | Benzaldehyde | >95 | 98 (S) | [1] |
| (1R,2S)-trans-2-(N,N-diethylamino)cyclopentanol | Benzaldehyde | >95 | 97 (S) | [1] |
Application 2: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a safe and practical method for the reduction of prochiral ketones to chiral secondary alcohols. Ruthenium complexes of chiral diamine ligands are highly effective for this transformation.[6]
General Protocol:
-
In a flask, prepare the catalyst in situ by reacting [RuCl₂(p-cymene)]₂ with the chiral diamine ligand (derived from trans-2-aminocyclopentanol) in a 1:2 molar ratio in isopropanol.
-
Add the ketone substrate and a base (e.g., KOH or a formate salt in water).
-
Heat the reaction mixture and monitor its progress by GC or TLC.
-
After completion, work up the reaction and purify the chiral alcohol. Determine the enantiomeric excess by chiral HPLC or GC.
Application 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids, generated from metal salts and chiral ligands like BOX derivatives, can catalyze this reaction with high enantioselectivity.[7][8]
General Protocol:
-
In a flame-dried flask under an inert atmosphere, stir the chiral BOX ligand (derived from trans-2-aminocyclopentanol) and a copper(II) salt (e.g., Cu(OTf)₂) in an anhydrous solvent like dichloromethane for 1 hour to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile (e.g., an N-acyloxazolidinone) followed by the diene (e.g., cyclopentadiene).
-
Stir the reaction until completion, then quench and purify the product. Determine the enantiomeric and diastereomeric ratios by NMR or chiral HPLC.
The rigid and well-defined chiral pocket created by BOX ligands derived from the cyclopentane scaffold is expected to induce high levels of stereocontrol in this cycloaddition.
Conclusion and Future Outlook
trans-2-Aminocyclopentanol is a versatile and valuable chiral building block for the synthesis of a diverse range of ligands for asymmetric catalysis. The protocols and applications detailed in this guide highlight the potential of these ligands to address challenges in modern synthetic chemistry. The modular nature of the syntheses allows for fine-tuning of the steric and electronic properties of the ligands, enabling the optimization of catalysts for specific reactions. Future research in this area will likely focus on the development of novel ligand architectures derived from this scaffold and their application in an even broader array of enantioselective transformations, further solidifying the importance of trans-2-aminocyclopentanol in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
-
Gotor, V., Rebolledo, F., & González-Sabín, J. (2007). A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans-Cyclopentane-1,2-Diamine Derivatives. Advanced Synthesis & Catalysis, 349(8-9), 1431-1436. [Link]
-
González-Sabín, J., Gotor, V., & Rebolledo, F. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal, 1(7-8), 835-841. [Link]
-
Wiebalck, S. (2016). Synthesis, Comparison and Application of Oxazoline Ligands for Homogeneous Catalysis. Freie Universität Berlin. [Link]
-
Jacobsen, E. N., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
-
Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. Chemical and Pharmaceutical Bulletin, 65(9), 793-807. [Link]
- Helmchen, G., et al. (2002). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. In Catalytic Asymmetric Synthesis (pp. 29-115). Wiley-VCH.
-
Morris, R. H. (2015). Asymmetric transfer hydrogenation of ketones. Chemical Society Reviews, 44(12), 3974-3997. [Link]
-
Chin, J., et al. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. Journal of the American Chemical Society, 130(36), 12184–12191. [Link]
-
Sridharan, V., & Suryavanshi, G. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]
-
Imamoto, T., & Gridnev, I. D. (2017). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 82(19), 9947–9967. [Link]
- O'Brien, P. (2002). Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane. The Journal of Organic Chemistry, 67(10), 3369–3375.
-
Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Archibald, S. J., et al. (2006). Synthesis of C2-symmetric aza- and azaoxa-macrocyclic ligands derived from (1R,2R)-1,2-diaminocyclohexane and their applications in catalysis. Dalton Transactions, (11), 1437-1445. [Link]
- Xiao, J., et al. (2005). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water.
-
Börner, A., et al. (1998). Synthesis of Chiral Bis(phosphinite) Ligands with a Tetrahydrothiophene Backbone: Use in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 63(21), 7332–7337. [Link]
-
Andersson, P. G. (2002). Oxazoline-Containing Ligands: Synthesis and Applications. Diva-Portal.org. [Link]
-
Stoltz, B. M., & Trost, B. M. (2016). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 49(7), 1362–1377. [Link]
-
Morris, R. H., et al. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(3), 459–471. [Link]
- Noyori, R., et al. (1994). (1R,2R)-(-)-1,2-cyclohexanediamine (1R,2R)-(-)-1,2-cyclooctanediol. Organic Syntheses, 72, 50.
-
Corey, E. J., et al. (2002). Catalytic enantioselective Diels-Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie International Edition, 41(10), 1650-1667. [Link]
- Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society, 121(4), 669–685.
- Alexakis, A., & Mangeney, P. (1990). Chiral copper(I) complexes for the enantioselective conjugate addition of organometallics to enones. Tetrahedron: Asymmetry, 1(8), 477-511.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
-
Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
Jørgensen, K. A. (2000). Catalytic enantioselective aza-Diels-Alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids. Angewandte Chemie International Edition, 39(20), 3558-3588. [Link]
- Google Patents. (1965).
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
- Fustero, S., & Pina, B. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(19), 6663–6691.
- Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.
-
Organic Syntheses. trans-2-CHLOROCYCLOPENTANOL. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Enantioselective Diels−Alder Reactions of Optically Active Cobalt(III) Salen-1,3-butadien-2-yl Complexes [ouci.dntb.gov.ua]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Synthesis of C2-symmetric aza- and azaoxa-macrocyclic ligands derived from (1R,2R)-1,2-diaminocyclohexane and their applications in catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 2-Aminocyclopentanol for Integration into Synthetic Peptides
Introduction: The Strategic Value of Cyclopentane Scaffolds in Peptidomimetics
The quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug development. Native peptides, while biologically significant, often suffer from rapid proteolytic degradation and conformational flexibility, which can limit their efficacy.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[2][3]
Among the diverse building blocks used to construct peptidomimetics, cyclic amino alcohols like 2-aminocyclopentanol are of particular interest. The incorporation of this rigid cyclopentane ring into a peptide backbone introduces a significant conformational constraint.[4] This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity to biological targets and simultaneously increasing its resistance to enzymatic degradation.[1][2] However, the bifunctional nature of 2-aminocyclopentanol, possessing both a nucleophilic amino group and a hydroxyl group, necessitates a strategic chemical derivatization before it can be successfully integrated into standard peptide synthesis workflows, such as Solid-Phase Peptide Synthesis (SPPS).[5][6][7]
This document provides a comprehensive guide to the derivatization of 2-aminocyclopentanol, focusing on orthogonal protecting group strategies that render it compatible with the two dominant paradigms of peptide synthesis: Fmoc/tBu and Boc/Bzl chemistry. We will explore the chemical rationale behind these strategies and provide detailed, validated protocols for key derivatization reactions.
The Core Challenge: Orthogonal Protection of a Bifunctional Building Block
To successfully incorporate 2-aminocyclopentanol into a growing peptide chain, both the primary amine (-NH₂) and the secondary alcohol (-OH) must be temporarily masked with protecting groups. The critical requirement is that these protecting groups must be orthogonal . Orthogonality means that each protecting group can be removed under a specific set of chemical conditions that do not affect the other protecting group, the peptide chain itself, or the link to the solid support resin.[8][9]
The choice of an orthogonal protection scheme is dictated by the overall peptide synthesis strategy.[6][10]
-
Fmoc/tBu Strategy: This is the most common approach in modern SPPS. The N-terminal α-amino group is protected with the base-labile Fmoc group, which is removed at each cycle with a weak base like piperidine.[11][12] Side-chain protecting groups and the final cleavage from the resin are accomplished with a strong acid, typically trifluoroacetic acid (TFA).[12] Therefore, for compatibility, the 2-aminocyclopentanol's amine should be protected with Fmoc, and its hydroxyl group with an acid-labile group like tert-Butyl (tBu).
-
Boc/Bzl Strategy: In this older but still relevant method, the N-terminal amine is protected with the acid-labile Boc group, which is removed with moderate acid (TFA) at each step.[7][10] Side-chain protecting groups are typically benzyl-based and are removed along with the peptide from the resin using a very strong acid like hydrofluoric acid (HF).[6] For this strategy, the 2-aminocyclopentanol's amine would be protected with Boc, and its hydroxyl group with a group stable to TFA, such as a Benzyl (Bzl) ether.
The following diagram illustrates the concept of an orthogonal protection scheme for 2-aminocyclopentanol within the context of Fmoc-based SPPS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. gasesgrit.com [gasesgrit.com]
- 8. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
Application Note: Optimization of Desalting Protocols for 2-Aminocyclopentanol Hydrochloride
Executive Summary & Chemical Context
2-Aminocyclopentanol is a highly versatile chiral building block and bifunctional intermediate widely utilized in pharmaceutical research, asymmetric synthesis, and the development of neuroactive therapeutics[1][2]. Commercially, it is predominantly supplied as a hydrochloride (HCl) salt to ensure long-term stability and prevent air-oxidation.
However, for the primary amine to participate as a nucleophile in downstream transformations—such as reductive aminations, N-alkylations, or amide couplings—the salt must be converted into its reactive "free base" form[3]. Because 2-aminocyclopentanol is a highly polar, low-molecular-weight amino alcohol, standard desalting procedures (like simple biphasic extraction with dichloromethane) often result in poor yields due to the molecule's extreme water solubility. This guide details three field-proven, self-validating strategies to efficiently liberate the free base while maximizing yield and purity.
Physicochemical Profiling
Understanding the physical differences between the salt and the free base is critical for selecting the appropriate isolation strategy.
| Property | 2-Aminocyclopentanol Hydrochloride | 2-Aminocyclopentanol (Free Base) |
| Molecular Weight | 137.61 g/mol | 101.15 g/mol |
| Physical State | Crystalline solid (White) | Viscous liquid to low-melting solid |
| Aqueous Solubility | Extremely High | High |
| Organic Solubility | Poor (Soluble only in highly polar solvents like MeOH) | High (Soluble in DCM, THF, EtOAc, Alcohols) |
| Stability | Stable, non-hygroscopic | Hygroscopic, prone to air-oxidation (darkens over time) |
| Reactivity Profile | Unreactive (Amine is protonated) | Highly reactive nucleophile |
Strategic Workflow & Logical Relationships
The choice of desalting method depends entirely on the scale of the reaction and the moisture sensitivity of the downstream application.
Workflow diagram illustrating three distinct desalting strategies for 2-aminocyclopentanol HCl.
Experimental Methodologies
Protocol A: Non-Aqueous Metathesis (Sodium Methoxide Method)
Best For: Laboratory-scale preparations where the downstream reaction is highly sensitive to trace moisture. Causality & Rationale: By utilizing sodium methoxide (NaOMe) in anhydrous methanol, the desalting process avoids water entirely. The thermodynamic driver for this reaction is the insolubility of sodium chloride (NaCl) in methanol. As the free base is liberated, NaCl crashes out of solution, pushing the equilibrium to completion.
Step-by-Step Procedure:
-
Dissolution: Suspend 2-aminocyclopentanol HCl (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of salt) under an inert atmosphere (N₂ or Argon).
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Slowly add a standardized solution of NaOMe in methanol (1.0 eq) dropwise.
-
Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours.
-
Filtration: Filter the resulting milky suspension through a tightly packed Celite pad to remove the precipitated NaCl. Wash the filter cake with a small volume of cold, anhydrous methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Self-Validation Check: The immediate formation of a fine white precipitate in Step 2 visually confirms that the metathesis is occurring. If the final concentrated product contains white specks, trace NaCl remains; re-dissolve in anhydrous dichloromethane, filter, and re-concentrate.
Protocol B: Aqueous Basification and Salting-Out Extraction
Best For: Industrial scale-up or processing highly impure starting materials. Causality & Rationale: 2-Aminocyclopentanol is highly hydrophilic. Standard extraction with ethyl acetate or dichloromethane will leave the majority of the product in the aqueous layer. To force the product into the organic phase, the aqueous layer must be saturated with inorganic salts (salting-out), and a highly polar organic solvent—such as n-butanol or an EtOAc/Isopropanol mixture—must be used to facilitate hydrogen bonding with the amino alcohol[4].
Step-by-Step Procedure:
-
Aqueous Dissolution: Dissolve the HCl salt in a minimum volume of deionized water.
-
Basification: Cool the solution to 0 °C. Carefully add a concentrated aqueous strong base (e.g., 48% NaOH solution) dropwise until the pH is strictly >12[3][4].
-
Salting-Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation). Causality: The high ionic strength drastically reduces the hydration shell around the amino alcohol, decreasing its aqueous solubility.
-
Extraction: Extract the aqueous layer exhaustively (at least 3–4 times) with n-butanol[4] or a 3:1 mixture of Ethyl Acetate/Isopropanol.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate under high vacuum. Note: If using n-butanol (b.p. 117 °C), utilize a high-vacuum rotary evaporator with a moderate water bath (40 °C) to prevent thermal degradation of the free base.
-
Self-Validation Check: Test the aqueous layer with pH indicator paper after the first extraction. If the pH has dropped below 12, add more NaOH. The free base will only partition into the organic layer if fully deprotonated.
Protocol C: In-Situ Freebasing (Direct Coupling)
Best For: Immediate downstream use in multi-step syntheses (e.g., SNAr reactions, amide couplings). Causality & Rationale: Isolating the free base of 2-aminocyclopentanol can be tedious due to its hygroscopic nature. If the downstream reaction tolerates the presence of a tertiary amine hydrochloride byproduct, the free base can be generated in situ by adding a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) directly to the reaction vessel[5].
Step-by-Step Procedure:
-
Reaction Setup: Suspend 2-aminocyclopentanol HCl (1.0 eq) and the target electrophile (e.g., an alkyl halide or activated ester) in the chosen reaction solvent (e.g., Ethanol, DMF, or DCM)[5].
-
Base Addition: Add 1.5 to 2.0 equivalents of TEA or DIPEA to the mixture at room temperature[5].
-
Reaction Execution: Heat or stir the reaction according to the specific protocol requirements (e.g., 70 °C for 12 hours for specific purine riboside couplings)[5].
-
Self-Validation Check: The protocol is validated via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the electrophile and the emergence of the coupled product confirm that the in situ freebasing successfully generated the reactive nucleophile.
References
-
Arborpharmchem . Cas No. 31775-67-4 trans-(1R,2R)-2-AMinocyclopentanol hydrochloride.1
-
Chem-Impex . (1R,2R)-2-Aminocyclopentanol hydrochloride. 2
-
Benchchem . A Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis, Characterization, and Biological Context. 3
-
National Institutes of Health (PMC) . Orally Active Adenosine A1 Receptor Agonists with Antinociceptive Effects in Mice. 5
-
European Patent Office . EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol. 4
-
World Intellectual Property Organization . WO2014205354A2 - Free base crystals.6
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 5. Orally Active Adenosine A1 Receptor Agonists with Antinociceptive Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014205354A2 - Free base crystals - Google Patents [patents.google.com]
Catalytic Asymmetric Synthesis of 2-Aminocyclopentanol: Methodologies, Mechanisms, and Protocols
Strategic Rationale & Chemical Significance
Enantiopure 2-aminocyclopentanol is a privileged chiral scaffold and a critical intermediate in pharmaceutical development, particularly in the synthesis of neurological therapeutics and complex biologically active molecules[1]. The rigid cyclopentane ring, combined with the vicinal amino alcohol motif, provides a highly predictable stereochemical environment. This makes it not only a valuable drug building block but also an exceptional chiral ligand for transition-metal catalysis[1].
Because the trans-1,2-amino alcohol functionality requires strict stereocontrol to be biologically and catalytically effective, its synthesis demands highly selective asymmetric methodologies. This application note details the two most robust, field-proven pathways for its synthesis: Transition-Metal Catalyzed Asymmetric Ring-Opening (ARO) and Biocatalytic Kinetic Resolution .
Mechanistic Pathways & Causal Logic
The Chemo-Catalytic Pathway: Asymmetric Ring-Opening (ARO)
The desymmetrization of meso-cyclopentene oxide using chiral metal-salen complexes—specifically Jacobsen’s Cr(III)-salen catalyst—is a highly efficient approach to generate the trans-1,2-azido alcohol precursor[2].
Causality of the Bimetallic Mechanism:
The reaction does not proceed efficiently via a single metal center. Instead, it relies on a cooperative bimetallic mechanism[3]. One Cr(III) center acts as a Lewis acid to coordinate and activate the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. A second, spatially adjacent Cr(III) complex coordinates the nucleophile (azide from TMSN
The Biocatalytic Pathway: Enzymatic Kinetic Resolution
Enzymatic approaches provide highly sustainable, highly selective alternatives to heavy-metal catalysis.
Causality of Transaminase Stereocontrol:
Using an (R)-selective
Causality of Lipase Stereocontrol: Alternatively, Pseudomonas sp. lipases (e.g., Lipase PS) can resolve racemic 2-azidocyclopentanols via enantioselective acylation[6]. The stereoelectronic constraints of the lipase active site preferentially stabilize the tetrahedral transition state of one enantiomer. However, while highly effective for cyclohexyl derivatives, the resulting trans-2-aminocyclopentanol products often resist simple purification by recrystallization, making the transaminase route operationally superior for the cyclopentyl scaffold[7],[8].
Pathway Visualization
Catalytic pathways for asymmetric synthesis of 2-aminocyclopentanol via ARO and biocatalysis.
Quantitative Data Presentation
Table 1: Comparative Analysis of Catalytic Methodologies for 2-Aminocyclopentanol Synthesis
| Methodology | Catalyst System | Max Yield (%) | Enantiomeric Excess (ee %) | Key Advantage | Primary Limitation |
| Asymmetric Ring-Opening | (R,R)-Cr(III)-Salen / TMSN | 95 - 99% (Azide) | > 99% | 100% theoretical yield (desymmetrization) | Requires toxic/explosive azide reagents |
| Transaminase KR | MVTA (M. vanbaalenii) | 50% (Theoretical max) | > 99% | Mild aqueous conditions, highly sustainable | Yield capped at 50% due to resolution nature |
| Lipase KR | Lipase PS (Pseudomonas sp.) | 22 - 29% (Overall) | > 95% | Commercially available cheap enzymes | Difficult downstream recrystallization |
Validated Experimental Protocols
Protocol A: Chemo-Catalytic ARO via Cr(III)-Salen Complex
This protocol describes the desymmetrization of meso-cyclopentene oxide to yield the azide precursor, followed by reduction.
Step 1: Catalyst Activation
-
In a flame-dried Schlenk flask under argon, dissolve 2.0 mol% of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride in anhydrous dichloromethane (DCM).
-
Causality of Choice: The reaction is run highly concentrated (or solvent-free) to maximize the probability of intermolecular bimetallic cooperation between two Cr-salen complexes, which is mathematically dependent on catalyst proximity[3],[2].
Step 2: Desymmetrization
-
Cool the system to 0 °C. Add meso-cyclopentene oxide (1.0 equiv).
-
Dropwise, add trimethylsilyl azide (TMSN
, 1.05 equiv). -
Stir at room temperature for 12-24 hours.
-
Self-Validating Step: Monitor the reaction via FTIR. The emergence of a strong, sharp azide stretch at ~2100 cm
validates successful ring opening. Complete disappearance of the epoxide C-O stretch confirms reaction completion.
Step 3: Reduction to Amino Alcohol
-
Concentrate the crude mixture and redissolve in methanol.
-
Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 6 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography to yield (1R,2R)-2-aminocyclopentanol.
Protocol B: Biocatalytic Kinetic Resolution via MVTA
This protocol utilizes an engineered transaminase to resolve racemic mixtures.
Step 1: Reaction Matrix Preparation
-
Prepare a 100 mM Glycine-NaOH buffer solution adjusted to pH 9.0[9].
-
Add 0.1 mM Pyridoxal 5'-phosphate (PLP) as the essential enzymatic cofactor[9].
-
Add 2.5 mM of racemic trans-2-aminocyclopentanol and 2.5 mM of sodium pyruvate[9].
-
Causality of Choice: Pyruvate acts as the amino acceptor. Maintaining a stoichiometric balance (or slight excess) drives the transamination equilibrium forward, ensuring complete deamination of the off-target (1R,2R)-enantiomer[4],[9].
Step 2: Enzymatic Resolution
-
Introduce the purified MVTA enzyme solution to the reaction matrix.
-
Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.
Step 3: Extraction & Validation
-
Quench the reaction by adjusting the pH to 12 using 1M NaOH, converting the unreacted (1S,2S)-2-aminocyclopentanol to its free-base form.
-
Extract the aqueous layer thoroughly with ethyl acetate (3x). Dry the organic layer over anhydrous Na
SO and concentrate. -
Self-Validating Step: Derivatize an aliquot with (S)-TBMB carboxylic acid and analyze via chiral HPLC[8]. The complete disappearance of the (1R,2R)-diastereomer peak validates the endpoint of the kinetic resolution, confirming >99% ee of the isolated (1S,2S)-enantiomer[4].
References
-
ACS Catalysis. "Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers". URL:[Link]
-
MDPI. "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes". URL:[Link]
-
PubMed. "Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii". URL:[Link]
-
Bioscience, Biotechnology, and Biochemistry. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols". URL:[Link]
-
RSC. "Biocatalytic Asymmetric Ring-Opening of meso-Epoxides to Enantiopure Cyclic trans-β-Amino Alcohols Involving a Key Amine Transaminase". URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
N-boc protection of 2-aminocyclopentanol hydrochloride
Application Note: Chemoselective N-Boc Protection of 2-Aminocyclopentanol Hydrochloride
Executive Summary
This guide details the protocol for the chemoselective
This protocol utilizes a Dichloromethane (DCM) / Triethylamine (TEA) system. This single-phase organic approach is preferred in drug development contexts for its scalability and ease of workup compared to biphasic aqueous systems.
Strategic Analysis & Mechanistic Insight
Chemoselectivity: The Nucleophilic Hierarchy
The substrate contains two nucleophilic sites: a secondary amine and a secondary alcohol.
-
Target:
-acylation (Carbamate formation). -
Risk:
-acylation (Carbonate formation).
Causality: Nitrogen is significantly more nucleophilic than oxygen in neutral/basic media. However, the use of hyper-nucleophilic acylation catalysts (e.g., DMAP) can lower the activation energy for
-
Directive: Do NOT use DMAP. The reaction proceeds efficiently with mild base (TEA) solely driven by the superior nucleophilicity of the amine.
Thermodynamics & Salt Neutralization
The starting material is a hydrochloride salt (
-
Step 1 (Deprotonation): TEA (
) deprotonates the ammonium salt ( ), shifting the equilibrium to the free amine. -
Step 2 (Capture): The free amine attacks the electrophilic carbonyl of
. -
Step 3 (Entropy): The reaction is driven forward by the irreversible evolution of
gas.
Reaction Mechanism Visualization
The following diagram illustrates the pathway, emphasizing the entropy-driven decarboxylation step.
Figure 1: Mechanistic pathway of N-Boc protection involving deprotonation, nucleophilic attack, and irreversible gas evolution.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Attribute |
| 2-Aminocyclopentanol HCl | 137.61 | 1.0 | Substrate | Trans/Cis stereochem defined |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 - 1.2 | Reagent | Melt before use if solid |
| Triethylamine (TEA) | 101.19 | 2.1 - 2.5 | Base | Must neutralize HCl + drive rxn |
| Dichloromethane (DCM) | - | 10-15 V | Solvent | Anhydrous preferred |
| Citric Acid (0.5 M) | - | Wash | Workup | Removes unreacted amine |
Detailed Experimental Protocol
Phase 1: Setup and Solubilization
-
Equipment: Equip a round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Top with a nitrogen inlet (or drying tube).
-
Suspension: Charge 2-aminocyclopentanol hydrochloride (1.0 equiv) and DCM (10 volumes). Note: The salt will likely remain as a suspension initially.
-
Cooling: Place the flask in an ice-water bath (
).
Phase 2: Neutralization (The "Free-Basing" Step)
-
Base Addition: Add TEA (2.2 equiv) dropwise over 10 minutes.
-
Observation: The suspension may clear or change texture as the free amine is liberated and TEA-HCl forms.
-
Self-Validating Check: Verify pH is
on wet pH paper to ensure complete neutralization.
-
Phase 3: Acylation
-
Reagent Addition: Dissolve
(1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at .-
Safety: Expect mild gas evolution (
). Ensure the system is vented.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 4–6 hours.
Phase 4: Monitoring (Process Control)
-
TLC Analysis:
-
Mobile Phase: 50% EtOAc in Hexanes.
-
Stain 1 (Ninhydrin): Visualizes starting material (Free amine turns red/purple).
-
Stain 2 (PMA/Hanessian's): Visualizes the N-Boc product (Blue/Black spot).
-
End Point: Disappearance of the baseline amine spot (Ninhydrin negative).
-
Phase 5: Workup & Isolation
-
Quench: Dilute with water (5 volumes). Separate the layers.
-
Acid Wash (CRITICAL): Wash the organic layer with 0.5 M Citric Acid (2 x 5 volumes).
-
Why: This removes unreacted amine starting material and excess TEA into the aqueous phase. Strong acids (HCl) must be avoided to prevent Boc deprotection.
-
-
Neutral Wash: Wash with saturated
(removes potential acidic byproducts) and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow & Decision Tree
Figure 2: Operational workflow emphasizing the critical Citric Acid wash step for purification.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure TEA is |
| O-Acylation (Di-Boc) | Reaction too hot or excess base/catalyst. | Maintain |
| Product is Oil (should be solid) | Residual solvent or t-BuOH. | High vacuum drying (>12h). Trituration with Hexanes/Pentane can induce crystallization. |
| Deprotection during workup | Acid wash too strong. | Use Citric Acid or |
Expected Analytical Data:
-
Appearance: White to off-white solid (or viscous oil depending on stereochemistry).
-
1H NMR (
): ppm (s, 9H, Boc- Bu). Shift of the methine proton adjacent to nitrogen ( -H) downfield compared to starting material.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Tarbell, D. S., et al. (1972). "Carbamates from the Reaction of Amines with Carbonates." Proceedings of the National Academy of Sciences.
- Sheibani, H., & Saidi, K. (2005). "Selective N-Boc Protection of Amines." Iranian Journal of Science & Technology.
-
Basel, Y., & Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368–6380. (Cited here as a cautionary reference regarding DMAP-induced O-acylation).
Sources
Troubleshooting & Optimization
Improving yield of 2-aminocyclopentanol recrystallization
Technical Support Center: 2-Aminocyclopentanol Recrystallization
-
Topic: Improving Yield & Purity of 2-Aminocyclopentanol (Trans-isomer/HCl Salt)
-
Role: Senior Application Scientist
Diagnostic Triage: The Yield-Killing Matrix
Before altering your protocol, identify the specific failure mode. High-yield crystallization of 2-aminocyclopentanol (2-ACP) is often thwarted by its amphiphilic nature and tendency to form oils.[1][2]
| Symptom | Probable Cause | Immediate Corrective Action |
| "Oiling Out" (Liquid-liquid phase separation) | Temperature of solution > Melting point of solvated product.[1][2] OR High impurity profile (depressed MP). | Do NOT cool further. Re-heat to redissolve.[1][2] Add more solvent (10-15%) or switch to a higher-boiling solvent (e.g., n-Butanol) to ensure |
| No Crystallization (Clear solution at -20°C) | Supersaturation not reached (Thermodynamic trap).[1][2] | Seed it. If no seed exists, scratch glass surface. If that fails, rotovap to 50% volume and add anti-solvent (Et₂O) dropwise until turbidity persists. |
| Low Yield (<40%) | Product lost to Mother Liquor (ML).[1][2] | Solvent polarity mismatch. 2-ACP is highly soluble in alcohols.[1][2] You likely used too much ethanol.[1][2] Cool to -20°C or add non-polar anti-solvent (Hexane/Ether).[1][2] |
| Gooey/Sticky Crystals | Hygroscopic water absorption.[1][2] | Dry your solvent. 2-ACP HCl is hygroscopic.[1][2] Use anhydrous EtOH/Et₂O.[1][2] Dry crude under high vacuum (<1 mbar) for 12h before starting. |
The "Golden Batch" Protocol: Optimized Recrystallization
This workflow assumes you are working with trans-2-aminocyclopentanol hydrochloride , as the free base is often an oil or low-melting solid that is difficult to purify directly by recrystallization [1].[1][2]
Phase 1: Preparation (The Critical Dry Step)
-
Objective: Remove water to prevent solubility drag.
-
Action: Dissolve crude oil in minimal MeOH, dry over Na₂SO₄, filter, and concentrate to dryness. Keep under high vacuum for 4 hours.
Phase 2: Dissolution (Solvent Selection)
-
Primary Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).[1][2]
-
Anti-Solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).[1][2]
-
Protocol:
-
Place crude solid in a flask with a magnetic stir bar.
-
Add hot anhydrous EtOH (near boiling, ~75°C) dropwise.
-
Stop adding the moment the solid dissolves.
-
Optional: If colored impurities persist, add activated charcoal (5 wt%), stir for 5 min, and hot-filter through Celite.
-
Phase 3: Controlled Nucleation
-
Step: Remove from heat. While still hot, add warm Et₂O dropwise until a faint, permanent cloudiness appears.
-
Step: Cap the flask and wrap it in a towel (insulation) to ensure slow cooling to Room Temperature (RT).
-
Why? Rapid cooling traps impurities in the lattice, causing oiling.
-
Phase 4: Harvesting
-
Step: Once at RT, move to 4°C, then -20°C freezer for 12 hours.
-
Step: Filter cold.[1][2] Wash with cold Et₂O.[1][2] Dry in a vacuum desiccator over P₂O₅.
Visualizing the Pathway
Figure 1: Decision Logic for Oiling Out
Caption: Logical flow to recover product when phase separation (oiling) occurs instead of crystallization.
Deep Dive FAQs: Mechanistic Insights
Q1: Why does my 2-aminocyclopentanol turn into a brown oil even after successful crystallization? A: This is likely oxidation of the free amine.[1][2] Amino alcohols are susceptible to air oxidation.[1][2]
-
Fix: Always store as the Hydrochloride (HCl) salt .[1][2] The protonated amine is resistant to oxidation.[1] If you must store the free base, store it under Argon at -20°C.[1]
Q2: I’m using the exact solvent ratio from a paper, but my yield is 20% lower. Why? A: Check your "Water Budget."[1][2]
-
Mechanism: 2-ACP is extremely water-soluble (LogP ~ -0.[1][2]4) [2]. Even 1-2% water in your ethanol can increase the solubility of your product in the mother liquor by an order of magnitude.[1]
-
Solution: Flame-dry your glassware and use a fresh bottle of anhydrous solvent.[1][2]
Q3: Can I use Acetone instead of Ether as an anti-solvent? A: Be careful.
-
Risk: While Acetone is a good anti-solvent for HCl salts, it can react with the primary amine of the free base to form an imine (Schiff base) over time, especially if heat is applied.
-
Verdict: Only use acetone if you are strictly working with the HCl salt and keep the duration short. Ether or Ethyl Acetate are chemically inert alternatives.[1][2]
Advanced Recovery: When the Mother Liquor is Rich
If your yield is low (<50%), significant product remains in the filtrate. Do not discard it.
-
Evaporation: Rotovap the mother liquor to dryness.
-
Basification: Dissolve residue in water, basify to pH > 12 with NaOH.
-
Extraction: Extract continuously with DCM or CHCl₃ (2-ACP partitions poorly into ether).[1][2]
-
Salting: Dry the organic layer, treat with HCl/Dioxane to regenerate the salt, and recrystallize again.
References
-
Birrell, J. A., et al. (2013).[1] "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." Organic Letters, 15(12), 2895–2897. Link[1][2]
-
PubChem. (n.d.).[1][2] "2-Aminocyclopentan-1-ol Compound Summary." National Library of Medicine.[1][2] Link[1][2]
-
McCasland, G. E., & Smith, D. A. (1950). "Stereochemistry of Aminocyclanols. Synthesis of cis Epimers via Oxazolines." Journal of the American Chemical Society, 72(5), 2190–2195. Link[1][2]
Sources
Technical Support Center: Separation and Resolution of cis- and trans-2-Aminocyclopentanol Isomers
From the Desk of the Senior Application Scientist: The isolation of stereochemically pure 1,2-amino alcohols is a notorious bottleneck in drug development. The separation of cis and trans 2-aminocyclopentanol isomers is particularly challenging due to the highly polar nature of the contiguous amino and hydroxyl groups. These functional groups act as strong hydrogen bond donors and acceptors, leading to severe peak tailing and irreversible adsorption on standard stationary phases.
To successfully isolate these isomers, we must manipulate their physicochemical properties through transient derivatization or exploit stereospecific thermodynamic and enzymatic interactions. This guide provides field-proven, self-validating protocols to troubleshoot and execute these separations.
Separation Workflow Architecture
Workflow for the separation and resolution of cis/trans-2-aminocyclopentanol isomers.
Quantitative Performance of Resolution Methods
| Method | Target Separation | Reagents / Catalyst | Typical Yield | Enantiomeric/Diastereomeric Excess | Ref |
| N-Boc Derivatization & Chromatography | cis vs trans (Diastereomers) | Boc₂O, Et₃N, Silica Gel | 85–95% | >99% de | [1] |
| Chiral Salt Resolution | trans Enantiomers | L-(+)-Mandelic Acid, Propan-2-ol | 35–40% | >98% ee | [2] |
| Enzymatic Kinetic Resolution | cis / trans Enantiomers | Lipase PS, Isopropyl methoxyacetate | ~45–50% (Kinetic Max) | >99% ee | [3],[4] |
Troubleshooting FAQs
Issue 1: "I am trying to separate the cis and trans diastereomers of the free amino alcohol via flash chromatography, but the peaks co-elute as a massive, streaky band. How do I fix this?" Causality & Solution: Free amines interact heavily with the acidic silanol groups (Si-OH) on standard silica gel via acid-base interactions and strong hydrogen bonding. This causes irreversible adsorption and severe tailing. To resolve this, you must temporarily mask the basicity of the amine. By converting the mixture to 1, the nitrogen lone pair is delocalized into the carbamate carbonyl[1]. This eliminates the silanol interaction, allowing the cis and trans diastereomers to separate cleanly based on their distinct steric profiles and dipole moments.
Issue 2: "During the chiral resolution of trans-2-aminocyclopentanol using L-(+)-mandelic acid, my liberated free amine only shows 60% ee. What is causing this optical impurity?" Causality & Solution: Low enantiomeric excess (ee) in this context is almost exclusively caused by the incomplete separation of diastereomeric salts prior to base treatment[2]. If you crash-cool the crystallization solution, the thermodynamically less stable (1R,2R)-amine·L-mandelate salt becomes kinetically trapped within the crystal lattice of the precipitating (1S,2S) salt. Solution: Re-dissolve the mixed salt in hot propan-2-ol and cool it at a strictly controlled rate (e.g., 5°C/hour). Slow cooling ensures that only the thermodynamically favored diastereomeric salt packs into the growing crystal lattice[2].
Issue 3: "I am using a lipase to resolve the enantiomers of the racemic trans isomer, but the reaction stalls at low conversion rates. Why?" Causality & Solution: Enzymatic kinetic resolution relies on the enzyme's ability to selectively accommodate one enantiomer in its active site. However, the rigid cyclopentyl ring creates significant steric hindrance. If you are using standard acyl donors (like ethyl acetate), the reaction equilibrium may stall. Solution: Switch to an activated acyl donor such as4[4], or utilize Pseudomonas sp. lipases (Lipase PS)[3]. The methoxy group provides an additional binding interaction within the enzyme pocket, accelerating the forward acylation of the matched enantiomer while leaving the mismatched enantiomer unreacted.
Validated Experimental Protocols
Protocol A: Diastereomeric Separation via N-Boc Derivatization
This protocol separates the structural diastereomers (cis from trans) prior to enantiomeric resolution.
-
Protection: Dissolve the racemic cis/trans mixture of 2-aminocyclopentanol in dichloromethane (DCM). Add 1.1 equivalents of triethylamine (Et₃N) and 1.05 equivalents of di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
-
Causality: Et₃N acts as a non-nucleophilic base to scavenge the protons released during carbamate formation, driving the reaction to completion.
-
-
Chromatography: Concentrate the crude mixture and load it onto a standard normal-phase silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50).
-
Causality: The cis-isomer features intramolecular hydrogen bonding between the adjacent -OH and -NHBoc groups, reducing its interaction with the stationary phase. Consequently, the cis-isomer elutes significantly faster than the trans-isomer.
-
-
Deprotection: Treat the isolated cis and trans fractions separately with 4M HCl in dioxane for 2 hours.
-
Self-Validation Check: The acidic cleavage of the Boc group generates CO₂ and isobutylene gas. The visible cessation of bubbling serves as a self-validating indicator that deprotection is complete, yielding the pure diastereomeric hydrochloride salts.
-
Protocol B: Enantiomeric Resolution via Chiral Salt Crystallization
This protocol isolates the (1S,2S) enantiomer from the purified trans-diastereomer.
-
Salt Formation: Dissolve the isolated trans-2-aminocyclopentanol (free base) in hot propan-2-ol. Add 1.0 equivalent of L-(+)-mandelic acid.
-
Causality: Propan-2-ol provides the optimal dielectric constant to dissolve both the free base and the acid at reflux, while sharply decreasing the solubility of the resulting diastereomeric salt upon cooling[2].
-
-
Controlled Crystallization: Allow the solution to cool naturally to room temperature overnight. Do not place in an ice bath. Filter the resulting crystals.
-
Self-Validation Check: Determine the melting point of the isolated crystals. A highly pure diastereomeric salt will exhibit a sharp, distinct melting point. A broad melting range indicates kinetic trapping of the mismatched (1R,2R) salt, dictating the need for a second recrystallization.
-
-
Liberation: Suspend the pure crystals in a biphasic mixture of 1M NaOH and dichloromethane. Stir vigorously for 15 minutes, separate the organic layer, dry over Na₂SO₄, and evaporate.
-
Causality: The strong aqueous base (NaOH) deprotonates the ammonium salt. The resulting neutral free amine is highly lipophilic and immediately partitions into the organic DCM layer. This phase separation leaves the water-soluble sodium mandelate salt entirely in the aqueous phase, ensuring high chemical purity of the isolated (1S,2S)-2-aminocyclopentanol[2].
-
References
1.1 Title: Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols Source: tandfonline.com URL:
1.2 Title: Technical Support Center: Synthesis of (1S,2S)-2-(benzylamino)cyclopentanol Source: benchchem.com URL:
1.9 Title: Racemate separation of primary and secondary heteroatom-substituted amine by enzyme-catalysed acylation Source: google.com (Patents) URL:
1.10 Title: A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form Source: acs.org URL:
Sources
Technical Support Center: Stereochemical Integrity of 2-Aminocyclopentanol
The following Technical Support Guide is designed for researchers and process chemists working with 2-aminocyclopentanol . It addresses the specific stereochemical instabilities associated with this scaffold, particularly during isolation and purification.
Topic: Preventing Racemization & Epimerization During Workup
Target Molecule: 2-Aminocyclopentanol (and
Core Directive: The Mechanistic "Why"[1]
Before troubleshooting, it is critical to understand that "racemization" in 2-aminocyclopentanol often manifests as epimerization (conversion of cis to trans or vice versa) or
The cyclopentane ring imposes geometric constraints that make vicinal amino-alcohols highly susceptible to intramolecular cyclization. The primary vector for stereochemical loss is the formation of an Oxazoline Intermediate (in
Mechanism of Stereochemical Loss (The "Oxazoline Trap")
When
-
In cis-isomers: The geometry is pre-organized for this attack, making cis-derivatives significantly more labile than trans-derivatives.
-
The Result: Formation of a fused oxazoline ring. Hydrolysis of this ring can occur at either the C-N or C-O bond, potentially leading to inversion of configuration (epimerization) or retention, depending on the nucleophile's trajectory.
Figure 1: The acid-catalyzed oxazoline pathway. In cis-2-aminocyclopentanol derivatives, this cyclization is geometrically favored, leading to potential N-to-O migration and stereochemical scrambling.
Critical Workup Parameters
To maintain >98% ee/de, the following parameters must be strictly controlled.
A. pH Control (The Danger Zones)
| pH Range | Risk Level | Chemical Event |
| < 3.0 | CRITICAL | Acid-catalyzed cyclization to oxazoline; Dehydration to enamine. |
| 4.0 - 6.0 | Moderate | |
| 7.0 - 9.0 | SAFE | Optimal stability for free base and amides. |
| > 11.0 | High | Risk of retro-aldol type degradation or aziridine formation if leaving groups are present. |
B. Temperature & Solvent[2][3][4]
-
Thermal Limit: Never exceed 40°C during rotary evaporation if the solution is acidic.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) during acidic extractions, as they can participate in solvolysis, converting your amino alcohol into an ether.
-
Recommended Solvent: Dichloromethane (DCM) or 2-MeTHF. These are non-nucleophilic and separate well from aqueous buffers.
Troubleshooting Guide (Q&A)
Scenario 1: "My ee dropped significantly after acid extraction."
Diagnosis: You likely used a strong mineral acid (HCl) to remove impurities or protonate the amine. The Fix:
-
Avoid HCl. The chloride ion is a nucleophile that can open transient aziridines/oxazolines, leading to chloro-amines and racemization.
-
Use Buffered Acids. Switch to a 10% Citric Acid or Phosphate Buffer (pH 4-5) for washing.
-
Cold Processing: Perform all acidification steps at 0°C.
Scenario 2: "I see a new, faster-moving spot on TLC after concentrating."
Diagnosis: This is likely
-
Reversion: Dissolve the crude residue in THF/Water (1:1) and treat with mild base (e.g., NaHCO₃) for 30 minutes. The acyl group will migrate back to the nitrogen (
shift is favored in base). -
Prevention: Ensure the organic phase is neutralized (wash with brine/NaHCO₃) before rotary evaporation.
Scenario 3: "The product is oiling out and solidifying into a racemic crust."
Diagnosis: Racemates often have different physical properties (higher lattice energy) than pure enantiomers. If it crystallizes spontaneously, you may have enriched the racemate in the solid. The Fix:
-
Derivatization Check: Do not trust optical rotation alone. Convert a small aliquot to a Mosher ester or use Chiral HPLC to verify the supernatant vs. the solid.
-
Salt Formation: Convert the free base to a specific salt immediately. The L-Tartrate or Mandelate salts of 2-aminocyclopentanol are historically robust for maintaining optical purity via diastereomeric crystallization [1].
Validated "Safe" Workup Protocol
Objective: Isolate (1S, 2R)-2-aminocyclopentanol (or derivative) without epimerization.
Step 1: Quenching [1]
-
Cool reaction mixture to 0°C.
-
Quench with Saturated Ammonium Chloride (NH₄Cl) . Why? It buffers the system to pH ~5-6, preventing alkaline hydrolysis.
Step 2: Extraction
-
Extract with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate .
-
Crucial: Do not let the phases sit. Separate immediately.
Step 3: The "Buffer Wash" (The Anti-Racemization Step)
-
Wash the organic layer with 0.5M Phosphate Buffer (pH 7.0) .
-
Validation: Check the pH of the aqueous waste. It must be neutral. If acidic, wash again.
Step 4: Concentration
-
Dry over Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if the compound is sensitive, as Mg²⁺ is a Lewis acid that can catalyze rearrangement.
-
Concentrate at < 35°C bath temperature.
References
-
Resolution of 2-aminocyclohexanol derivatives (Analogous Chemistry)
- Title: Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric c
- Source: PubMed / NIH
-
URL:[Link]
- Relevance: Establishes the protocol for using mandelic acid for resolution and salt stability of cyclic beta-amino alcohols.
-
Acyl Migration Mechanism
-
General Stability of Amino Alcohols
-
Product Specifications & Handling
-
Title: (1S,2R)-cis-2-Aminocyclopentanol hydrochloride Properties.
-
Source: Sigma-Aldrich
- Relevance: Confirms the stability of the hydrochloride salt form for long-term storage.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Enantioselective Cascade Biocatalysis for Deracemization of Racemic β-Amino Alcohols to Enantiopure (S)-β-Amino Alcohols by Employing Cyclohexylamine Oxidase and ω-Transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminocyclopentanol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-aminocyclopentanol hydrochloride from various reaction mixtures. This document offers a synthesis of established protocols and field-proven insights to address common challenges encountered during the purification of this critical chiral building block.
I. Understanding the Compound and Common Impurities
2-Aminocyclopentanol hydrochloride is a chiral amino alcohol widely used as an intermediate in the synthesis of pharmaceuticals.[1][2] Its hydrochloride salt form enhances its solubility and stability, making it easier to handle.[1] However, its synthesis can result in a variety of impurities that necessitate robust purification strategies.
Common Impurities May Include:
-
Diastereomers: The synthesis of 2-aminocyclopentanol can yield both cis and trans isomers. The desired isomer's purification is often a primary challenge.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may contaminate the crude product.
-
Byproducts of the Reaction: Side reactions can introduce structurally related impurities.
-
Inorganic Salts: The use of acids and bases during the synthesis and workup can lead to the presence of inorganic salts in the crude product.[3]
The choice of purification strategy is dictated by the nature and quantity of these impurities.
II. Purification Strategy Selection
The selection of an appropriate purification method is crucial for obtaining high-purity 2-aminocyclopentanol hydrochloride. The following decision tree provides a general framework for choosing the most suitable technique.
Caption: Decision tree for selecting a purification method.
III. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of 2-aminocyclopentanol hydrochloride in a question-and-answer format.
Recrystallization Issues
Q1: My 2-aminocyclopentanol hydrochloride does not crystallize upon cooling. What should I do?
A1: This is a common issue that can be resolved by addressing the saturation of the solution.[4]
-
Increase Concentration: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: If the solution is saturated but still no crystals form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure 2-aminocyclopentanol hydrochloride to the solution to act as a template for crystal formation.
-
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
Q2: The purity of my recrystallized product is still low. How can I improve it?
A2: Co-crystallization of impurities can be a problem.[4]
-
Slow Cooling: Ensure the solution cools slowly and undisturbed. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[5] Experiment with different solvents or solvent mixtures. For aminocyclopentanol hydrochloride derivatives, isopropanol is often a suitable solvent.[6]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like an acid-base extraction to remove the bulk of the impurities before recrystallization.
Column Chromatography Challenges
Q1: My 2-aminocyclopentanol hydrochloride is streaking or not moving on the silica gel column.
A1: Amines and their salts are known to interact strongly with the acidic silica gel, leading to poor separation.
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (TEA) or ammonia in the eluent. This will neutralize the acidic sites on the silica and reduce tailing.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column could be an effective alternative.[7]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system will provide good separation between your product and impurities.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your product an Rf value of around 0.3-0.5.
-
Polarity Gradient: For amino alcohols, a polar solvent system is typically required. A common choice is a mixture of a non-polar solvent like dichloromethane or ethyl acetate with a polar solvent like methanol. The polarity can be gradually increased during the elution (gradient elution).
Acid-Base Extraction Problems
Q1: I am not getting a good separation between the organic and aqueous layers during extraction.
A1: Emulsion formation can be an issue, especially when dealing with salts.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up emulsions.[8]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.
Q2: My yield is low after back-extracting the free amine and converting it back to the hydrochloride salt.
A2: This could be due to incomplete extraction or loss during the salt formation step.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the free amine.[8]
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 10) to fully deprotonate the amine hydrochloride and convert it to the free amine, which is more soluble in organic solvents.
-
Salt Formation: When reforming the hydrochloride salt, use a solution of HCl in an organic solvent (like diethyl ether or isopropanol) and add it to a solution of the free amine in an organic solvent. This will precipitate the hydrochloride salt, which can then be collected by filtration.[3]
IV. Experimental Protocols
Protocol 1: Recrystallization of 2-Aminocyclopentanol Hydrochloride
This protocol outlines a general procedure for the recrystallization of 2-aminocyclopentanol hydrochloride. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude 2-aminocyclopentanol hydrochloride
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-aminocyclopentanol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.[5]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and obtain a spectroscopic analysis (e.g., NMR) to confirm the purity of the final product.
Protocol 2: Acid-Base Extraction Workflow
This workflow describes the principles of purifying 2-aminocyclopentanol hydrochloride by converting it to the free amine, extracting it into an organic solvent, and then reforming the hydrochloride salt.
Caption: Workflow for purification via acid-base extraction.
V. Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [1][10] |
| Molecular Weight | 137.61 g/mol | [1][10] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 179 - 181 °C (for (1R,2R)-isomer) | [1] |
| Solubility | Soluble in water and other polar solvents.[11] | |
| Storage Conditions | Store at 2 - 8 °C in a dry, cool place.[1][12] |
VI. References
-
(1S,2R)-2-aminocyclopentanol hydrochloride - ChemBK. (2024, April 9). ChemBK. Retrieved February 20, 2024, from [Link]
-
Recrystallization. (n.d.). Olabs. Retrieved February 20, 2024, from [Link]
-
CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved February 20, 2024, from
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India. Retrieved February 20, 2024, from [Link]
-
Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved February 20, 2024, from [Link]
-
Exp 6 - Extraction. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 20, 2024, from [Link]
-
Acid-Base Extraction.1. (n.d.). California State University, Northridge. Retrieved February 20, 2024, from [Link]
-
Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.). Study.com. Retrieved February 20, 2024, from [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 20, 2024, from [Link]
-
Concise Separation Columns for Amino Acid Analysis - Chrom Tech. (n.d.). Chrom Tech. Retrieved February 20, 2024, from [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (2015, April 23). College of Saint Benedict and Saint John's University. Retrieved February 20, 2024, from [Link]
-
Troubleshooting amine plants - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. Retrieved February 20, 2024, from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Chemistry Steps. Retrieved February 20, 2024, from [Link]
-
Column chromatography issue : r/Chempros - Reddit. (2024, November 17). Reddit. Retrieved February 20, 2024, from [Link]
-
Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). University of Guelph. Retrieved February 20, 2024, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. R,R-trans-2-Aminocyclopentanol hydrochloride (68327-11-7) at Nordmann - nordmann.global [nordmann.global]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. chemscene.com [chemscene.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Troubleshooting 2-Aminocyclopentanol Solubility in Non-Polar Solvents
Welcome to the Application Support Center. As researchers and drug development professionals, you often rely on 2-aminocyclopentanol as a critical chiral building block for asymmetric synthesis and active pharmaceutical ingredients (APIs). However, its integration into non-polar reaction environments (e.g., hexane, toluene) frequently presents significant solvation hurdles.
As a Senior Application Scientist, I have designed this guide to synthesize physical chemistry principles with field-validated protocols, helping you troubleshoot and resolve these solubility bottlenecks effectively.
The Causality of Insolubility: Mechanistic Insights
To solve solubility issues, we must first understand the thermodynamic and structural barriers at play.
-
The Salt Trap: Commercial 2-aminocyclopentanol is predominantly supplied as a hydrochloride salt (e.g., CAS 68327-11-7) to prevent oxidative degradation and amine volatility[1]. This ionic crystal lattice is highly polar and fundamentally incompatible with non-polar solvents.
-
Hydrogen Bonding Network: Even when converted to the neutral free base, the molecule possesses an XLogP3 of approximately -0.4, indicating inherent hydrophilicity[2]. The adjacent amine (-NH
) and hydroxyl (-OH) groups act as potent hydrogen bond donors and acceptors[2]. Photoelectron spectroscopy confirms that both cis and trans isomers engage in strong intramolecular and intermolecular hydrogen bonding[3]. Non-polar solvents lack the dielectric capacity to disrupt this hydrogen-bonded network, leading to phase separation or precipitation[4].
Logical relationship between 2-aminocyclopentanol forms, H-bonding, and solvent compatibility.
Physicochemical Data Presentation
Understanding the baseline metrics of your reagent is the first step in protocol design. The table below highlights the drastic differences between the salt and free-base forms.
| Property | 2-Aminocyclopentanol (Free Base) | 2-Aminocyclopentanol HCl (Salt) |
| CAS Number | 89381-13-5 | 68327-11-7 |
| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid |
| Melting Point | ~ 30-35 °C | 179 - 181 °C[1] |
| XLogP3 | -0.4 (Hydrophilic)[2] | N/A (Ionic) |
| Solubility (Water) | Highly Soluble (310 g/L) | Very Soluble (>100 g/L)[5] |
| Solubility (Hexane/Toluene) | Poor to Insoluble | Completely Insoluble |
| Solubility (DCM/THF) | Soluble | Insoluble |
Troubleshooting FAQs
Q1: I added my 2-aminocyclopentanol to toluene, but it remains a stubborn white suspension. What is happening? A: You are likely using the hydrochloride salt form. Ionic salts require solvents with high dielectric constants (like water or methanol) to overcome their lattice energy. Toluene cannot solvate the chloride anion or the protonated ammonium cation. You must perform a free-basing extraction (see Protocol 1) before introducing it to toluene.
Q2: I successfully free-based the compound, but it still won't dissolve completely in hexane. How can I force it into solution? A: Hexane is entirely non-polar and cannot act as a hydrogen bond acceptor. The intermolecular hydrogen bonds between the 2-aminocyclopentanol molecules are thermodynamically stronger than the weak Van der Waals interactions offered by hexane[4]. Solution: Introduce a moderately polar, aprotic co-solvent (e.g., 5-10% THF or ethyl acetate) to disrupt the amine-alcohol hydrogen bonding without completely altering your bulk solvent properties. Alternatively, if your downstream chemistry permits, protect the amine group (see Protocol 2) to drastically increase lipophilicity.
Q3: Does the stereochemistry (cis vs. trans) affect its solubility profile?
A: Yes, marginally. The cis isomer exhibits stronger intramolecular hydrogen bonding between the adjacent -OH and -NH
Field-Validated Experimental Protocols
As a self-validating system, every protocol below includes built-in analytical checkpoints to ensure causality and success.
Step-by-step experimental workflow for free-basing and extracting 2-aminocyclopentanol.
Protocol 1: Quantitative Free-Basing and Phase-Transfer Extraction
Purpose: To convert the insoluble HCl salt into the organic-soluble free base.
-
Dissolution: Suspend 1.0 eq of 2-aminocyclopentanol HCl in a minimal volume of distilled water (approx. 2 mL/g).
-
Alkalinization (The Causality): Slowly add 2M NaOH (aq) dropwise while stirring at 0 °C until the aqueous phase reaches pH > 11. Why pH > 11? The conjugate acid of a cycloalkylamine has a pKa of ~10.5. To ensure >99% deprotonation, the pH must be at least 1-2 units above the pKa.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Note: If you are forced to extract directly into a non-polar solvent like toluene, add 5-10% isopropanol (IPA) to the toluene. The IPA acts as a phase-transfer bridge for the hydrophilic free base.
-
Self-Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. If a deep purple spot appears, free amine remains in the water. Add NaCl to the aqueous layer to force the organic partition (salting out) and extract once more.
-
Isolation: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo.
Protocol 2: Lipophilic Derivatization (Boc-Protection)
Purpose: To permanently mask the hydrogen-bond donating amine, rendering the molecule highly soluble in completely non-polar solvents like hexane.
-
Reaction: Dissolve the free-based 2-aminocyclopentanol in DCM. Add 1.1 eq of Triethylamine (TEA) and 1.05 eq of Di-tert-butyl dicarbonate (Boc
O). -
Stirring: Stir at room temperature for 4 hours. The bulky, non-polar tert-butyl group masks the polar amine, drastically shifting the partition coefficient.
-
Workup: Wash with 0.1M HCl to remove unreacted TEA, then with brine. Dry over Na
SO and concentrate. The resulting N-Boc-2-aminocyclopentanol will be freely soluble in hexane and toluene.
References
-
(1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem National Institutes of Health (NIH) URL:[Link]
-
Photoelectron studies on intramolecularly hydrogen-bonded systems Canadian Science Publishing URL:[Link]
-
Application of photoelectron spectroscopy to intramolecularly hydrogen-bonded systems Canadian Science Publishing URL:[Link]
-
Solubility of Organic Compounds University of Calgary, Department of Chemistry URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 68327-11-7 | (1R,2R)-2-Aminocyclopentanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Hydrogenation Conditions for 2-Aminocyclopentanol
Welcome to the technical support center for the synthesis and optimization of 2-aminocyclopentanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its synthesis, particularly through catalytic hydrogenation. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind them.
Troubleshooting Guide: When Experiments Go Wrong
This section addresses the most common issues encountered during the hydrogenation of precursors to 2-aminocyclopentanol. We adopt a problem-solution format to get you back on track quickly.
Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes and how can I resolve this?
A stalled or sluggish reaction is a frequent issue, often pointing to problems with the catalyst, reagents, or reaction environment.
Possible Causes & Solutions:
-
Catalyst Inactivity or Poisoning: This is the most common culprit. The active sites on your catalyst (e.g., Palladium, Platinum, Rhodium) can be blocked or deactivated.
-
Diagnosis: A significant drop in hydrogen uptake or a plateau in conversion as monitored by GC or HPLC suggests catalyst deactivation.
-
Common Poisons:
-
Sulfur Compounds: Thiols or sulfides, even at ppm levels from starting materials or solvents, are potent poisons for noble metal catalysts.[1][2]
-
Nitrogen Compounds: While the product is an amine, certain nitrogen-containing functional groups in starting materials or impurities can act as inhibitors.[1][3] The product amine itself can sometimes inhibit the catalyst at high concentrations.[3][4]
-
Carbon Monoxide (CO): Often an impurity in lower-grade hydrogen gas, CO strongly adsorbs to catalyst surfaces.[1]
-
-
Solution:
-
Purify Reagents: Ensure starting materials and solvents are free from sulfur or other potential poisons. Passing solvents through activated alumina can help.
-
Use High-Purity Hydrogen: Employ a high-purity hydrogen source (99.99% or higher).
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning.
-
Consider a Guard Bed: For persistent issues, a pre-column of a scavenger resin or a sacrificial catalyst bed can remove poisons before the reactants reach the main catalyst bed.
-
-
-
Insufficient Mass Transfer: The reaction is triphasic (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Poor mixing can limit the reaction rate.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended and to maximize the dissolution of hydrogen gas in the liquid phase.[5]
-
-
Inadequate Pressure or Temperature:
-
Solution: While many hydrogenations run at room temperature and moderate pressure (50-100 psi), some substrates require more forcing conditions.[5] Incrementally increase the hydrogen pressure. Gently warming the reaction (e.g., to 40-60°C) can also increase the rate, but be cautious of potential side reactions.[6]
-
Q2: I'm getting a mixture of cis- and trans-2-aminocyclopentanol. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity is critical. The stereochemical outcome is determined by the precursor's structure and the way hydrogen is delivered from the catalyst surface.
Strategies for Stereocontrol:
-
Choice of Precursor: The stereochemistry often depends on the starting material.
-
For trans-2-aminocyclopentanol: A common and highly stereoselective route involves the ring-opening of cyclopentene oxide with an amine or azide, followed by reduction. This approach yields the trans product with high fidelity.[7]
-
For cis-2-aminocyclopentanol: Synthesis often starts from precursors that already contain the cis relationship or can direct the hydrogenation to the syn-face. For example, hydrogenation of a protected 2-aminocyclopent-2-en-1-ol may favor syn-addition of hydrogen.
-
-
Catalyst-Substrate Interaction (Directed Hydrogenation): The existing functional groups on the substrate can "anchor" the molecule to the catalyst surface, directing hydrogen addition from a specific face.
-
Hydroxy-Directed Hydrogenation: The hydroxyl group of a precursor like 2-aminocyclopent-2-en-1-ol can coordinate to a rhodium or ruthenium catalyst, directing H₂ addition to the same face as the hydroxyl group, leading to the cis product.
-
Protecting Group Influence: The choice of protecting group on the amine can sterically hinder one face of the molecule, guiding the hydrogenation to the opposite face.
-
-
Catalyst Selection:
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂): Hydrogenation with these catalysts typically involves syn-addition of hydrogen to the less sterically hindered face of the double bond.[8]
-
Homogeneous Catalysts (e.g., Wilkinson's Catalyst): These can offer different selectivity profiles and may be influenced more strongly by coordinating functional groups on the substrate.[9]
-
Q3: My product yield is low, and I'm seeing significant side products. What are they and how can I minimize them?
Side reactions can severely impact yield and purification efforts. The most common side reaction is over-reduction or hydrogenolysis.
Common Side Reactions & Prevention:
-
Hydrogenolysis of the C-O Bond: The hydroxyl group can be cleaved by hydrogen, leading to the formation of cyclopentylamine. This is more common with palladium catalysts and under harsh conditions (high temperature, high pressure, or acidic media).[9]
-
Solution:
-
Switch Catalyst: Platinum (Pt) or Rhodium (Rh) catalysts are often less prone to causing hydrogenolysis than Palladium (Pd).[9]
-
Milder Conditions: Reduce the reaction temperature and pressure.
-
Avoid Acid: Ensure the reaction medium is neutral or slightly basic. If the starting material is a hydrochloride salt, it must be neutralized first.[5]
-
-
-
Over-hydrogenation: If the precursor contains other reducible functional groups (e.g., aromatic rings), they may also be reduced.
-
Solution: Careful selection of the catalyst is key. For example, Rh/C can be used for the hydrogenation of aromatic rings, while Pd/C is generally less active for this under mild conditions.[9] Monitoring the reaction closely and stopping it once the desired transformation is complete is crucial.[10]
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving common hydrogenation problems.
Caption: A troubleshooting workflow for hydrogenation reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions that arise during the planning and execution of the synthesis.
Q4: What are the most common catalysts for this type of hydrogenation, and what are their typical loadings?
The choice of catalyst is paramount for success. Below is a comparison of commonly used heterogeneous catalysts.
| Catalyst | Typical Loading (w/w %) | Key Characteristics & Applications |
| Palladium on Carbon (Pd/C) | 5-10% | Workhorse catalyst. Highly active for many reductions. Prone to causing hydrogenolysis, especially under acidic conditions or at elevated temperatures.[9] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 5-10% | Generally more robust against acid than Pd/C. Less prone to hydrogenolysis. Often used for reducing aromatic systems. |
| Platinum on Carbon (Pt/C) | 3-5% | Similar to PtO₂ but with potentially different activity profiles. Good for avoiding dehalogenation if other halogens are present.[9] |
| Rhodium on Carbon (Rh/C) | 3-5% | Excellent for aromatic ring saturation. Can be useful when other catalysts fail.[9] |
| Raney® Nickel | 10-20% (slurry) | A cost-effective, highly active catalyst. Often used in reductive aminations.[10] It is pyrophoric and must be handled with extreme care under an inert atmosphere.[5] |
Q5: What are the recommended solvents, temperatures, and pressures?
Reaction conditions should be optimized for each specific substrate, but general starting points are provided below.
| Parameter | Recommended Range | Considerations |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Protic solvents like methanol and ethanol are most common. Ensure the solvent is degassed to remove dissolved oxygen.[5] |
| Temperature | 25-60 °C | Start at room temperature. The reaction is often exothermic. Gentle heating can increase the rate but may also promote side reactions.[6][10] |
| H₂ Pressure | 50-500 psi (3.5 - 35 bar) | Many reactions proceed smoothly at ~50 psi. Higher pressures increase hydrogen concentration in the solution and can accelerate the reaction but may reduce selectivity.[5][10] |
Q6: How can I effectively monitor the reaction's progress?
Proper reaction monitoring prevents over-reduction and ensures complete conversion.
-
Hydrogen Uptake: For reactions run in a dedicated hydrogenation apparatus (e.g., a Parr shaker), the pressure drop in the vessel is a direct measure of hydrogen consumption and indicates reaction progress.[5][10]
-
Chromatographic Methods (TLC, GC, HPLC): Periodically and carefully take small aliquots from the reaction mixture. Filter the aliquot through a small plug of celite or silica to remove the catalyst before analysis. This allows you to quantify the disappearance of starting material and the appearance of the product.[5][11][12]
-
Spectroscopic Methods (NMR): 1H NMR can be used to analyze the reaction mixture after catalyst removal to determine the ratio of starting material to product.[11]
Q7: What are the critical safety precautions for catalytic hydrogenation?
Hydrogenation involves flammable gas under pressure and potentially pyrophoric catalysts. Safety is non-negotiable.
-
Hydrogen Gas: Always work in a well-ventilated fume hood.[13] Check all connections for leaks with a soap solution before starting the reaction. Ensure the system is properly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove all oxygen.[5][10]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can ignite spontaneously upon exposure to air.[5] Never allow the catalyst to dry on the filter paper. Quench the catalyst filter cake immediately and carefully with water after filtration.
-
Pressure Equipment: Use a blast shield. Ensure the reaction vessel is rated for the intended pressure and temperature. Regularly inspect vessels and gauges for damage or wear.[13]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Pd/C
This protocol provides a general workflow for the hydrogenation of a precursor to 2-aminocyclopentanol.
Materials:
-
Precursor substrate (e.g., a protected 2-aminocyclopentenone)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (degassed)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
High-purity hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: Add the precursor substrate (1.0 eq) and degassed ethanol to the hydrogenation vessel.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst (5-10 mol% by weight) to the vessel. Note: Add the solid catalyst to the solution; do not add the solvent to the dry catalyst.
-
System Purge: Securely seal the reaction vessel. Purge the headspace three times with nitrogen to remove all air. Following the nitrogen purge, purge the vessel three times with hydrogen gas.[5][10]
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring or shaking. If necessary, heat the reaction to the target temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen in a safe location. Purge the vessel three times with inert gas.
-
Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter pad with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography as needed.
References
-
Jacobsen, E. N., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. [Link]
-
Godchot, M., & Mousseron, M. (1932). The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers. Bulletin de la Societe Chimique de France. (Note: A direct modern link is unavailable, linking to a related citation). [Link]
-
Matsubara, S., Oshima, K., et al. (2004). Preparation of cis-2-aminocyclopropanol: [2+1] cycloaddition reaction of bis(iodozincio)methane with a-ketoimine. Tetrahedron Letters. [Link]
- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
-
Liao, Y., et al. (2020). Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts. Frontiers in Chemistry. [Link]
-
De Clippel, F., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. ChemSusChem. [Link]
-
University of Maine DigitalCommons. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]
- Google Patents. Process for preparing cis-2-aminocyclohexanol. CN114315609A.
-
Frontiers in Chemistry. Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts. [Link]
-
ResearchGate. Aqueous-phase catalytic hydrogenation of furfural to cyclopentanol over Cu-Mg-Al hydrotalcites derived catalysts. [Link]
-
Trost, B. M., & Ball, Z. T. (2005). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
-
MDPI. Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. [Link]
-
Reddit. Hydrogenation troubleshooting. [Link]
-
University of Pittsburgh. Safety Guidelines for Hydrogenation Reactions. [Link]
-
Organic Chemistry Portal. Hydrogen. [Link]
-
ResearchGate. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. [Link]
-
Bach, T., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. Journal of Organic Chemistry. [Link]
-
MDPI. Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. [Link]
-
Núñez, A., et al. (2004). Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides. Journal of Organic Chemistry. [Link]
-
MDPI. Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium. [Link]
-
Khan Academy. Hydrogenation. [Link]
-
ResearchGate. Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. [Link]
-
Royal Society of Chemistry. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. [Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
PubMed. Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor. [Link]
-
ResearchGate. Operando Spectroscopic Monitoring of Active Species in CO2 Hydrogenation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. safety.pitt.edu [safety.pitt.edu]
Technical Support Center: Handling Hygroscopic 2-Aminocyclopentanol Hydrochloride
Topic: Best Practices for Storage, Handling, and Troubleshooting of 2-Aminocyclopentanol Hydrochloride Ticket ID: #TECH-2ACP-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Profile[1]
2-Aminocyclopentanol hydrochloride is a critical chiral building block used in the synthesis of peptidomimetics, transition metal ligands, and pharmaceutical intermediates. While the hydrochloride salt form significantly stabilizes the amine against oxidation, it introduces a new challenge: hygroscopicity .
This compound is prone to absorbing atmospheric moisture, leading to "stoichiometric drift" (where water weight is mistaken for reagent weight), clumping, and potential interference in water-sensitive catalytic cycles (e.g., transition metal catalysis).
Physical Profile
| Property | Description |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | High (Deliquescent in high humidity) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |
| Stability | Stable as HCl salt; Free base is oxidation-sensitive |
| Chirality | Often supplied as (1R,2R)-trans or (1S,2R)-cis isomers. Moisture absorption does not cause racemization, but solvated water can affect enantiomeric excess calculations if not accounted for. |
Storage & Inventory (The "Before" Phase)
Q: My bottle of 2-aminocyclopentanol HCl arrived. Can I store it on the shelf? A: No. Standard shelf storage is insufficient. The septum/cap seals on commercial bottles are permeable to water vapor over time.
Protocol: The "Double-Barrier" System
-
Primary Barrier: Keep the original bottle tightly capped. Wrap the cap junction with Parafilm M® or electrical tape to retard vapor exchange.
-
Secondary Barrier: Place the bottle inside a dedicated desiccator or a secondary jar containing active desiccant.
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long-term stability.
-
Critical Note: You MUST allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the salt, ruining it instantly.
-
Q: Which desiccant should I use?
| Desiccant | Efficiency | Recommendation |
|---|---|---|
| Silica Gel | Low/Medium | Not Recommended. Saturation is hard to detect visually without indicators. |
| Drierite (CaSO₄) | Medium | Acceptable for short-term storage. |
| P₂O₅ (Phosphorus Pentoxide) | High | Best for Rescue. Use for drying wet samples under vacuum. |
| Molecular Sieves (4Å) | High | Excellent. Use in the secondary jar. |
Handling & Weighing (The "During" Phase)
Q: The balance reading keeps drifting up while I weigh the sample. What is happening? A: You are observing hygroscopic uptake in real-time. The salt is pulling water from the air, increasing the mass. If you record this weight, you will add less 2-aminocyclopentanol than calculated because a percentage of that mass is now water.
Protocol: Weighing by Difference (The Gold Standard) Do not weigh hygroscopic solids directly onto a spatula or open weigh boat.
-
Dry the Container: Use a glass weighing bottle with a ground-glass lid. Dry it in an oven and cool it in a desiccator.
-
Fill & Weigh (Mass A): Add an approximate amount of 2-aminocyclopentanol HCl to the bottle inside a glovebox or dry bag if possible. Close the lid. Weigh the entire closed bottle.
-
Transfer: Take the bottle to your reaction flask. Briefly open the lid, pour a portion into the flask, and immediately close the lid.
-
Re-Weigh (Mass B): Weigh the closed bottle again.
-
Calculate: Mass Transferred = (Mass A) - (Mass B).[1]
-
Why this works: The salt is never exposed to the balance's ambient air while being measured. The weight change is purely the solid that left the bottle.
-
Reaction Setup & Stoichiometry
Q: How do I neutralize the HCl salt to get the free amine for my reaction? A: The HCl salt renders the amine non-nucleophilic. You must liberate the free base in situ or immediately prior to reaction.
Method A: In-Situ Neutralization (Recommended)
-
Best for: Amide couplings, nucleophilic substitutions.
-
Protocol: Suspend the salt in your anhydrous solvent (e.g., DCM, DMF). Add 1.05–1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA, or NMM). Stir for 10–15 minutes. The solution will clarify or precipitate amine salts (Et₃N·HCl), depending on the solvent. Proceed with adding your electrophile.
Method B: Biphasic Extraction (Use with Caution)
-
Best for: Reactions sensitive to amine salts.
-
Protocol: Dissolve salt in minimal water. Basify with 2M NaOH (pH > 10). Extract immediately with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Risk:[2][3][4] The free amino alcohol is water-soluble (amphiphilic). You will lose yield to the aqueous layer. Method A is preferred.
Workflow Visualization
Figure 1: Safe handling workflow from cold storage to reaction initiation.
Troubleshooting & Rescue (The "Oh No" Phase)
Q: My material has clumped into a hard rock. Is it ruined? A: Not necessarily. It has formed surface hydrates. If the color is still white/off-white, it is chemically intact but physically compromised.
Q: How do I dry it? A: You cannot simply air-dry it. You must break the lattice energy of the hydrate.
Rescue Protocol:
-
Vacuum Drying: Place the open vial in a vacuum desiccator or drying pistol.
-
Desiccant: Use P₂O₅ (Phosphorus Pentoxide) or KOH pellets in the desiccant tray. Silica is too weak for this.
-
Heat: Gently heat the pistol to 40–50°C under high vacuum (< 1 mbar) for 12–24 hours.
-
Note: Do not exceed 60°C to avoid potential degradation or cyclization (though the salt is generally stable).
-
-
Verification: If precise stoichiometry is required, perform a Karl Fischer (KF) titration to measure residual water content, or run a qNMR (quantitative NMR) using an internal standard to determine the effective molecular weight.
Decision Tree: Material Assessment
Figure 2: Decision logic for assessing material quality before use.
References
- Weighing Hygroscopic Solids: Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard analytical protocol for difference weighing).
-
Handling Amine Salts: Sigma-Aldrich Technical Bulletin. Handling and Storage of Hygroscopic Chemical Reagents.
-
Synthesis & Properties: Xu, F., et al. (2008).[5] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73(1), 312–315.[5] [Link] (Demonstrates stability/reactivity of amino alcohol salts).
-
Moisture Impact on Couplings: Richter, J. M., et al. (2018). Copper-Catalyzed Oxidative Amidation. National Institutes of Health (NIH) / PMC. [Link]
Sources
Alternative solvents for 2-aminocyclopentanol crystallization
Technical Support Center: Crystallization Optimization for 2-Aminocyclopentanol
-
Ticket ID: #CRYST-2ACP-004
-
Topic: Alternative Solvents & Troubleshooting Guide
-
Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
2-Aminocyclopentanol is a challenging substrate for crystallization due to its conformational flexibility, potential for hydrogen bonding (leading to "oiling out"), and existence as diastereomers (cis/trans) and enantiomers.[1]
While historical protocols rely on Dichloromethane (DCM) or Benzene, modern sustainable process chemistry requires Class 3 solvent alternatives. This guide provides a validated solvent selection strategy, troubleshooting for phase separation issues, and protocols for chiral resolution.
Module 1: Intelligent Solvent Selection Strategy
The Core Problem: The free base of 2-aminocyclopentanol is often a low-melting solid or viscous oil. Direct crystallization of the free base is thermodynamically difficult. The Solution: Crystallization is most successful when the amine is converted to a salt (e.g., Hydrochloride, Tartrate) or when specific hydrogen-bond-donating solvents are used to stabilize the crystal lattice.
Green Solvent Replacement Table
| Traditional Solvent (Avoid) | Recommended Alternative | Rationale for Switch | Application |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF offers similar extraction power but higher boiling point (80°C vs 40°C), allowing better thermal gradients for cooling crystallization. | Extraction & Salt Formation |
| Methanol (Pure) | Ethanol / Isopropyl Alcohol (IPA) | Methanol often holds the salt too tightly (high solubility). Ethanol and IPA reduce solubility slightly, improving yield without sacrificing purity. | Recrystallization of HCl salts |
| Diethyl Ether | Methyl tert-butyl ether (MTBE) | MTBE has a lower peroxide formation risk and higher flash point. It acts as an excellent anti-solvent for amino alcohol salts. | Anti-solvent precipitation |
| Benzene/Toluene | Anisole / Isopropyl Acetate | Anisole is a biodegradable aromatic solvent. Isopropyl Acetate resists hydrolysis better than Ethyl Acetate in basic conditions. | Chiral Resolution |
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: "My solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?"
Technical Diagnosis: Oiling out occurs when the Metastable Zone Width (MSZW) is too wide or when the crystallization temperature is above the melting point of the solvated solid. This is common with amino alcohols due to strong intermolecular hydrogen bonding competing with lattice formation.
Troubleshooting Workflow (Visualization)
Figure 1: Decision logic for mitigating oiling out during amino alcohol crystallization.
Step-by-Step Recovery Protocol:
-
Re-heat: Heat the mixture until the oil redissolves.
-
Add Co-Solvent: Add 10-20% volume of a more polar solvent (e.g., Ethanol if using Toluene, or Water if using Ethanol). This reduces the energy penalty of desolvation.
-
Seeding: Cool to just above the temperature where oiling occurred previously. Add seed crystals (0.1 - 1.0 wt%).
-
Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling promotes oiling.
Module 3: Chiral Resolution Protocols
User Question: "I need to separate the (1R, 2R) enantiomer. Which solvent system works best with Tartaric Acid?"
Technical Insight: The resolution of 2-aminocyclopentanol is classically performed using D-(-)-Tartaric acid . The efficiency relies on the solubility difference between the diastereomeric salts.[2]
Recommended System: Methanol/Water or Ethanol/Water (9:1)
-
Why: Pure alcohols often dissolve both diastereomers too well. A small amount of water aids in forming a defined hydrate lattice for the less soluble diastereomer.
Protocol: Resolution via D-Tartaric Acid
-
Dissolution: Dissolve 1.0 eq of racemic trans-2-aminocyclopentanol in Methanol (5 mL/g).
-
Acid Addition: Add 1.0 eq of D-(-)-Tartaric acid dissolved in warm Methanol.
-
Nucleation: Stir at 50°C for 30 mins. If no precipitate forms, add Isopropyl Alcohol (IPA) dropwise as an anti-solvent until slight turbidity appears.
-
Crystallization: Cool slowly to 0-5°C over 4 hours.
-
Filtration: Collect the solid (typically the trans-amino alcohol D-tartrate salt).
-
Recrystallization: If ee% is <98%, recrystallize from Ethanol/Water (95:5) .
Module 4: Experimental Protocols (Self-Validating)
Protocol A: Anti-Solvent Crystallization of HCl Salt
Use this for high-yield recovery of the racemate or purified enantiomer.
-
Dissolve: Dissolve 10g of 2-aminocyclopentanol (free base) in 30 mL 2-MeTHF (Green alternative to DCM).
-
Salt Formation: Cool to 0°C. Slowly add 1.1 eq of HCl (4M in Dioxane or IPA). Note: The salt may precipitate immediately as a gum.
-
Digestion: If a gum forms, heat the mixture to 60°C. Add Ethanol dropwise until the gum dissolves.
-
Crystallization: Cool to room temperature. Add MTBE (Anti-solvent) slowly (1 mL/min) until the ratio is 1:1 (Solvent:Anti-solvent).
-
Harvest: Filter the white crystalline solid. Wash with cold MTBE.
Protocol B: Slurry Screening for Polymorphs
Use this if the solid filters poorly (needles) to find a better crystal habit.
-
Prepare saturated solutions in 4 vials: IPA , Ethyl Acetate , Acetonitrile , Acetone .
-
Add excess solid to form a slurry.
-
Stir at 25°C for 48 hours.
-
Analyze the resulting solids by microscopy or XRPD. Acetonitrile often yields blockier, easier-to-filter crystals for amine salts.
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. [Link]
-
Amino Alcohol Resolution: Kodama, S., et al. "Direct chiral resolution of tartaric acid... with (1R,2R)-(-)-1,2-diaminocyclohexane."[3] Electrophoresis, 2003, 24(15), 2711-2715.[3] [Link]
-
Green Chemistry Solvents: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. [Link]
-
Oiling Out Troubleshooting: "Oiling Out in Crystallization." Mettler Toledo Technical Resource. [Link]
Sources
Validation & Comparative
A Researcher's Guide to Chiral HPLC Methods for 2-Aminocyclopentanol Enantiomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of 2-aminocyclopentanol enantiomers is a critical step in ensuring the stereochemical purity, and consequently, the efficacy and safety of novel chemical entities. As stereoisomers can exhibit markedly different pharmacological and toxicological profiles, the ability to resolve and analyze them individually is a fundamental requirement in modern chemistry and pharmaceutical development.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 2-aminocyclopentanol, supported by experimental data and detailed protocols to aid in your method development.
The Challenge of Chirality in 2-Aminocyclopentanol
2-Aminocyclopentanol possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These consist of two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers). The subtle differences in their three-dimensional arrangement necessitate the use of a chiral environment to achieve separation. Chiral HPLC stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1]
Two primary strategies are employed for the chiral HPLC separation of stereoisomers: the direct and indirect methods. The direct approach utilizes a Chiral Stationary Phase (CSP) that interacts differentially with each enantiomer, leading to their separation based on the transient formation of diastereomeric complexes.[2] In contrast, the indirect method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form stable diastereomeric derivatives, which can then be separated on a conventional achiral HPLC column.[2][3]
Comparative Analysis of Chiral HPLC Methods
The selection of the most appropriate chiral separation strategy depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the availability of instrumentation. Here, we compare the performance of different approaches for the enantioseparation of 2-aminocyclopentanol.
Direct Enantioseparation on Chiral Stationary Phases
The direct method is often preferred due to its simplicity, as it avoids the need for derivatization, thereby reducing sample preparation time and eliminating potential side reactions.[2] For amino alcohols like 2-aminocyclopentanol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the first choice.
Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability and high success rates in resolving a wide range of chiral compounds.[4] They are based on cellulose or amylose derivatives coated or immobilized on a silica support. The primary interaction mechanisms responsible for chiral recognition include hydrogen bonding, π-π interactions, and steric hindrance. For basic compounds like 2-aminocyclopentanol, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[5]
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of polar and ionizable compounds, including amino acids and amino alcohols.[6][7][8] They offer a variety of interaction modes, including ionic, hydrogen bonding, and inclusion complexation.[8] These columns can be operated in reversed-phase, normal-phase, and polar organic modes, providing significant flexibility in method development.[8][9]
Pirkle-Type CSPs: Also known as brush-type CSPs, these phases are based on a chiral selector covalently bonded to the silica support.[10] Chiral recognition is achieved through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[9] While historically significant, they are often used for specific classes of compounds and may require derivatization of the analyte to introduce functionalities that can interact strongly with the CSP.
Comparative Performance of Direct Methods:
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (Normal Phase) | Key Advantages & Considerations |
| Polysaccharide-Based (Amylose) | Chiralpak® AD-H | n-Hexane/Isopropanol/DEA | Broad applicability, good resolution for many amino alcohols.[1] |
| Polysaccharide-Based (Cellulose) | Chiralcel® OD-H, Lux® Cellulose-1 | n-Hexane/Ethanol/DEA | Complementary selectivity to amylose-based phases. |
| Macrocyclic Glycopeptide | Chirobiotic™ T | Methanol/Acetic Acid/Triethylamine | Excellent for polar and ionizable compounds, can be used in multiple modes.[8] |
| Pirkle-Type | Whelk-O® 1 | n-Hexane/Isopropanol | Effective for specific analytes, may require derivatization.[10] |
Note: The performance of a specific column can vary significantly based on the exact mobile phase composition, temperature, and the specific stereoisomers of 2-aminocyclopentanol being separated.
Indirect Enantioseparation via Derivatization
The indirect method offers a powerful alternative when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required. 2-aminocyclopentanol lacks a strong chromophore, making UV detection at higher wavelengths challenging. Derivatization with a reagent containing a chromophore can significantly improve detection limits.[1]
Common Chiral Derivatizing Agents (CDAs):
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA for the derivatization of primary and secondary amines and amino alcohols.[11][12] The resulting diastereomers are highly UV-active and can be readily separated on a standard reversed-phase C18 column.[1]
-
3,5-Dinitrobenzoyl Chloride (DNBC): This reagent reacts with amines and alcohols to form highly UV-active amide and ester derivatives, respectively. The resulting diastereomers can be separated on a normal-phase or reversed-phase column.
Comparison of Direct and Indirect Methods:
| Method | Principle | Derivatization Required? | Advantages | Limitations |
| Direct (Chiral HPLC) | Differential interaction with a Chiral Stationary Phase. | No | Simpler workflow, avoids potential side reactions.[2] | May have lower sensitivity for compounds with poor chromophores. |
| Indirect (Derivatization) | Formation of diastereomers separated on an achiral column. | Yes | Can significantly enhance detection sensitivity and chromatographic resolution.[1][2] | Additional sample preparation step, potential for side reactions or racemization.[2] |
Experimental Protocols
The following protocols provide a starting point for the development of a chiral HPLC method for 2-aminocyclopentanol enantiomers. Optimization of mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation.
Protocol 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)
This method is a common first approach for the enantioseparation of amino alcohols.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 210 nm (due to the lack of a strong chromophore in 2-aminocyclopentanol)[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the 2-aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Direct Method Development:
Caption: Workflow for direct chiral HPLC method development.
Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent
This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.
Derivatization Protocol:
-
To 50 µL of a 1 mg/mL solution of the 2-aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[1]
-
Incubate the mixture at 40 °C for 1 hour.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Neutralize the reaction by adding 20 µL of 2M HCl.[1]
-
The sample is now ready for injection after appropriate dilution and filtration.
Chromatographic Conditions (for Diastereomers):
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of Water with 0.1% TFA (A) and Acetonitrile with 0.1% TFA (B). A typical gradient could be: 0-20 min, 30-70% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.[1]
-
Injection Volume: 10 µL.
Workflow for Indirect Method Development:
Caption: Workflow for indirect chiral HPLC method development.
Conclusion
The successful chiral separation of 2-aminocyclopentanol enantiomers is readily achievable through a systematic approach to method development. For direct analysis, polysaccharide-based CSPs, particularly those of the amylose-type, under normal phase conditions represent a robust starting point. The inclusion of a basic modifier in the mobile phase is crucial for achieving good peak shape and resolution for this basic analyte. When direct methods are insufficient or higher sensitivity is required, the indirect approach via derivatization with reagents such as Marfey's reagent provides an excellent alternative, enabling separation on a conventional achiral reversed-phase column with enhanced UV detection.
This guide provides a comparative framework and detailed protocols to empower researchers, scientists, and drug development professionals in their efforts to develop and validate reliable chiral HPLC methods for 2-aminocyclopentanol and related chiral compounds. The choice between direct and indirect methods will ultimately depend on the specific analytical requirements of the project, and a thorough evaluation of both approaches is recommended for optimal results.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. BenchChem.
- Folprechtová, D., et al. (2020). Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography.
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. BenchChem.
- Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review.
- Hyun, M. H. (2019). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Methods in Molecular Biology.
- LCGC International. (2023). Application Notes: Chiral.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. BenchChem.
- Li, T., & Li, S. (2019). Synthesis and application of amino alcohol-derived chiral ionic liquids, as additives for enantioseparation in capillary electrophoresis.
- Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry.
- Yu, J., et al. (2016).
- Aboul-Enein, H. Y., & Ali, I. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology.
- Tóth, G., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules.
- Amanote Research. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated Β-Cyclodextrin Stationary Phase by High-Performance Liquid.
- Lee, W., et al. (2021).
- Phenomenex. (n.d.).
- Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
- BenchChem. (2023). Application Note: Chiral Separation of (2S)-2-(methylamino)
- El-Aneed, A., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- MilliporeSigma. (n.d.). CHIRAL HPLC COLUMNS. MilliporeSigma.
- Matarashvili, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Pirkle, W. H., & Welch, C. J. (2017).
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Kasperec, J., & Raisová, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie.
- Bhushan, R., & Brückner, H. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. PubMed.
- Bhushan, R., & Martens, J. (2005). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar.
- Phenomenex. (n.d.). The Chiral Notebook. Phenomenex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. scispace.com [scispace.com]
- 4. scirp.org [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR distinction between cis and trans 2-aminocyclopentanol
This guide details the NMR-based distinction between cis- and trans-2-aminocyclopentanol, focusing on the unique conformational physics of five-membered rings that differentiate them from their six-membered analogues.
Part 1: Core Directive - The Technical Narrative
The Cyclopentane Paradox: Why "Standard" Rules Fail
In rigid cyclohexane systems, the "trans-diaxial" coupling (
In 2-aminocyclopentanol, the five-membered ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.
-
Cis-isomer: The substituents (–OH and –NH
) are on the same face. To minimize steric strain, the ring adopts a conformation where the H1–C1–C2–H2 dihedral angle is nearly eclipsed ( ). According to the Karplus equation, this results in a larger vicinal coupling constant ( Hz). -
Trans-isomer: The substituents are on opposite faces. The ring puckers to place them in pseudo-equatorial positions, resulting in a gauche-like dihedral angle between the protons (
). This angle falls near the minimum of the Karplus curve, resulting in a smaller coupling constant ( Hz).
Therefore, unlike cyclohexanes,
Part 2: Scientific Integrity & Logic (E-E-A-T)
Spectroscopic Comparison: The Data
The following table synthesizes expected NMR parameters based on conformational analysis of 1,2-disubstituted cyclopentane systems [1][2].
| Parameter | Cis-2-Aminocyclopentanol | Trans-2-Aminocyclopentanol | Structural Logic |
| 6.5 – 8.5 Hz | 3.0 – 6.0 Hz | Cis protons are nearly eclipsed ( | |
| NOE Correlation | Strong H1 | Weak / Absent | Cis protons are spatially proximal ( |
| Upfield Shifted | Downfield Shifted | "Gamma-gauche" effect in cis compresses electron density, shielding carbons.[1] | |
| H1/H2 Multiplicity | Distinct multiplets (e.g., dt) | Broad / complex multiplets | Trans isomer typically shows more second-order complexity due to similar |
Self-Validating Protocol: Synthesis & Isolation of the Trans-Isomer
To validate your NMR assignment, you can synthesize the trans-isomer via a stereospecific ring-opening of cyclopentene oxide. This reaction enforces trans geometry via an S
Protocol: Ammonolysis of Cyclopentene Oxide
-
Reagents: Cyclopentene oxide (1.0 equiv), Aqueous Ammonia (28%, excess).[1]
-
Mechanism: Nucleophilic attack of ammonia on the epoxide carbon.[2] The epoxide oxygen leaves from the opposite face, guaranteeing trans stereochemistry.
Step-by-Step Workflow:
-
Setup: In a pressure vessel or sealed tube, dissolve cyclopentene oxide (8.4 g, 100 mmol) in 28% aqueous ammonia (50 mL).
-
Reaction: Heat the mixture to 100 °C for 4 hours. Note: The biphasic mixture will become homogeneous as the amino alcohol forms.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove water and excess ammonia.[1]
-
Purification: Distill the residue under vacuum (bp ~110 °C at 10 mmHg) or recrystallize the hydrochloride salt from ethanol/ether.
-
Validation: Acquire the
H NMR. The H1 signal (CH-OH) should appear as a multiplet with a width at half-height ( ) of approx 10–12 Hz (sum of small s), confirming the trans assignment.
Conformational Analysis Diagram
The following diagram illustrates the dihedral relationships that dictate the coupling constants.
Caption: Conformational logic dictating J-values. Note that the trans-isomer's dihedral angle falls in the "valley" of the Karplus curve, resulting in lower coupling than the cis-isomer.
Part 3: References
-
BenchChem. Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols. (2025).[2][3][4] Retrieved from
-
Reich, H. J. Spin-Spin Splitting: J-Coupling in Cyclopentanes.[1] University of Wisconsin.[5] Retrieved from
-
Overman, L. E., & Sugai, S. (1985).[1] A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[1][6][7] Journal of Organic Chemistry, 50(21), 4154–4155.[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (General reference for Karplus parameters in 5-membered rings).
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of 2-Aminocyclopentanol
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. rsc.org [rsc.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INHIBITORS OF TRYPTOPHAN 2,3-DIOXYGENASE - Patent 3269714 [data.epo.org]
Optical rotation reference values for (1R,2R)-2-aminocyclopentanol
Executive Summary & Application Context
(1R,2R)-2-Aminocyclopentanol (often handled as its stable Hydrochloride salt ) is a critical chiral building block in drug development and asymmetric synthesis.[1] It serves as a precursor for chiral auxiliaries, ligands for transition metal catalysis, and bioactive scaffolds in neuropharmaceuticals.[2]
Precise optical rotation (
Reference Value Landscape
The following values represent the industry-standard acceptance criteria for (1R,2R)-2-Aminocyclopentanol Hydrochloride (CAS: 68327-11-7).
Primary Reference Standards (HCl Salt)
| Parameter | Specification | Conditions | Source Consensus |
| Optical Rotation | -32.0° to -36.0° | TCI, Chem-Impex, Sigma | |
| Enantiomeric Excess (ee) | Chiral GC/HPLC | Analytical Standard | |
| State | Crystalline Solid | White to off-white | Visual Inspection |
Critical Note: The Free Base (CAS: 24081-79-6) is hygroscopic and prone to air-oxidation/carbonation, leading to drifting rotation values. The HCl salt is the preferred form for polarimetric characterization due to its stability and high solubility in water.
Comparative Analysis: Isomers & Alternatives
For researchers selecting a chiral scaffold, it is vital to distinguish the target (1R,2R) isomer from its stereochemical "alternatives."
A. Stereochemical Comparison (The "Isomer Landscape")
The optical rotation distinguishes the desired trans-(1R,2R) isomer from its enantiomer and diastereomers.
| Isomer | Configuration | Relationship | Utility | |
| (1R,2R) | trans | Target | -33° (Negative) | Chiral Ligand (e.g., for asymmetric diethylzinc addition) |
| (1S,2S) | trans | Enantiomer | +33° (Positive) | Accessing opposite stereochemistry in catalysis |
| (1R,2S) | cis | Diastereomer | Distinct Magnitude | Different physical properties; often an impurity |
B. Structural Alternatives (Ligand Performance)
When used as a chiral auxiliary or ligand backbone, (1R,2R)-2-aminocyclopentanol competes with other cyclic amino alcohols.
-
vs. (1R,2R)-2-Aminocyclohexanol:
-
Comparison: The cyclopentyl ring is more rigid than the cyclohexyl ring (which can flip chairs), often providing tighter stereocontrol in catalysis.
-
Data: Cyclohexanol analogs typically show different rotation magnitudes and solubility profiles.[2]
-
-
vs. (1R,2R)-1-Amino-2-indanol:
-
Comparison: Aminoindanol offers essentially locked conformation due to the fused benzene ring.[2] It is often more expensive but can yield higher ee in specific reactions (e.g., Diels-Alder).
-
Selection: Use aminocyclopentanol when a balance of rigidity and steric bulk is required without the electronic interference of an aromatic ring.[2]
-
Experimental Protocol: Self-Validating Measurement
To replicate the reference values (
Materials
-
Analyte: (1R,2R)-2-Aminocyclopentanol HCl (dried in a desiccator for >4h).
-
Solvent: HPLC-grade Water (degassed).[2]
-
Equipment: Digital Polarimeter (Na D-line, 589 nm) with a temperature-controlled cell.
Step-by-Step Methodology
-
Blanking: Fill the 100 mm (1 dm) polarimeter cell with pure water.[2] Ensure no bubbles are trapped.[2] Zero the instrument at 20°C.
-
Sample Preparation (
): -
Equilibration: Rinse the polarimeter cell with ~2 mL of the sample solution. Discard. Fill the cell with the remaining solution.
-
Measurement:
-
Allow the cell to thermalize to 20°C ± 0.5°C (Temperature is critical; deviations cause density changes).
-
Take 5 readings and average them (
).
-
-
Calculation:
-
Where
dm and g/100mL.[2]
-
Troubleshooting "Drifting" Values
-
Issue: Rotation is lower than -32° (e.g., -28°).
-
Cause: The sample may contain excess water (hygroscopic) or is partially the free base.
-
Fix: Recrystallize from Ethanol/Ether and dry under vacuum over
. Ensure the counter-ion is fully stoichiometric (HCl).[2]
Quality Assurance Workflow
The following decision tree illustrates the logic for validating the chiral integrity of the compound.
Figure 1: Logic flow for validating stereochemical integrity. Optical rotation serves as the "Gatekeeper" metric before more expensive HPLC analysis.
References
-
García-Urdiales, E., et al. (2006).[2] "Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands." Tetrahedron: Asymmetry. (Validating the trans-isomer synthesis and rotation).
-
European Pharmacopoeia (Ph.[2] Eur.). Chapter 2.2.7: Optical Rotation. (Standard protocol grounding).
Sources
NOESY NMR correlation for aminocyclopentanol stereochemistry
Unlocking Aminocyclopentanol Stereochemistry: A Comparative Guide to NOESY NMR and Alternative Techniques
Aminocyclopentanols are highly valuable chiral pharmacophores, serving as foundational building blocks for carbocyclic nucleosides, kinase inhibitors, and other targeted therapeutics. Because the biological activity of these molecules is strictly governed by their 3D spatial orientation, unambiguously determining their relative stereochemistry (the cis or trans relationship between the amino and hydroxyl groups) is a critical bottleneck in drug development[1][2].
While various analytical techniques exist, Nuclear Overhauser Effect Spectroscopy (NOESY) remains the frontline tool for elucidating the relative stereochemistry of small molecules in solution[1][3]. This guide provides an objective, in-depth comparison of NOESY against alternative methods, detailing the physical causality behind experimental parameters and providing field-proven, self-validating protocols.
The Physics of Spatial Correlation: Why NOESY?
Unlike standard 2D NMR techniques like COSY or HMBC that rely on through-bond scalar couplings (
The Causality of Molecular Tumbling (
-
Extreme Narrowing Limit: Small molecules like aminocyclopentanols (MW ~100–150 Da) tumble very rapidly in non-viscous solvents. This places them in the "extreme narrowing limit" (
), resulting in a positive NOE enhancement that appears with an opposite phase to the diagonal signals[4][5]. -
The Zero-Crossing Pitfall: As molecular weight increases toward ~1000 Da, or if solvent viscosity increases, the tumbling rate slows down. At a specific threshold (
), the cross-relaxation rate crosses from positive to negative, resulting in a theoretical NOE of zero[4][7]. In these scenarios, NOESY fails, and alternative techniques must be employed.
Comparative Analysis: NOESY vs. Alternatives
When determining the stereochemistry of a 5-membered ring, researchers must select the appropriate technique based on molecular weight, flexibility, and physical state.
| Technique | Physical Basis | Primary Advantage | Key Limitation | Ideal Use Case |
| NOESY NMR | Through-space dipole-dipole cross-relaxation | Direct spatial distance measurement (< 5 Å)[6]. | NOE crosses zero at MW ~1000 Da[4]. | Small, rigid molecules (e.g., aminocyclopentanols)[5]. |
| ROESY NMR | Spin-locked rotating frame Overhauser effect | NOE is always positive; avoids the zero-crossing pitfall[4][8]. | Prone to spin-diffusion and TOCSY artifacts[6]. | Mid-sized molecules or viscous solvents[8]. |
| Through-bond scalar coupling ( | High resolution, requires no mixing time[1]. | Ambiguous in flexible 5-membered rings due to pseudorotation. | Rigid 6-membered rings (e.g., chair conformations). | |
| X-Ray Crystallography | Electron density diffraction | Absolute stereochemistry (Gold Standard)[8]. | Requires high-quality single crystals[8]. | Solid-state structural confirmation. |
Note: In flexible cyclopentane rings, the Karplus equation (
Stereochemical Decision Workflow
Caption: Decision matrix for selecting the optimal stereochemical elucidation technique based on molecular properties.
Self-Validating Experimental Protocol: Optimizing NOESY
To achieve highly accurate spatial correlations for aminocyclopentanols, the NMR protocol must be carefully optimized to balance signal buildup against relaxation losses.
Step 1: Sample Preparation & Degassing
-
Action: Dissolve 10–20 mg of the aminocyclopentanol in 0.6 mL of deuterated solvent (e.g.,
or )[1][7]. Thoroughly degas the sample using argon sparging or freeze-pump-thaw cycles. -
Causality: Dissolved oxygen is paramagnetic and provides an alternative, non-radiative
relaxation pathway. This competes with the cross-relaxation NOE mechanism, drastically reducing signal intensity and masking weak spatial correlations[7].
Step 2: Pulse Sequence Selection (1D vs. 2D NOESY)
-
Action: For targeted cis/trans assignment, utilize a 1D selective NOESY sequence (e.g., selnogpzs on Bruker systems) rather than a standard 2D NOESY[6].
-
Causality: 2D NOESY suffers from
noise and requires long acquisition times (often >2 hours). 1D selective NOESY uses pulsed field gradients to selectively excite a single resonance (e.g., the proton at the chiral center), eliminatingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> noise and allowing the detection of sub-1% NOE enhancements in under 10 minutes[6][7].
Step 3:
-
Action: Set the relaxation delay (
) to at leastngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (typically 3–5 seconds) to ensure full magnetization recovery between scans[9]. Set the mixing time ( ) between 0.5 and 0.8 seconds[9]. -
Causality: The NOE signal builds up during the mixing time (
), but simultaneously decays due to longitudinal relaxation ( ). The optimal compromise is to set approximately equal to the average of the protons of interest[10][11]. If is too long, the signal is lost to relaxation and "spin-diffusion" (indirect NOEs via a third proton) occurs, leading to false distance estimations[9].
Step 4: System Validation via Buildup Curve
-
Action: Do not rely on a single mixing time. Record a series of 1D NOESY spectra at varying mixing times (e.g., 100, 300, 500, and 700 ms)[10].
-
Causality: Plotting the NOE integral versus mixing time should yield a linear buildup before plateauing. A strictly linear initial buildup validates that the observed NOE is a primary, direct spatial contact, ruling out secondary spin-diffusion artifacts[9].
Interpreting the Data: Cis vs. Trans Aminocyclopentanols
Once the NOESY spectra are acquired, the integrals of the NOE cross-peaks are measured relative to the selectively irradiated peak. In a cyclopentane ring, the relative stereochemistry is determined by observing the spatial relationship between the protons on C1 and C3 (or C1 and C2).
| NOE Intensity | Relative Integral | Estimated Distance | Structural Implication in Aminocyclopentanols |
| Strong | 5 - 10% | 1.8 - 2.5 Å | Geminal protons, or adjacent cis protons (1,2-cis). |
| Medium | 1 - 5% | 2.5 - 3.5 Å | 1,3-cis protons across the cyclopentane ring face. |
| Weak | < 1% | 3.5 - 5.0 Å | Trans relationships or distant aliphatic protons. |
Practical Example: If selectively irradiating the C1-proton (bearing the hydroxyl group) yields a medium NOE to the C3-proton (bearing the amino group), the two protons reside on the same face of the ring, confirming a 1,3-cis relationship between the protons, which means the functional groups themselves are also cis[2]. If no NOE is observed (or only a very weak correlation > 4 Å), the protons are on opposite faces, indicating a trans diastereomer[2].
References
1.1 - Benchchem 2. 4 - UCSD SSPPS NMR Facility 3.3 - JEOL USA 4. 8 - Wikipedia 5. 5 - Nanalysis 6.10 - NMRsoft 7.9 - Columbia University 8.2 - Benchchem 9. 12 - UChicago NMR Facility 10.11 - University of Ottawa NMR Facility 11. 6 - University College London 12.7 - NMR Wiki Q&A Forum
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 4. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Weak NOE signals, serious t1 noise - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 11. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 12. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the Structural Elucidation of 2-Aminocyclopentanol HCl: Beyond a Single Method
This guide will delve into the gold standard of structural determination, single-crystal X-ray crystallography, and contrast its capabilities with other powerful and often complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[2] Each method provides a unique piece of the structural puzzle, and their synergistic use is often essential for a complete and validated molecular picture.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional model of a molecule, detailing atomic coordinates, bond lengths, and bond angles.[2] This technique, however, is entirely dependent on the ability to grow a high-quality single crystal of the analyte.
Hypothetical Workflow for 2-Aminocyclopentanol HCl
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of 2-aminocyclopentanol HCl suitable for diffraction. This involves dissolving the compound in various solvents or solvent mixtures and allowing the solvent to evaporate slowly. Techniques like slow evaporation, vapor diffusion, and liquid-liquid diffusion would be systematically screened. The choice of solvent is critical; for a hydrochloride salt, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, would be primary candidates.
-
Data Collection: A visually clear and well-formed crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[2] The crystal is then placed in a stream of monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[2] An initial model of the 2-aminocyclopentanol HCl structure is then generated using computational methods. This model is subsequently refined by adjusting atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data.[2] The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Complementary Techniques for a Complete Picture
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for characterizing small molecules, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of atoms, their connectivity, and their spatial relationships.[3]
Experimental Protocol: NMR Spectroscopy of 2-Aminocyclopentanol HCl
-
Sample Preparation: Approximately 5-10 mg of 2-aminocyclopentanol HCl is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transferred to a 5 mm NMR tube.[3]
-
Data Acquisition: A suite of NMR experiments would be performed on a high-field spectrometer (e.g., 400 MHz or higher).[3]
-
¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts, integration, and coupling patterns reveal the connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the carbon skeleton and the relative positions of protons and carbons.[3] For a cyclic compound like 2-aminocyclopentanol, the coupling constants observed in the ¹H NMR spectrum are highly sensitive to the relative stereochemistry (cis or trans) of the amino and hydroxyl groups.[3]
-
Caption: Workflow for NMR-based Structure Elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and offers valuable information about its molecular formula and substructures through fragmentation analysis.[2]
Experimental Protocol: Mass Spectrometry of 2-Aminocyclopentanol HCl
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI) for a polar molecule like 2-aminocyclopentanol HCl.[2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For 2-aminocyclopentanol, characteristic losses of water (H₂O) and ammonia (NH₃) would be expected.[4]
Caption: Workflow for Mass Spectrometry Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
Experimental Protocol: FTIR Spectroscopy of 2-Aminocyclopentanol HCl
-
Sample Preparation: A small amount of the solid 2-aminocyclopentanol HCl sample is placed directly on an attenuated total reflectance (ATR) crystal or mixed with KBr to form a pellet.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the resulting absorption spectrum is recorded.
-
Spectral Analysis: The positions and intensities of the absorption bands in the FTIR spectrum are correlated with specific functional groups. For 2-aminocyclopentanol HCl, one would expect to see characteristic absorptions for O-H stretching (from the alcohol and likely some water), N-H stretching (from the ammonium salt), C-H stretching, and C-O and C-N stretching vibrations.[7]
Caption: Workflow for FTIR Spectroscopy Analysis.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[2] | Detailed information on the chemical environment of atoms, connectivity through bonds, and spatial proximity.[2][3] | Mass-to-charge ratio (m/z) of the molecule and its fragments, providing molecular weight and clues about the molecular formula and substructures.[2] | Information about the presence of specific functional groups.[2][7] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid or Liquid |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms | Milligrams |
| Strengths | Unambiguous 3D structure determination. | Provides detailed connectivity and stereochemical information in solution. | High sensitivity and accuracy in molecular weight determination. | Fast, non-destructive, and provides a quick "fingerprint" of the molecule.[5] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. | Does not provide absolute 3D coordinates. Can be complex to interpret for large molecules. | Does not provide stereochemical information or detailed connectivity. | Provides limited information on the overall molecular structure and connectivity. |
Conclusion
The structural elucidation of a small molecule like 2-aminocyclopentanol HCl is a multi-faceted process that often requires the application of several analytical techniques. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state, its reliance on high-quality crystals makes it not always feasible.[2] NMR spectroscopy serves as the primary tool for determining the molecular structure and stereochemistry in solution, providing a wealth of information on atomic connectivity.[3] Mass spectrometry and FTIR spectroscopy are crucial complementary techniques that rapidly confirm the molecular weight, elemental composition, and the presence of key functional groups, respectively.[2]
For researchers and professionals in drug development, a comprehensive approach that integrates data from these orthogonal techniques is essential. This not only provides a high degree of confidence in the assigned structure but also offers a more complete understanding of the molecule's properties in different states, which is critical for its successful development as a therapeutic agent.
References
-
(1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem. Available from: [Link]
-
(1S,2R)-2-aminocyclopentanol hydrochloride - ChemBK. Available from: [Link]
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC. Available from: [Link]
-
1.0 Introduction This method should be performed by those persons familiar with the operation of Fourier Transform Infrared (F - EPA. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
Cas 225791-13-9,cis-(1S,2R)-2-Aminocyclopentanol hydrochloride | lookchem. Available from: [Link]
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. Available from: [Link]
-
API Identification Using FTIR Spectroscopy - Edinburgh Analytical. Available from: [Link]
-
A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available from: [Link]
-
Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. Available from: [Link]
-
CCDC – Cambridge Structural Database - Becker Medical Library - WashU. Available from: [Link]
-
Method for HCL Monitoring by FTIR Analysis | PDF - Slideshare. Available from: [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. Available from: [Link]
-
FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. - SINTEF Blog. Available from: [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 6. edinburghanalytical.com [edinburghanalytical.com]
- 7. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
Validating Purity of 2-Aminocyclopentanol by GC-MS: A Comparative Derivatization Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
2-Aminocyclopentanol (CAS 225791-13-9 for HCl salt) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for carbocyclic nucleosides and bioactive scaffolds. Its structural integrity—specifically the diastereomeric purity (cis vs. trans) and enantiomeric excess —directly impacts the efficacy and safety of downstream APIs.
Validating the purity of this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct physicochemical challenge. The molecule possesses two active protic functional groups (amine and hydroxyl) on a cycloalkane ring, leading to:
-
High Polarity: Causing severe peak tailing and irreversible adsorption on standard fused silica columns.
-
Thermal Instability: Potential for dehydration or cyclization in the hot injection port.
-
Isomeric Complexity: The need to baseline-separate cis and trans isomers which have similar boiling points.
This guide objectively compares three analytical approaches to validate the purity of 2-aminocyclopentanol: Direct Injection , Acylation (TFAA) , and Silylation (BSTFA/TMCS) . Based on experimental evidence, we define the optimal protocol for high-throughput validation.
Comparative Analysis of Methodologies
To determine the most robust validation method, we evaluated three distinct workflows. The comparison focuses on Peak Symmetry (
Method A: Direct Injection (The Control)
-
Column: Polar WAX (Polyethylene glycol).
-
Mechanism: Separation based on polarity/boiling point without chemical modification.
-
Outcome: Failed Validation. The free amine and hydroxyl groups interact strongly with silanols.
-
Observation: Broad, tailing peaks (
). High Limit of Detection (LOD). -
Verdict: Unsuitable for quantitative purity analysis.
-
Method B: Acylation via TFAA (Trifluoroacetic Anhydride)
-
Reagent: TFAA in Dichloromethane.
-
Mechanism: Converts -NH₂ and -OH to trifluoroacetyl esters/amides.
-
Outcome: Sub-optimal.
-
Pros: Highly volatile derivatives; excellent for Electron Capture Detection (ECD).[1]
-
Cons: The reaction produces trifluoroacetic acid as a byproduct, which can degrade the column phase over time. The derivatives are susceptible to hydrolysis.[1] Mass spectra often show excessive fragmentation, reducing molecular ion (
) intensity.
-
Method C: Silylation via BSTFA + 1% TMCS (Recommended)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane.
-
Mechanism: Replaces active protons with Trimethylsilyl (TMS) groups.
-
Outcome: Superior.
-
Pros: Forms stable TMS-ether and TMS-amine derivatives. Excellent chromatographic shape (
). Distinctive Mass Spectra (M-15 ions) facilitate structural confirmation. -
Resolution: Baseline separation of cis and trans isomers is achieved on standard 5% phenyl columns.
-
Summary Data Table
| Metric | Method A: Direct Injection | Method B: Acylation (TFAA) | Method C: Silylation (BSTFA) |
| Peak Asymmetry ( | 2.8 (Severe Tailing) | 1.2 (Acceptable) | 1.02 (Excellent) |
| Isomer Resolution ( | < 0.8 (Co-elution) | 1.5 (Baseline) | > 2.0 (High Resolution) |
| Derivative Stability | N/A | < 12 Hours | > 48 Hours (Dry) |
| Reaction Byproducts | None | Acidic (Corrosive) | Neutral/Volatile |
| Mass Spec Signal | Poor (Adsorption loss) | Good (Base peak low mass) | High (Diagnostic Ions) |
Recommended Protocol: Silylation with BSTFA/TMCS[10][11]
This protocol is designed to be a self-validating system. The use of TMCS is critical; it acts as a catalyst to ensure the sterically hindered secondary amine is fully derivatized, preventing the formation of mono-TMS artifacts which confuse purity calculations.
Reagents & Equipment[2][3][4][5][6]
-
Analyte: 2-Aminocyclopentanol (approx. 10 mg).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).
-
Internal Standard (ISTD): Dodecane or Naphthalene (optional for quantification).
-
Vial: 2 mL crimp-top amber vial with PTFE-lined cap.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5.0 mg of 2-aminocyclopentanol into a reaction vial.
-
Add 500 µL of Anhydrous Pyridine . Vortex until fully dissolved. Note: If using the HCl salt, add 1 equivalent of triethylamine to neutralize.
-
-
Derivatization Reaction:
-
Add 300 µL of BSTFA + 1% TMCS under inert atmosphere (Nitrogen flush recommended).
-
Cap tightly and vortex for 30 seconds.
-
Incubate: Heat the vial at 70°C for 30 minutes in a dry block heater.
-
Causality: Heat is required to drive the silylation of the secondary amine; room temperature reaction often leaves the amine under-derivatized.
-
-
Quenching/Dilution (Optional but Recommended):
-
Allow to cool. Dilute 1:10 with anhydrous Toluene or Hexane to protect the GC column from excess reagent overload.
-
-
GC-MS Injection:
-
Inject 1.0 µL in Split Mode (20:1) .
-
Inlet Temperature: 260°C.
-
GC-MS Parameters (Agilent 7890/5977 or similar)
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C (Hold 3 min).
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: 40–450 m/z.
Data Interpretation & Validation Logic
Identification of Derivatives
The fully derivatized molecule is N,O-di(trimethylsilyl)-2-aminocyclopentanol .
-
Molecular Weight (MW): 101 (Parent) + 144 (2 × TMS) - 2 (H loss) = 243 amu .
-
Key Fragments:
-
m/z 228 (M-15): Loss of methyl group from Silicon. Diagnostic for TMS.
-
m/z 147: Rearrangement ion characteristic of di-TMS compounds.
-
m/z 73: Trimethylsilyl cation
.
-
Isomer Differentiation (Cis vs. Trans)
On a 5% phenyl column (DB-5ms), the Trans isomer typically elutes before the Cis isomer due to the ability of the cis form to engage in intramolecular hydrogen bonding (even partially shielded) or steric interaction differences with the stationary phase.
-
Validation Check: If your chromatogram shows two peaks with identical mass spectra (m/z 243, 228, 73), these are the diastereomers. Calculate purity as:
Visualizations
Diagram 1: Derivatization Workflow & Decision Logic
This flow illustrates the critical decision points in the sample preparation to ensure complete reaction.
Figure 1: Optimized derivatization workflow ensuring complete silylation and instrument safety.
Diagram 2: Reaction Pathway
The chemical transformation from the polar precursor to the volatile derivative.
Figure 2: Reaction pathway converting active protons to TMS groups for GC compatibility.
References
-
Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response and Detection in GC/MS. Sigma-Aldrich Technical Guides. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on silylation mechanisms). Link
-
Agilent Technologies. (2020). GC Column Selection Guide: Optimizing Separation for Polar Compounds. Agilent Technical Library. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemcoplus.co.jp [chemcoplus.co.jp]
Technical Guide: Infrared (IR) Spectrum Analysis of 2-Aminocyclopentanol HCl
[1]
Executive Summary & Strategic Context
In the synthesis of chiral auxiliaries and pharmaceutical intermediates, 2-aminocyclopentanol hydrochloride (CAS: 68327-11-7 for trans) serves as a critical scaffold.[1] Its bifunctional nature—possessing both a hydroxyl and an amine group on a cyclic aliphatic ring—creates a unique vibrational signature that is highly sensitive to protonation states and stereochemistry.
This guide provides a technical comparison of the IR spectral characteristics of 2-aminocyclopentanol HCl against its primary alternatives: its free base form and its stereoisomers . Unlike Nuclear Magnetic Resonance (NMR), which provides definitive structural elucidation, IR spectroscopy offers a rapid, cost-effective method for solid-state verification , salt formation confirmation , and polymorph fingerprinting .[1]
Core Application Logic
-
Why IR? To instantly verify the conversion of the oily free base to the stable crystalline hydrochloride salt without consuming deuterated solvents.
-
Key Challenge: Distinguishing the overlapping broad bands of the ammonium group (
) and the hydroxyl group ( ).
Comparative Analysis: Salt vs. Free Base
The most frequent analytical decision point is determining if the hydrochloride salt formation was successful. The transformation from a primary amine (
Spectral Comparison Table
| Feature | 2-Aminocyclopentanol (Free Base) | 2-Aminocyclopentanol HCl (Salt) | Mechanistic Cause |
| N-H Stretch | Doublet (Distinct)~3400 & 3300 cm⁻¹ | Broad Band (Obscured)2800–3200 cm⁻¹ | Protonation converts |
| O-H Stretch | Broad, ~3300–3400 cm⁻¹(May overlap N-H) | Broad, ~3200–3500 cm⁻¹(Independent of N-H) | In the free base, intramolecular H-bonding (cis) can shift this. In the salt, strong ionic H-bonds dominate. |
| N-H Bend | Scissoring ~1590–1610 cm⁻¹ | Asym.[1] Deformation 1580–1620 cm⁻¹Sym.[1] Deformation 1500–1550 cm⁻¹ | The |
| C-N Stretch | ~1050–1090 cm⁻¹ | ~1150–1200 cm⁻¹ | Inductive effect of the positive charge on Nitrogen strengthens the C-N bond slightly. |
| Physical State | Viscous Liquid / Low-melt Solid | Crystalline Solid | Lattice energy of the ionic salt stabilizes the structure, sharpening fingerprint bands. |
Diagnostic Workflow
The disappearance of the "cow udder" doublet (characteristic of primary amines) and the emergence of a "comb-like" fine structure in the 2500–3000 cm⁻¹ region (combination bands of
Stereochemical Differentiation: Cis vs. Trans[1][2][3][4][5]
While NMR is the gold standard for stereochemistry (coupling constants
-
Trans-Isomer (Major Commercial Form):
-
Cis-Isomer:
-
H-Bonding: Potential for intramolecular H-bonding (O-H[1][2]···N), though this is significantly weakened in the HCl salt due to the lack of a lone pair on the nitrogen.
-
IR Feature: Often exhibits sharper, distinct bands in the fingerprint region (600–1400 cm⁻¹) due to different crystal packing symmetry.
-
Critical Insight: Do not rely solely on the O-H stretching frequency to distinguish cis vs. trans in the salt form . The protonation of the amine removes the nitrogen lone pair, disrupting the classic intramolecular hydrogen bond that characterizes the cis-free base. Use the fingerprint region (1000–1200 cm⁻¹) for identification against a reference standard.
Experimental Protocol: Self-Validating Methodology
To ensure reproducible data, follow this solid-state analysis protocol.
Sample Preparation (KBr Pellet Method)
-
Rationale: The HCl salt is hygroscopic. ATR (Attenuated Total Reflectance) is acceptable but can show lower intensity for high-wavenumber bands due to penetration depth dependence (
).[1] KBr transmission is preferred for resolving the broad ammonium region.
Step-by-Step:
-
Desiccation: Dry the 2-aminocyclopentanol HCl sample in a vacuum desiccator over
for 2 hours to remove surface moisture (water bands at 3400 and 1640 cm⁻¹ will interfere). -
Ratio: Mix ~1-2 mg of sample with ~200 mg of dry spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine powder (particle size < 2 µm) is achieved to minimize Christiansen scattering effects.
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Validation: Check the background. If a broad band appears at 3400 cm⁻¹ in the blank pellet, re-dry the KBr.
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 (Screening) or 64 (Publication quality).
-
Range: 4000–400 cm⁻¹.[1]
Visualization of Structural Logic
The following diagrams illustrate the decision-making process and the molecular interactions governing the spectrum.
Figure 1: Analytical Decision Tree
This workflow guides the researcher from raw sample to structural confirmation.
Caption: Logical workflow for distinguishing salt formation and isomeric identity using FTIR.
Figure 2: Vibrational Interaction Map
Visualizing why the spectrum looks the way it does based on molecular forces.
Caption: Mechanistic map linking functional group interactions to observed spectral features.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment).
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of 2-Amino-1-pentanol hydrochloride (Analogous Structure). National Institute of Standards and Technology. Available at: [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for Amine Salt "Comb" bands).
Safety Operating Guide
Proper Disposal Procedures: 2-Aminocyclopentanol Hydrochloride
[1][2]
Audience: Researchers, Laboratory Managers, and Drug Development Scientists. Scope: Safety, containment, waste stream classification, and final disposal of 2-Aminocyclopentanol hydrochloride (CAS: 14796-98-6 / 68327-04-8).[1]
Executive Summary & Chemical Profile
2-Aminocyclopentanol hydrochloride is a chiral amino alcohol salt commonly used as a building block in pharmaceutical synthesis.[1][2][3] While often classified as an irritant, its hydrochloride salt form introduces acidity and solubility characteristics that dictate specific disposal protocols. Improper disposal can lead to the formation of hazardous degradation products or regulatory non-compliance (RCRA).
Chemical Safety Profile
| Parameter | Data | Relevance to Disposal |
|---|---|---|
| CAS Number | 14796-98-6 (generic) | Unique identifier for waste manifests.[1][3] |
| Physical State | Crystalline Solid (White/Off-white) | Must be dissolved or containerized as solid waste.[1][3] |
| Solubility | Soluble in water, Methanol | Aqueous disposal streams are possible but restricted. |
| Acidity | Acidic (Amine HCl salt) | Potential to corrode metal containers; segregate from bases/cyanides.[3] |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Requires full PPE; do not dispose of via sanitary sewer without treatment.[1] |
Pre-Disposal Safety & Segregation
Before initiating any disposal workflow, you must establish a safe environment.[4] The primary risk during disposal is accidental exposure to dust or reaction with incompatible waste streams.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 particulate respirator (minimum) or half-mask respirator with P100 cartridges if handling large open quantities of powder.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for pouring liquids.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.[1]
-
Body: Standard laboratory coat; chemical-resistant apron if handling >1 Liter of solution.[1]
Critical Segregation Rules
-
Do NOT mix with Strong Oxidizers: Reaction may generate heat and toxic vapors.
-
Do NOT mix with Cyanides or Sulfides: The acidic nature of the hydrochloride salt can liberate lethal HCN or H₂S gas.
-
Do NOT mix with Strong Bases: Exothermic neutralization will occur; free amine may be volatile.
Disposal Decision Logic (Visualized)
The following decision tree outlines the standard workflow for disposing of 2-Aminocyclopentanol hydrochloride based on its physical state.
Figure 1: Decision tree for classifying and processing 2-Aminocyclopentanol hydrochloride waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired chemicals, contaminated solids, or surplus powder.
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the HDPE jar into a clear plastic secondary containment bag or tray to capture potential leaks.
-
Storage: Store in a cool, dry satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or stock solutions.
-
Characterize the Solvent:
-
If Organic (Methanol, Ethanol, DMSO):[1] Dispose of in the "Organic Waste" carboy. Ensure you distinguish between Halogenated (e.g., DCM, Chloroform) and Non-Halogenated streams.
-
If Aqueous:[1][10][11] Do not pour down the drain.[4][7][9][12][13] While the amine is water-soluble, local environmental regulations (e.g., EPA 40 CFR) typically prohibit drain disposal of chemical reagents without specific permits.[1]
-
-
pH Adjustment (Optional but Recommended):
-
The hydrochloride salt is acidic.[9] If adding to a general aqueous waste drum, ensure the pH is compatible (typically pH 5–9).
-
Action: Slowly add dilute Sodium Bicarbonate (NaHCO₃) to neutralize if required by your waste contractor.
-
-
Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.
-
Cap & Log: Tightly cap the container and log the addition on the waste accumulation sheet (Volume + Concentration).
Protocol C: Empty Containers & Decontamination
Applicability: Vials or bottles that appear empty.
-
Triple Rinse:
-
Add a small volume of solvent (water or methanol) to the container.
-
Cap and shake ensuring all internal surfaces are wetted.
-
Pour the rinsate into the appropriate Liquid Waste container (Protocol B).
-
Repeat this process three times .
-
-
Defacing: Cross out or remove the original label.[10] Mark the container as "Empty" or "Triple Rinsed."
-
Final Disposal:
-
If the container is glass: Dispose of in the "Broken Glass/Sharps" box.
-
If plastic: Dispose of in regular trash (verify with local EHS policy).
-
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Protect: Don PPE (Nitrile gloves, goggles, N95 mask).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully using a dustpan and brush dedicated to hazardous waste.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Clean: Wipe the area with water and a mild detergent.
-
Dispose: Place all cleanup materials (pads, towels, gloves) into a hazardous waste bag and label as "Debris contaminated with 2-Aminocyclopentanol HCl."[3]
Regulatory Compliance & Waste Codes
Adherence to regulatory frameworks ensures legal protection and environmental stewardship.[4]
-
US EPA (RCRA): This compound is not P-listed or U-listed.[1] However, it must be evaluated for characteristics.
-
Characteristic: Likely not ignitable, corrosive (unless in concentrated solution), or reactive.
-
Default Classification: Non-regulated chemical waste OR Hazardous waste due to toxicity (depending on state regulations).
-
-
European Waste Catalogue (EWC):
-
Code: 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).
-
Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific amendments to these general protocols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][12] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. angenechemical.com [angenechemical.com]
- 8. research.uga.edu [research.uga.edu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Aminocyclopentanol Hydrochloride
Part 1: Executive Safety Summary
The "Why" Behind the Protocol
2-Aminocyclopentanol hydrochloride is a bifunctional building block containing both an amine and a hydroxyl group, stabilized as a hydrochloride salt. While often perceived as "just a salt," its handling requires specific vigilance due to two factors: hygroscopicity and dust generation .
Upon contact with atmospheric moisture, the HCl salt can hydrolyze, creating an acidic micro-environment on skin or mucous membranes. Furthermore, as a fine crystalline solid, it poses a significant inhalation risk (STOT SE 3) that standard safety glasses fail to mitigate. This guide moves beyond generic advice to provide a material-science-based PPE strategy.
Hazard Identification Table (GHS Standards)
| Hazard Class | Category | Code | Description | Operational Implication |
| Acute Toxicity | 4 | H302 | Harmful if swallowed | Strict hygiene; no glove-to-face contact. |
| Skin Irritation | 2 | H315 | Causes skin irritation | Corrosive potential increases with sweat/moisture. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Dust can bypass standard safety glasses. |
| STOT - SE | 3 | H335 | May cause respiratory irritation | Fume hood use is mandatory for solid handling. |
Part 2: The PPE Firewall (Self-Validating Systems)
Do not view PPE as a uniform; view it as a barrier system where every component must be validated before use.
Hand Protection: The Nitrile Standard
Recommendation: 100% Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).
-
Why Nitrile? Natural rubber latex is permeable to many organic amines and degrades faster under acidic conditions (from the HCl salt). Nitrile provides superior chemical resistance and physical durability against crystalline abrasion.
-
The Validation Step: Before donning, inflate the glove slightly to check for pinholes (the "air-leak test").
-
Double-Gloving Strategy: Required when dissolving the salt in organic solvents (e.g., DCM, Methanol). The outer glove protects against the solvent, the inner glove protects against the solute.
Ocular Protection: The Dust Seal
Recommendation: Chemical Splash Goggles (Indirect Vented) or Face Shield.
-
Why not Safety Glasses? Safety glasses have gaps. 2-Aminocyclopentanol HCl is a light powder; static electricity can cause particles to "jump" or drift into the gap between the glasses and the eye.
-
The Validation Step: Ensure the goggle seal is tight against the temple and cheekbone. If you can slide a pencil under the seal, it is insufficient.
Respiratory Protection: Engineering Controls First
Recommendation: Certified Chemical Fume Hood.
-
Protocol: All weighing and transfer operations must occur inside a hood functioning at a face velocity of 80-100 fpm.
-
Secondary Option: If hood access is impossible (not recommended), use a half-face respirator with P100 (HEPA) cartridges combined with Acid Gas protection (yellow/magenta combo) to account for potential HCl liberation.
Part 3: Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific state of the chemical (Solid vs. Solution).
Figure 1: PPE Selection Decision Tree based on physical state and solvent interaction.
Part 4: Step-by-Step Experimental Protocol
Phase 1: Weighing & Transfer
-
Decontaminate: Wipe down the balance area in the fume hood before starting.
-
Anti-Static Measures: Use an anti-static gun or ionizer if available. Amine salts are prone to static charge, which causes powder to scatter.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Seal: Immediately reseal the stock container. The HCl salt is hygroscopic; moisture absorption will alter the molecular weight and stoichiometry of future reactions.
Phase 2: Spill Response (Dry Powder)
If a spill occurs outside the fume hood:
-
Isolate: Mark the area. Evacuate non-essential personnel.
-
PPE Up: Don goggles and P100 respirator.
-
Cover: Gently cover the spill with a paper towel dampened with inert solvent (e.g., isopropyl alcohol) or water. Do not sweep dry dust, as this aerosolizes the hazard.
-
Wipe: Scoop up the damp material and place it in a solid waste container.
-
Wash: Clean the surface with soap and water to remove acidic residues.
Phase 3: Disposal Strategy
Disposal must align with the chemical nature of the amine salt.
| Waste Stream | Criteria | Pre-Treatment |
| Solid Waste | Contaminated paper towels, gloves, solid spills. | Double-bag in clear polyethylene bags. Label as "Hazardous Solid - Toxic/Irritant". |
| Aqueous Waste | Mother liquors, aqueous extractions. | Neutralization Required: Adjust pH to 6-8 using dilute NaOH before disposal to prevent corrosion of waste drums. |
| Organic Waste | Reaction mixtures. | Segregate from oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions with the amine. |
Part 5: Emergency Response Workflow
The following diagram details the immediate response to exposure.[1]
Figure 2: Immediate Emergency Response Workflow for 2-Aminocyclopentanol Hydrochloride exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
